molecular formula C3H9NO2 B1311273 O-(2-methoxyethyl)hydroxylamine CAS No. 54149-39-2

O-(2-methoxyethyl)hydroxylamine

Cat. No.: B1311273
CAS No.: 54149-39-2
M. Wt: 91.11 g/mol
InChI Key: KVGGSRKAJYWCQS-UHFFFAOYSA-N
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Description

O-(2-Methoxyethyl)hydroxylamine (CAS: 54149-39-2) is a chemical compound with the molecular formula C3H9NO2 and a molecular weight of 91.11 g/mol . This reagent is characterized by its primary use as a versatile N,O-hydroxylamine linker in chemical biology and bioconjugation. Its core research value lies in its application for the functionalization of complex biomolecules, particularly carbohydrates and glycans, while preserving their biologically relevant ring structure . Specifically, this compound enables critical research in immunology and glycobiology. It has been successfully employed to modify synthetic derivatives of bacterial peptidoglycan (PG), such as muramyl dipeptide (MDP), which is a known ligand for the innate immune receptor Nod2 . Unlike reductive amination, which can force sugars into an open-chain conformation, the attachment of an this compound linker occurs at the anomeric carbon (C1-position) with high β-anomer selectivity, maintaining the carbohydrate's cyclic structure. This is crucial for studies aiming to understand the natural interaction between host immune systems and bacterial cell wall components . The amine terminus of the installed linker subsequently serves as a handle for further modification using N-hydroxysuccinimide (NHS) ester chemistry, allowing for conjugation to fluorophores, affinity tags, or other probes for various assay formats . Handling and Storage: To ensure product stability, this compound should be stored in a dark place under an inert atmosphere at 2-8°C . The related hydrochloride salt (CAS 82172-73-4) requires storage in a freezer under -20°C . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-methoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c1-5-2-3-6-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGGSRKAJYWCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160556-34-3
Record name Poly(oxy-1,2-ethanediyl), α-amino-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160556-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80443613
Record name O-(2-Methoxy-ethyl)-hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-39-2
Record name O-(2-Methoxy-ethyl)-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-methoxyethyl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of Alkoxyamines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of O-(2-methoxyethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and bioconjugation, the strategic incorporation of flexible, hydrophilic linkers is paramount to the success of complex molecular architectures. This compound (CAS No. 54149-39-2) emerges as a bifunctional reagent of significant interest. Its structure uniquely combines a reactive aminooxy group with a short, polar methoxyethyl chain. This configuration offers a powerful tool for chemists to form stable oxime ether linkages while imparting favorable physicochemical properties, such as increased aqueous solubility, to the parent molecule.

This guide provides a comprehensive examination of the core chemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Physicochemical and Structural Properties

This compound is a small, versatile molecule whose properties are dictated by its functional groups. The terminal aminooxy moiety is the primary reactive handle, while the methoxyethyl backbone influences its physical state and solubility.

Core Compound Data

A summary of the key identification and computed physicochemical properties is presented below. It is important to note that while extensive computed data is available, experimentally determined physical constants such as boiling and melting points are not consistently reported in publicly accessible literature.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 54149-39-2[1]
Molecular Formula C₃H₉NO₂[1]
Molecular Weight 91.11 g/mol [1]
SMILES COCCON[1]
InChIKey KVGGSRKAJYWCQS-UHFFFAOYSA-N[1]
Appearance Expected to be a liquid at room temperature (based on related compounds)N/A
XLogP3 (Computed) -1.0[1]
Topological Polar Surface Area 44.5 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Spectral Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons (-OCH₃) around 3.3 ppm.

    • Two triplets for the ethylene bridge protons (-OCH₂CH₂O-), likely in the 3.5-4.0 ppm range.

    • A broad singlet for the amine protons (-ONH₂), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display three signals corresponding to the three unique carbon environments: the methyl carbon, and the two methylene carbons of the ethyl bridge.

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 91, along with characteristic fragmentation patterns resulting from the cleavage of the C-O and N-O bonds.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and prominent C-O ether stretching (around 1100 cm⁻¹).

Synthesis and Handling

The synthesis of O-alkylated hydroxylamines can be approached through several established routes. The choice of method often depends on the scale, availability of starting materials, and desired purity.

Synthetic Strategy: O-Alkylation of a Protected Hydroxylamine

A robust and common method for preparing O-alkyl hydroxylamines involves the alkylation of a hydroxylamine surrogate, such as an oxime or an N-hydroxyphthalimide, followed by hydrolysis to release the free aminooxy group. A plausible and efficient pathway for synthesizing this compound is outlined below.

G cluster_0 Step 1: Formation of Alkylating Agent cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection start1 2-Methoxyethanol reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) start1->reagent1 product1 2-Methoxyethyl Mesylate reagent1->product1 product2 N-(2-Methoxyethoxy)phthalimide product1->product2 Alkylation start2 N-Hydroxyphthalimide reagent2 Base (e.g., K2CO3) Solvent (e.g., DMF) start2->reagent2 reagent2->product2 reagent3 Hydrazine (N2H4) or Acid Hydrolysis (HCl) product2->reagent3 final_product This compound reagent3->final_product

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1: 2-Methoxyethanol is converted to a more reactive electrophile. Using methanesulfonyl chloride (mesylate) or p-toluenesulfonyl chloride (tosylate) creates a good leaving group, facilitating the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl byproduct.

  • Step 2: N-Hydroxyphthalimide is used as a stable, crystalline, and easily handled hydroxylamine equivalent. Its N-H proton is acidic enough to be removed by a mild base like potassium carbonate, forming a potent nucleophile that attacks the mesylate.

  • Step 3: The phthalimide protecting group is cleaved to unmask the desired aminooxy functionality. Hydrazinolysis is a standard and effective method, forming the highly stable phthalhydrazide byproduct which precipitates from the reaction mixture, simplifying purification.

Safety and Handling

This compound and its precursors require careful handling in a laboratory setting.

  • GHS Hazards: The compound is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, typically between 2-8°C. [This information is commonly found on supplier safety data sheets].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Reactivity and Mechanism: The Oxime Ligation

The primary utility of this compound lies in its ability to undergo chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether bond. This reaction is a cornerstone of bioconjugation and is often referred to as an "aminooxy ligation."

Reaction Mechanism

The formation of an oxime proceeds via a two-step nucleophilic addition-elimination mechanism. The reaction is typically most efficient under slightly acidic conditions (pH 4-6).

Caption: General mechanism for acid-catalyzed oxime formation.

Causality of pH Dependence:

  • Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack by the hydroxylamine nitrogen.

  • High pH (>7): At high pH, the concentration of the protonated carbonyl is too low for efficient reaction.

  • Low pH (<4): At very low pH, the hydroxylamine itself becomes fully protonated (H₃N⁺-OR''). The resulting ammonium cation is no longer nucleophilic, which shuts down the reaction. The optimal pH range of 4-6 represents a balance between activating the carbonyl and maintaining a sufficient concentration of the free, nucleophilic hydroxylamine.

Experimental Protocol: Formation of an Oxime Ether

This protocol describes a general procedure for the reaction of this compound with a model ketone, such as cyclohexanone, to validate its reactivity.

  • Dissolution: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water or an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • Reagent Addition: Add this compound hydrochloride (1.1 eq) to the solution. If starting with the hydrochloride salt, the buffer will neutralize it to the free amine in situ. If using the free base, an acidic catalyst like acetic acid may be added.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the ketone starting material. Reactions are typically complete within 1-4 hours.

  • Workup and Purification: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oxime ether can be purified by flash column chromatography on silica gel if necessary.

Applications in Drug Development and Bioconjugation

The aminooxy group is a bioorthogonal functional handle, meaning it reacts selectively with its carbonyl partner even in the complex environment of a biological system. This property, combined with the hydrophilicity of the methoxyethyl group, makes this compound a valuable building block in several areas.

Linker for Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a linker connects a potent cytotoxic drug (payload) to a monoclonal antibody. The stability and properties of this linker are critical. An aminooxy group can be incorporated into a linker to attach it to a payload that has been engineered to contain a ketone. This compound represents the simplest form of such a hydrophilic aminooxy linker.

Sources

An In-Depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Structure, Reactivity, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2-methoxyethyl)hydroxylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry, drug development, and chemical biology. Its unique structural features—a nucleophilic aminooxy group and a hydrophilic methoxyethyl chain—make it an invaluable tool for the stable and specific conjugation of molecules. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and reactivity, with a particular focus on its cornerstone application: the formation of stable oxime linkages with aldehydes and ketones. We will delve into the mechanistic underpinnings of this reaction, provide field-proven experimental protocols, and discuss its role in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and molecular probes.

Introduction: The Rise of Aminooxy Linkers in Bioconjugation

The covalent attachment of synthetic molecules (e.g., drugs, fluorophores, or affinity tags) to biomolecules like proteins and carbohydrates is a fundamental process in modern drug discovery and diagnostics.[1] The ideal conjugation chemistry should be highly selective, proceed under mild, biocompatible conditions (aqueous environment, neutral pH, ambient temperature), and form a stable covalent bond.[1]

This compound, an example of an "aminooxy" or "alkoxyamine" compound, has emerged as a premier reagent that fulfills these criteria. Its reaction with carbonyl compounds (aldehydes and ketones) to form oxime linkages is a cornerstone of bioorthogonal chemistry.[2] This reaction is exceptionally specific, as carbonyl groups are rare in native biological systems, thus preventing non-specific side reactions.[2] The resulting oxime bond is significantly more stable to hydrolysis than corresponding hydrazone or imine linkages, ensuring the integrity of the bioconjugate in physiological environments.[3] The methoxyethyl group further confers favorable solubility properties to the reagent and resulting conjugates.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid characterized by the presence of a terminal aminooxy group (-ONH₂) and a methoxyethyl ether moiety.[4] This structure provides a distinct separation of reactivity and physical properties.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₃H₉NO₂[4]

  • SMILES: COCCON[4]

  • InChI Key: KVGGSRKAJYWCQS-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight91.11 g/mol [4]
CAS Number54149-39-2[4][5]
PurityTypically ≥98%[6]
AppearanceColorless Liquid[7]
Storage Conditions2-8°C, Inert atmosphere, Keep in dark place[5][6]

Synthesis of O-Alkylhydroxylamines

The synthesis of O-substituted hydroxylamines, including the methoxyethyl derivative, is well-established. A prevalent and versatile strategy involves the O-alkylation of a protected hydroxylamine equivalent, followed by deprotection.[8][9]

A common laboratory-scale approach uses an oxime, such as acetone oxime, as a masked form of hydroxylamine. The oxime is first O-alkylated with a suitable electrophile (e.g., 2-methoxyethyl bromide or a related tosylate). The resulting O-alkyl oxime is then hydrolyzed under acidic conditions to liberate the desired O-alkylhydroxylamine, typically as a hydrochloride salt, which can be neutralized before use.[8][10] This multi-step process is favored because it prevents the undesired N-alkylation that can occur with free hydroxylamine.[8]

An alternative route involves the alkylation of N-hydroxyphthalimide or N-hydroxysuccinimide, followed by hydrazinolysis to release the target alkoxyamine.[9]

Core Reactivity: The Mechanism of Oxime Ligation

The primary utility of this compound stems from its clean and efficient condensation reaction with aldehydes and ketones to form a stable C=N-O linkage, known as an oxime.[11] This reaction is a cornerstone of bioconjugation.[2]

Causality of the Reaction Mechanism

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically catalyzed by a mild acid (optimal pH ~4-5).[2][12]

  • Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the hydroxylamine attacking the electrophilic carbonyl carbon. The nitrogen of an alkoxyamine is a potent nucleophile due to the "alpha effect," where the adjacent electronegative oxygen atom enhances its nucleophilicity. This attack forms a tetrahedral intermediate known as a hemiaminal.[2]

  • Dehydration: The hemiaminal intermediate is unstable. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the oxime.[13][14]

The pH control is critical. The medium must be acidic enough to catalyze dehydration but not so acidic that it fully protonates the aminooxy nucleophile, which would render it unreactive.

Caption: Mechanism of oxime formation via a tetrahedral intermediate.

Applications in Drug Development and Bioconjugation

The robust and specific nature of oxime ligation makes this compound a powerful tool in several advanced applications.

  • Antibody-Drug Conjugates (ADCs): In ADC development, a cytotoxic drug must be stably linked to a monoclonal antibody. By introducing a ketone or aldehyde handle onto the antibody (either enzymatically or through modification of amino acid side chains), this compound can be used as a component of a linker-payload system, enabling the precise and stable attachment of the drug.[1]

  • Molecular Probes and Imaging Agents: Fluorophores, biotin tags, or other reporter molecules functionalized with a carbonyl group can be conjugated to proteins or other biomolecules that have been modified to contain an aminooxy group, or vice versa. This strategy is used to create probes for studying biological interactions, such as protein trafficking and localization.[15][16]

  • Surface Modification and Immobilization: Biomolecules can be tethered to surfaces (e.g., for biosensors or microarrays) that have been functionalized with either carbonyl or aminooxy groups. This compound can act as a hydrophilic linker to attach ketone-modified proteins to an aminooxy-functionalized surface.[15]

  • Peptidoglycan Labeling: Researchers have used hydroxylamine linkers to rapidly and selectively modify bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), at the anomeric position.[15][16] This allows for the creation of probes to study the interactions between bacterial cell wall components and the innate immune system.[15]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating an aldehyde- or ketone-containing molecule (Molecule-CHO/COR) with this compound.

Materials:

  • Molecule-CHO/COR (e.g., a ketone-modified protein)

  • This compound (often used as the hydrochloride salt, which requires neutralization or pH adjustment)

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5-5.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis for macromolecules)

Procedure:

  • Reagent Preparation:

    • Dissolve the Molecule-CHO/COR in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound in the Reaction Buffer. If starting from the hydrochloride salt, adjust the pH of the stock solution to ~4.5 with NaOH.

    • Prepare a 1 M stock solution of aniline in an organic solvent like DMSO (if used).

  • Conjugation Reaction:

    • To the solution of Molecule-CHO/COR, add the this compound stock solution to achieve a final concentration of 10-50 mM (a 10- to 100-fold molar excess over the carbonyl groups).

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 2-16 hours. Reaction progress can be monitored by LC-MS for small molecules or SDS-PAGE/Mass Spectrometry for proteins.

  • Purification:

    • Upon completion, remove the excess hydroxylamine reagent and catalyst.

    • For proteins, this is typically achieved by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography (SEC).

  • Analysis and Storage:

    • Confirm the successful conjugation and purity of the product using appropriate analytical techniques (e.g., MALDI-TOF or ESI-MS to confirm mass shift, UV-Vis spectroscopy if a chromophore is involved).

    • Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C).

Experimental Workflow prep 1. Reagent Preparation - Dissolve Ketone-Molecule in Buffer (pH 4.5) - Prepare Hydroxylamine Stock mix 2. Conjugation Reaction - Add Hydroxylamine (10-50 mM excess) - Add Aniline Catalyst (optional) - Incubate 2-16h at RT prep->mix Combine purify 3. Purification - Remove excess reagents via Size-Exclusion Chromatography or Dialysis mix->purify Reaction Complete analyze 4. Analysis & Storage - Confirm conjugation via Mass Spectrometry - Assess purity via HPLC/SDS-PAGE - Store at -80°C purify->analyze Purified Product

Caption: A typical experimental workflow for oxime bioconjugation.

Safety and Handling

As a reactive chemical, this compound requires careful handling in a laboratory setting.[4]

  • GHS Hazard Statements: It is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[17] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern chemical biology and drug development. Its ability to form stable oxime bonds with aldehydes and ketones under mild, bioorthogonal conditions provides a reliable method for constructing complex bioconjugates. The causality behind its reactivity—rooted in the alpha effect and a pH-dependent mechanism—allows for controlled and efficient ligations. By following established protocols and adhering to safety guidelines, researchers can effectively leverage the power of this molecule to advance the development of novel therapeutics, diagnostics, and research tools.

References

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Sources

An In-depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Versatile Bioconjugation Tool

In the landscape of modern drug development and chemical biology, the demand for precise, stable, and efficient molecular conjugation techniques is paramount. Among the arsenal of bioorthogonal reactions, oxime ligation—the reaction between a hydroxylamine and a carbonyl group—has distinguished itself through its high chemoselectivity and the exceptional stability of the resulting oxime bond. O-(2-methoxyethyl)hydroxylamine (CAS 54149-39-2) has emerged as a particularly valuable reagent in this class. Its integrated methoxyethyl moiety not only enhances aqueous solubility, a critical factor in biological applications, but also offers a scaffold that can subtly modulate the pharmacokinetic properties of the resulting conjugate.

This guide provides an in-depth technical examination of this compound for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven protocols for its application, and ground our discussion in authoritative scientific literature. Our objective is to equip you with the foundational knowledge and practical methodologies required to confidently integrate this powerful tool into your research and development workflows.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. This compound is a liquid at room temperature, a characteristic that simplifies handling and dispensing in laboratory settings.[1]

Key Physicochemical Data

The essential properties of this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and purification design.

PropertyValueSource(s)
CAS Number 54149-39-2[1][2][3][4][5][6][7]
Molecular Formula C₃H₉NO₂[3][4][5][6][7]
Molecular Weight 91.11 g/mol [3][5][7]
Appearance Liquid[1]
Density 0.965 g/cm³[4]
Boiling Point 157.5 °C at 760 mmHg[4]
Refractive Index 1.401[4]
SMILES COC(C)OC[5][7]
Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: According to GHS classifications, this compound is a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3]

  • Handling: All manipulations should be performed within a certified chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[2] An emergency eye wash station and safety shower must be readily accessible.[2]

  • Storage: For optimal stability, the reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][6] Recommended storage is in a dark, refrigerated environment at 2-8°C.[5][6] Incompatibilities include strong oxidizing agents, strong acids, and strong bases.[2]

Section 2: Synthesis and Purification Strategies

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs purification strategies. The synthesis of O-alkylated hydroxylamines typically involves the alkylation of a protected hydroxylamine followed by deprotection.

General Synthetic Approach

A common strategy involves the O-alkylation of an N-protected hydroxylamine, such as N-hydroxyphthalimide, with an appropriate alkylating agent. This is followed by a deprotection step, often using hydrazine or methylhydrazine, to release the free hydroxylamine.[8]

A plausible, generalized pathway is outlined below.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection (Hydrazinolysis) N-Hydroxyphthalimide N-Hydroxyphthalimide Base Base (e.g., K2CO3) Solvent (e.g., DMF) N-Hydroxyphthalimide->Base 2-methoxyethyl_halide 2-methoxyethyl halide (e.g., Br, I) 2-methoxyethyl_halide->Base Intermediate N-(2-methoxyethoxy)phthalimide Base->Intermediate Intermediate_ref N-(2-methoxyethoxy)phthalimide Hydrazine Hydrazine (N2H4) Solvent (e.g., EtOH) Final_Product This compound Hydrazine->Final_Product Phthalhydrazide Phthalhydrazide (byproduct) Hydrazine->Phthalhydrazide Intermediate_ref->Hydrazine

Caption: Generalized two-step synthesis of this compound.

Purification Protocol: Ion-Exchange Chromatography

Crude hydroxylamine products can contain metallic cations and residual anionic species from the synthesis. Ion-exchange chromatography is a robust method for their removal.[9][10]

Rationale: A strong acid cation exchange resin (in H⁺ form) will capture metallic cations (e.g., Na⁺, K⁺), releasing H⁺ ions.[9][10] A subsequent strong base anion exchange resin (in OH⁻ form) will capture anions (e.g., Cl⁻, SO₄²⁻), releasing OH⁻ ions, which then neutralize the H⁺ from the first step, yielding a purified aqueous solution of the hydroxylamine.

Step-by-Step Methodology:

  • Cation Resin Preparation: Pack a chromatography column with a strong acid cation exchange resin (e.g., Purolite C-100).[9] Pretreat the resin by washing with 5-10% HCl to ensure all acid groups are in the H⁺ form, followed by a thorough wash with deionized water until the eluate is neutral.[9][10]

  • Anion Resin Preparation: In a separate column, pack a strong base anion exchange resin (e.g., Purolite A-400).[9] Pretreat the resin with a non-metal base like 1M NH₄OH or a dilute hydroxylamine solution to convert active sites to the OH⁻ form, followed by a deionized water wash.[10]

  • Sample Loading & Elution: Dissolve the crude this compound in deionized water.

  • Cation Exchange: Pass the aqueous solution through the prepared cation exchange column. Collect the eluate.

  • Anion Exchange: Pass the eluate from the cation column through the prepared anion exchange column.

  • Analysis: Collect the final purified solution. Analyze for purity via techniques like HPLC and for residual ions using Inductively Coupled Plasma (ICP) analysis.

Section 3: The Core Reaction - Oxime Ligation

The primary utility of this compound lies in its ability to react with aldehydes and ketones to form highly stable oxime linkages.[11][12][13] This reaction is a cornerstone of bioconjugation due to its specificity; the participating functional groups are largely absent in biological systems, preventing side reactions with native biomolecules.

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[11]

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[14]

  • Proton Transfer: A series of proton transfers results in a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate eliminates a molecule of water to form the final, stable C=N oxime bond.[12]

G Start Ketone/Aldehyde (R₂C=O) Intermediate Tetrahedral Intermediate [R₂C(OH)(NH-O-R')] Start->Intermediate Nucleophilic Addition Reagent This compound (H₂N-O-R') Product Oxime (R₂C=N-O-R') Intermediate->Product Dehydration (-H₂O) Byproduct Water (H₂O) Intermediate->Byproduct

Caption: The two-stage mechanism of oxime bond formation.

Kinetics and Catalysis: The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic buffer (pH 4-5).[15] This is a compromise: protonation of the carbonyl group increases its electrophilicity, but excessive acidity protonates the hydroxylamine, reducing its nucleophilicity. For many bioconjugation applications requiring physiological pH (~7.4), the reaction can be slow. Aniline and its derivatives, such as m-phenylenediamine (mPDA), have been identified as highly effective catalysts that significantly accelerate oxime ligation at neutral pH.[16][17]

CatalystRelative EfficiencyKey Advantage
NoneBaselineSimple, but slow at pH 7.4
Aniline~2-fold increase vs. noneEstablished catalyst
m-Phenylenediamine (mPDA)Up to 15-fold increase vs. anilineHigher catalytic efficiency and greater aqueous solubility, allowing for higher concentrations.[16]

Section 4: Experimental Protocol for Protein Bioconjugation

This section details a validated workflow for the site-specific conjugation of a payload functionalized with this compound to an antibody containing a genetically encoded p-acetylphenylalanine (pAcF), which presents a ketone handle. This is a common strategy for producing homogeneous Antibody-Drug Conjugates (ADCs).

Workflow Overview

G A 1. Prepare Reagents - Antibody in Buffer - Hydroxylamine Payload - Catalyst Solution B 2. Conjugation Reaction - Combine Antibody, Payload, Catalyst - Incubate at RT or 37°C A->B C 3. Reaction Quenching (Optional) - Add excess quenching agent B->C D 4. Purification - Size Exclusion Chromatography (SEC) - Remove excess reagents C->D E 5. Characterization - Mass Spectrometry (MS) - SDS-PAGE / HIC D->E F Final ADC Product E->F

Caption: Standard workflow for antibody conjugation via oxime ligation.

Detailed Step-by-Step Methodology

Objective: To conjugate a small molecule payload (Payload-MEOHA) to an anti-HER2 antibody (Ab-pAcF) with a Drug-to-Antibody Ratio (DAR) of 2.

Materials:

  • Ab-pAcF (10 mg/mL in PBS, pH 7.4)

  • Payload-O-(2-methoxyethyl)hydroxylamine (10 mM stock in DMSO)

  • m-Phenylenediamine (mPDA) catalyst (500 mM stock in water, pH adjusted to 7.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Protocol:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 100 µL of Ab-pAcF solution (1 mg of antibody).

    • Adjust buffer volume to bring the final antibody concentration to 5 mg/mL.

    • Add the mPDA stock solution to a final concentration of 100 mM.

  • Initiate Conjugation: Add 10 equivalents of the Payload-MEOHA stock solution relative to the antibody (e.g., for ~6.7 nmol of antibody, add 67 nmol of payload).

  • Incubation: Gently mix the reaction by pipetting and incubate at 25°C for 4-16 hours on a rotator. The reaction progress can be monitored by taking aliquots over time and analyzing via LC-MS.

  • Purification: Once the reaction is deemed complete, purify the resulting Antibody-Drug Conjugate (ADC) from excess payload and catalyst using an SEC column pre-equilibrated with PBS, pH 7.4.

  • Characterization & Storage:

    • Mass Spectrometry: Analyze the purified ADC using LC-MS to confirm the final mass and calculate the DAR. Expect a mass increase corresponding to two payload molecules.

    • Purity: Assess the purity and aggregation level using analytical SEC and SDS-PAGE.

    • Storage: Store the final ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Section 5: Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs).[18][19][20]

  • Homogeneous ADCs: Site-specific incorporation of carbonyl groups into an antibody, followed by ligation with a hydroxylamine-functionalized payload, allows for the creation of ADCs with a precise, uniform Drug-to-Antibody Ratio (DAR).[18][21][22] This homogeneity is critical for ensuring a consistent pharmacokinetic profile and a predictable therapeutic window.

  • Linker Stability: The oxime bond is exceptionally stable under physiological conditions, minimizing premature payload release in circulation. This enhances the safety profile of the ADC by ensuring the cytotoxic agent is delivered specifically to the target cells.

  • Modulation of Physicochemical Properties: The methoxyethyl group is a small, hydrophilic moiety. Its incorporation into a linker can improve the aqueous solubility of the payload and the final ADC, which can be beneficial for formulation and may reduce the potential for aggregation. This structural feature can also influence metabolic stability and plasma protein binding.[23]

Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the precise construction of complex biomolecules. Its favorable physicochemical properties, combined with the robust and selective nature of oxime ligation, provide a reliable method for developing next-generation therapeutics like ADCs. By understanding the principles of its reactivity and applying the validated protocols described herein, researchers can effectively leverage this tool to advance their scientific and therapeutic objectives.

References

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  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]

  • Johnston, J. N., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]

  • U.S. Patent Application No. 2024/0091372 A1. (2024). Anti-doppel antibody drug conjugates. Google Patents.
  • Lin, Y.-C., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Scientific Reports. Available at: [Link]

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An In-Depth Technical Guide to the Application of O-(2-methoxyethyl)hydroxylamine in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of O-(2-methoxyethyl)hydroxylamine, a pivotal reagent in modern chemical biology. We will delve into the core principles of its application, focusing on the robust and highly selective oxime ligation reaction. The narrative will explain the causality behind experimental choices, provide validated protocols, and explore the strategic advantages of incorporating the 2-methoxyethyl moiety into complex biomolecular constructs.

Introduction: The Strategic Role of this compound

This compound (CAS No: 54149-39-2, Formula: C₃H₉NO₂) is an alkoxyamine derivative that has emerged as a cornerstone reagent for bioconjugation.[1][2][3] Its utility is centered on its ability to react with carbonyl compounds—aldehydes and ketones—to form a highly stable oxime bond. This reaction, known as oxime ligation, is a prime example of "click chemistry," characterized by its high yield, specificity, and biocompatibility.[4][5] It allows for the precise and covalent linking of molecules in complex biological media, often without the need for catalysts that could be harmful to sensitive biomolecules like proteins.[6][7]

The unique 2-methoxyethyl group imparts favorable physicochemical properties, such as enhanced aqueous solubility and potentially improved pharmacokinetic profiles, making this reagent particularly valuable in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and other targeted biomaterials.[8][9]

The Core Chemistry: Mechanism and Advantages of Oxime Ligation

The foundational application of this compound is its participation in oxime ligation. This reaction involves the nucleophilic attack of its terminal aminooxy group (–ONH₂) on the electrophilic carbon of an aldehyde or ketone.[6] The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield a stable C=N-O linkage, with water as the sole byproduct.[10][11]

G reactant1 This compound (H₂N-O-CH₂CH₂OCH₃) product1 Stable Oxime Product (R-C(=N-O-CH₂CH₂OCH₃)-R') reactant1->product1 + reactant2 Aldehyde / Ketone (R-C(=O)-R') reactant2->product1 product2 Water (H₂O) product1->product2

Caption: The oxime ligation reaction between this compound and a carbonyl.

Key Advantages of the Oxime Bond:
  • Exceptional Stability: Oxime linkages are significantly more resistant to hydrolysis compared to analogous imines or hydrazones, a critical feature for conjugates that must remain intact in physiological environments.[12][13] Studies have shown that the first-order rate constant for oxime hydrolysis can be up to 600-fold lower than that of a simple hydrazone at neutral pH.[12]

  • Bioorthogonality: The aminooxy and carbonyl functional groups are largely absent in biological systems, ensuring that the ligation reaction proceeds with high chemoselectivity and does not interfere with native cellular processes.[10] However, it's important to note that some sugars and metabolic ketones exist, so the bioorthogonality is not absolute and should be considered in experimental design.[10]

  • Favorable Kinetics and Catalysis: The reaction proceeds efficiently under mild, aqueous conditions. While traditionally conducted at a slightly acidic pH of 4.0-5.0 to facilitate dehydration, the rate at neutral pH (7.4) can be dramatically accelerated by nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine).[7][10] Aniline catalysis can increase reaction rates up to 40-fold at neutral pH.[10]

The 2-Methoxyethyl Moiety: More Than a Linker

The choice of an O-substituted hydroxylamine is not arbitrary. The 2-methoxyethyl group on this compound provides distinct benefits:

  • Improved Pharmacokinetics: The short, hydrophilic ethylene glycol-like structure can enhance the aqueous solubility of the resulting conjugate and reduce non-specific binding, which are critical parameters in drug development.[14]

  • Enhanced Specificity in Nucleic Acid Therapeutics: In the field of siRNA, site-specific incorporation of a 2'-methoxyethyl (MOE) group has been shown to improve both the specificity and silencing activity of the siRNA by influencing the loading into the RNA-induced silencing complex (RISC).[8][9] This demonstrates the powerful, and sometimes unexpected, influence of this moiety on biomolecular interactions.

In-Depth Applications in Drug Development and Research

The robustness of oxime ligation has made this compound a versatile tool for creating complex, functional biomolecules.

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[15] Site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to improved pharmacokinetics and a wider therapeutic window.[16]

This compound can be incorporated into a linker-payload system. This system is then conjugated to an antibody that has been engineered to contain a unique aldehyde or ketone handle, often by enzymatic modification or incorporation of an unnatural amino acid. This strategy allows for precise control over the location and stoichiometry of drug attachment.[17][18][19]

Protein and Peptide Modification

Beyond ADCs, this compound is used to modify proteins and peptides for a wide range of applications.[20][21][22] This includes:

  • Attaching Imaging Agents: Conjugating fluorophores or PET tracers for in vivo imaging and diagnostic applications.[7]

  • Creating Probes for Mechanistic Studies: Labeling proteins to study their interactions, localization, and dynamics within cellular systems.[23]

  • Developing Novel Biomaterials: Cross-linking proteins or peptides to form hydrogels with tunable mechanical properties for tissue engineering and drug delivery.[24][25]

Quantitative Data Summary
ParameterCondition/ValueSignificanceSource(s)
Reaction pH (uncatalyzed) Optimal at pH 4.0 - 5.0Maximizes reaction rate by balancing carbonyl protonation and amine nucleophilicity.[10]
Reaction pH (catalyzed) Efficient at pH 7.4 with aniline or p-phenylenediamine (2-10 mM)Enables rapid conjugation under physiological conditions, crucial for live-cell labeling and sensitive proteins.[7][10]
Relative Hydrolytic Stability Oximes are 10² to 10³-fold more stable than hydrazones.Ensures long-term stability of the conjugate in biological fluids.[12][13]
Typical Reactant Excess 5-10 fold molar excess of the aminooxy component.Drives the reaction to completion, especially when the biomolecule is at a low concentration.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for performing oxime ligation. The key to a self-validating system is rigorous characterization of the final product (e.g., via LC-MS, SDS-PAGE) to confirm successful conjugation and purity.

Protocol 1: Aniline-Catalyzed Oxime Ligation at Physiological pH

This protocol is ideal for conjugating this compound to a protein containing an accessible aldehyde or ketone handle under physiological conditions.

Materials:

  • Carbonyl-containing protein (e.g., 1-10 µM in PBS)

  • This compound (or its hydrochloride salt)[1][26]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline or p-Phenylenediamine catalyst stock solution (100 mM in DMSO or PBS)

  • Microcentrifuge tubes or reaction vials

Workflow Diagram:

G start Start prep_protein Dissolve carbonyl-protein in PBS (pH 7.4) to 1-10 µM start->prep_protein add_hydroxylamine Add this compound (5-10 fold molar excess) prep_protein->add_hydroxylamine add_catalyst Add aniline catalyst (final conc. 2-10 mM) add_hydroxylamine->add_catalyst incubate Incubate at RT or 37°C for 1-4 hours add_catalyst->incubate purify Purify conjugate (e.g., SEC, dialysis) incubate->purify analyze Analyze product (LC-MS, SDS-PAGE) purify->analyze end End analyze->end

Caption: Workflow for catalyzed oxime ligation at physiological pH.

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.

  • Reagent Addition: Add the this compound-containing molecule to the protein solution to achieve a 5- to 10-fold molar excess. Gently mix. If using the hydrochloride salt, ensure the buffer capacity is sufficient to maintain the pH.

  • Catalysis: Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by taking aliquots and analyzing via LC-MS.

  • Purification: Once the reaction is complete, remove the excess small-molecule reagents and catalyst. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale.

  • Validation: Characterize the purified conjugate by mass spectrometry to confirm the mass addition and by SDS-PAGE to verify purity and integrity.

Protocol 2: Classical Oxime Synthesis under Acidic Conditions

This method is suited for more robust small molecules or peptides where acidic conditions are tolerated.

Materials:

  • Aldehyde or Ketone substrate (1.0 mmol)

  • This compound hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol) or Sodium Acetate

  • Ethanol or a similar protic solvent

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Base Addition: Add a mild base like pyridine (2.0 mmol) to neutralize the HCl salt and facilitate the reaction.[27]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl to remove pyridine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent whose value is derived from the exceptional stability and selectivity of the oxime bond it forms. Its application is central to the construction of precisely defined bioconjugates, from therapeutic ADCs to advanced biomaterials and molecular probes. The added benefit of the 2-methoxyethyl group in modulating solubility and biological interactions further cements its role in sophisticated molecular design. As the demand for highly specific and homogeneous bioconjugates continues to grow, the strategic use of this compound and the principles of oxime ligation will undoubtedly remain at the forefront of innovation in drug development and chemical biology.

References

  • Title: Oxime ligation: a chemoselectively click-type reaction for accessing multifunctional biomolecular constructs. Source: PubMed URL: [Link]

  • Title: Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions Source: MDPI URL: [Link]

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  • Title: Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters Source: URL: [Link]

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O-(2-methoxyethyl)hydroxylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action and Applications of O-(2-methoxyethyl)hydroxylamine

Executive Summary

This compound is a hydroxylamine derivative whose mechanism of action is rooted in the potent nucleophilicity of its terminal aminooxy group. This reactivity enables it to form stable oxime linkages with carbonyl compounds, a characteristic that has been leveraged across multiple scientific disciplines. In biomedical research, it serves as a powerful scavenger of pathological reactive carbonyl species (RCS), mitigating the "carbonyl stress" associated with chronic diseases. In proteomics and glycobiology, it is a critical tool for the chemical digestion of proteins at specific sites and for the efficient liberation of O-linked glycans from glycoproteins. This guide provides a detailed exploration of its core chemical mechanism, its function in biological systems, and field-proven protocols for its application, offering researchers and drug development professionals a comprehensive understanding of this versatile molecule.

Introduction: Chemical Identity and Properties

This compound (CAS No: 54149-39-2) is a synthetic organic compound belonging to the class of O-substituted hydroxylamines.[1][2] Its structure features a hydroxylamine core where the hydrogen of the hydroxyl group is replaced by a 2-methoxyethyl group.[3] This substitution enhances its stability and modulates its solubility characteristics compared to the parent molecule, hydroxylamine.[4] The fundamental reactivity, however, resides in the terminal -ONH₂ group, which dictates its primary mechanism of action across all applications.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 54149-39-2[1][3]
Molecular Formula C₃H₉NO₂[1][3]
Molecular Weight 91.11 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 2-(Aminooxy)ethyl methyl ether[1]
Storage 2-8°C, Inert atmosphere, Keep in dark place[1]

The Core Mechanism: Nucleophilic Reaction with Carbonyls

The principal mechanism of action for this compound is its reaction with aldehydes and ketones to form a stable C=N bond, known as an oxime.[4][5] This transformation is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6] The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect.[6] This attack breaks the C=O pi bond, forming a tetrahedral intermediate (a carbinolamine derivative).

  • Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This step is typically acid-catalyzed, where protonation of the hydroxyl group on the intermediate makes it a better leaving group (water), facilitating the formation of the stable C=N double bond of the oxime.[7]

Figure 1: General mechanism of oxime formation.

Mechanism of Action in Biological Systems: A Carbonyl Scavenger

In biological contexts, a critical mechanism of action for this compound is its function as a carbonyl scavenger .

The Problem of Carbonyl Stress: Metabolic processes and oxidative stress generate highly reactive carbonyl species (RCS), such as glyoxal and methylglyoxal.[8] An accumulation of these RCS leads to a pathological state known as "carbonyl stress."[8] RCS can react non-enzymatically with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[8] AGEs are implicated in the progression of numerous chronic conditions, including diabetes, atherosclerosis, and neurodegenerative diseases.[8]

The Scavenging Mechanism: this compound intervenes by directly trapping RCS before they can damage biological macromolecules.[9][10] By forming stable, inert oximes with these harmful carbonyls, it effectively neutralizes their reactivity and prevents the downstream formation of AGEs.[8] This therapeutic strategy aims to mitigate the adverse effects of oxidative stress without interfering with normal redox signaling pathways.[9]

G RCS Reactive Carbonyl Species (RCS) AGEs Advanced Glycation End-products (AGEs) (Cellular Damage) RCS->AGEs Reacts with Adduct Stable Oxime Adduct (Inert) RCS->Adduct Trapped by Protein Cellular Protein Hydroxylamine This compound

Figure 3: Workflow for proteomic analysis using hydroxylamine.
Liberation of O-Linked Glycans

Mechanism: Eliminative Oximation this compound, in combination with an organic superbase such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used for the efficient release of O-linked glycans from glycoproteins. [11][12]This process, termed "eliminative oximation," is a variation of β-elimination. [12]The strong base (DBU) abstracts a proton from the α-carbon to the glycosidic bond, initiating the elimination of the glycan. Simultaneously, the hydroxylamine reacts with the reducing end of the released glycan to form a stable glycan oxime. [12] Application Rationale: This method is superior to traditional reductive β-elimination or hydrazinolysis because it is rapid, proceeds under aqueous conditions, and minimizes the degradation (or "peeling") of the released glycans. [11][12][13]The resulting glycan oximes are stable and can be readily derivatized with fluorescent labels for sensitive detection and analysis. [12] Experimental Protocol: O-Glycan Liberation via Eliminative Oximation This protocol is based on the method developed by Kameyama et al. [11][12]

  • Materials:

    • Glycoprotein sample (1-100 µg) in aqueous solution.

    • Liberation solution: 10% (w/v) hydroxylamine HCl, 40% (v/v) DBU in water.

    • Fluorescent labeling reagent (e.g., 2-aminobenzamide).

    • Solid-phase extraction cartridges for cleanup.

  • Procedure:

    • To the glycoprotein sample, add an equal volume of the liberation solution.

    • Incubate the reaction at 50°C for 20 minutes. Causality: This optimized temperature and time balance efficient glycan release with minimal side-product formation. [14] 3. Cool the reaction on ice and neutralize with an appropriate acid (e.g., acetic acid).

    • Clean up the sample to remove proteins, salts, and excess reagents using a suitable solid-phase extraction method.

    • The purified glycan oximes are now ready for downstream applications, such as fluorescent labeling followed by HPLC or LC-MS analysis.

G cluster_0 Glycan Release cluster_1 Sample Processing A Glycoprotein Sample B Add NH₂OH / DBU Solution A->B C Incubate at 50°C B->C D Neutralize & Purify (SPE Cleanup) C->D Liberated Glycan Oximes E Fluorescent Labeling (e.g., 2-AB) D->E F HILIC-HPLC or LC-MS Analysis E->F

Figure 4: Workflow for O-glycan liberation and analysis.

Conclusion

The mechanism of action of this compound is fundamentally defined by the chemoselective and efficient formation of oximes with carbonyl compounds. This single, robust chemical reaction provides the foundation for its diverse and powerful applications. For drug development professionals, it offers a therapeutic strategy to combat carbonyl stress. For researchers in proteomics and glycobiology, it is an indispensable tool for dissecting complex biological samples, enabling deeper insights into protein structure and function. Understanding this core mechanism is key to harnessing its full potential in both basic research and translational science.

References

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An In-depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Properties, Solubility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the transformative impact of innovative reagents in accelerating drug discovery and development. O-(2-methoxyethyl)hydroxylamine is one such molecule that has steadily gained prominence for its unique properties and versatile applications. This guide is born out of a need for a consolidated, in-depth technical resource that moves beyond rudimentary data sheets. It is designed to provide not just the "what" but the "why" and "how"—offering a deeper understanding of this reagent's behavior in various solvent systems and its practical application in the synthesis of complex biomolecules. The insights and protocols herein are curated to empower researchers to harness the full potential of this compound with confidence and scientific rigor.

Introduction to this compound: A Versatile Tool in Modern Chemistry

This compound, with the chemical formula C₃H₉NO₂, is a substituted hydroxylamine that has emerged as a valuable reagent in organic synthesis, particularly in the realms of bioconjugation and drug development.[1] Its structure, featuring a methoxyethyl group on the oxygen atom of hydroxylamine, imparts specific physicochemical properties that distinguish it from its parent compound, hydroxylamine. This modification enhances its stability and modulates its reactivity, making it a more manageable and selective tool for chemists.

The primary utility of this compound lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages.[2][3] This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity, efficiency, and biocompatibility, proceeding readily in aqueous environments with no harmful byproducts.[2] These characteristics make it an ideal choice for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), where precise and stable linkages are paramount.[4][5]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₃H₉NO₂[1]
Molecular Weight 91.11 g/mol [1]
Appearance Liquid
CAS Number 54149-39-2[6]
Storage Keep in dark place, Inert atmosphere, 2-8°C[6]

Understanding the Solubility Profile of this compound

A thorough understanding of a reagent's solubility is fundamental to its effective use in designing synthetic routes, purification strategies, and bioconjugation protocols. The solubility of this compound is governed by its molecular structure, which possesses both polar (amino and ether functionalities) and nonpolar (ethyl backbone) characteristics. This amphiphilic nature suggests a broad solubility range across various organic solvents.

Qualitative Solubility Assessment:

Based on the principle of "like dissolves like," this compound is expected to be miscible or highly soluble in polar protic and polar aprotic solvents due to its ability to form hydrogen bonds and its inherent polarity. Its solubility in nonpolar solvents is anticipated to be lower.

Expected Solubility in Common Organic Solvents:

Solvent ClassSolventExpected SolubilityRationale
Polar Protic MethanolHigh / MiscibleCapable of hydrogen bonding with the amino and ether groups.
EthanolHigh / MiscibleSimilar to methanol, strong hydrogen bonding interactions are expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High / MiscibleHigh polarity and ability to accept hydrogen bonds.
Dimethylformamide (DMF)High / MiscibleA versatile polar aprotic solvent that should readily solvate the molecule.
AcetonitrileModerate to HighLess polar than DMSO and DMF, but should still be a good solvent.
Tetrahydrofuran (THF)ModerateLower polarity than other aprotic solvents, but the ether group should aid solubility.
Nonpolar Aprotic Dichloromethane (DCM)Moderate to LowThe presence of the ethyl chain may allow for some solubility.
TolueneLowSignificant difference in polarity.
HexaneVery Low / ImmiscibleHighly nonpolar, unlikely to effectively solvate the polar functional groups.

It is important to note that the hydrochloride salt of this compound (CAS No. 82172-73-4) will exhibit different solubility characteristics, with increased solubility in polar solvents, particularly water.[7]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, a straightforward experimental protocol can be employed. This method relies on the gravimetric determination of the amount of solute that can be dissolved in a given volume of solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a defined temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or water bath

  • Micropipettes

  • Glassware (beakers, graduated cylinders)

Protocol:

  • Preparation of Saturated Solution: a. Add a known volume of the selected organic solvent (e.g., 5 mL) to a vial containing a magnetic stir bar. b. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate. c. Gradually add small, weighed amounts of this compound to the solvent while stirring. d. Continue adding the solute until a small amount of undissolved liquid remains, indicating that the solution is saturated. e. Cap the vial and allow the mixture to stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: a. After equilibration, stop stirring and allow the undissolved solute to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette. c. Transfer the supernatant to a pre-weighed vial. d. Weigh the vial containing the supernatant to determine the mass of the solution. e. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved. f. Weigh the vial containing the dried solute.

  • Calculation of Solubility: a. Mass of solute: (Weight of vial + dried solute) - (Weight of empty vial) b. Mass of solvent: (Weight of vial + supernatant) - (Weight of vial + dried solute) c. Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100 d. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-hour equilibration period is chosen to ensure that the dissolution process has reached a thermodynamic equilibrium, providing a true measure of solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Gravimetric Analysis: This method is robust and relies on direct mass measurements, minimizing errors associated with volumetric estimations of the solute.

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_calc Calculation A Add known volume of solvent to vial B Equilibrate at constant temperature A->B C Add this compound until excess is present B->C D Stir for 24 hours to reach equilibrium C->D E Withdraw known volume of supernatant D->E Allow solid to settle F Transfer to pre-weighed vial E->F G Evaporate solvent to dryness F->G H Weigh vial with dried solute G->H I Calculate mass of solute and solvent H->I J Determine solubility (g/100g or g/100mL) I->J

Caption: Workflow for the experimental determination of solubility.

Applications in Drug Discovery and Development: The Power of Oxime Ligation

The unique reactivity of this compound makes it a powerful tool in the synthesis of novel therapeutics, particularly in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity.[4][5]

The formation of a stable oxime bond between a hydroxylamine derivative and a carbonyl group on either the antibody or the drug-linker payload is a widely used strategy in ADC development.[3][8] this compound offers several advantages in this context:

  • Enhanced Stability: The O-alkylation prevents the self-reaction and degradation pathways that can be problematic with unprotected hydroxylamine.

  • Controlled Reactivity: The methoxyethyl group provides a balance of steric and electronic effects that allow for a controlled and predictable reaction with carbonyl groups.

  • Improved Pharmacokinetics: The incorporation of the methoxyethyl moiety can favorably influence the pharmacokinetic properties of the resulting conjugate.

Workflow for Antibody-Drug Conjugate Synthesis via Oxime Ligation:

The synthesis of an ADC using this compound typically involves the introduction of a carbonyl group onto the antibody or the linker-payload, followed by conjugation with the hydroxylamine.

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_payload_mod Payload-Linker Synthesis cluster_conjugation Conjugation cluster_purification Purification and Characterization Antibody Monoclonal Antibody Mod_Antibody Antibody with Carbonyl Group Antibody->Mod_Antibody Introduction of Aldehyde/Ketone ADC Antibody-Drug Conjugate (ADC) Mod_Antibody->ADC Payload Cytotoxic Drug Payload_Linker Drug-Linker-Hydroxylamine Conjugate Payload->Payload_Linker Linker Linker with this compound Linker->Payload_Linker Payload_Linker->ADC Oxime Ligation Purified_ADC Purified ADC ADC->Purified_ADC Chromatography

Caption: General workflow for ADC synthesis using oxime ligation.

Experimental Protocol: Oxime Ligation for Bioconjugation

This protocol provides a general framework for the conjugation of a protein containing a carbonyl group with this compound.

Objective: To conjugate a protein containing an aldehyde or ketone with this compound.

Materials:

  • Carbonyl-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.0-7.0)

  • This compound

  • Aniline (as a catalyst, optional)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Preparation of Reagents: a. Dissolve the carbonyl-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. b. Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer. c. If using a catalyst, prepare a stock solution of aniline (e.g., 200 mM) in an organic solvent like DMSO.

  • Conjugation Reaction: a. To the protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 50-100 fold) over the protein. b. If using a catalyst, add the aniline stock solution to a final concentration of 10-20 mM. c. Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.

  • Purification: a. Once the reaction is complete, purify the resulting conjugate using size-exclusion chromatography to remove excess reagents. b. Exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the protein.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress and success of the conjugation can be readily monitored and confirmed through standard analytical techniques like mass spectrometry (to confirm the mass shift corresponding to the addition of the hydroxylamine derivative) and SDS-PAGE (to assess the integrity of the protein).

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[1] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent for researchers in drug discovery and development. Its favorable solubility profile in a range of organic solvents, combined with its efficient and chemoselective reactivity in oxime ligation, makes it an indispensable tool for the synthesis of complex biomolecules, particularly antibody-drug conjugates. This guide has provided a comprehensive overview of its properties, a practical protocol for determining its solubility, and an illustrative application in bioconjugation. By understanding the fundamental principles and practical considerations outlined herein, scientists can confidently and effectively integrate this compound into their research endeavors.

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An In-depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of O-(2-methoxyethyl)hydroxylamine, a key reagent in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its primary application in the synthesis of oxime ethers, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the ability to rapidly and reliably modify lead compounds is paramount. O-substituted hydroxylamines are a critical class of reagents that enable the conversion of carbonyl compounds (aldehydes and ketones) into stable oxime ethers. This transformation is not merely a structural change; it is a strategic tool for modulating a compound's physicochemical and pharmacokinetic properties.

This compound, in particular, has emerged as a valuable building block. The methoxyethyl group it imparts can enhance aqueous solubility, improve metabolic stability, and introduce a flexible polar moiety capable of forming beneficial hydrogen bond interactions with biological targets. Its application spans the synthesis of novel antibiotics, kinase inhibitors, and other therapeutic agents. Understanding its core properties and reactivity is the first step toward its effective implementation in a research program.

Core Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in synthesis. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₃H₉NO₂[1][2]
Molecular Weight 91.11 g/mol [1][2]
CAS Number 54149-39-2[1][2]
IUPAC Name This compound[1]
Canonical SMILES COCCON[1]

These fundamental properties are the basis for all stoichiometric calculations and analytical characterizations involving this compound.

Synthesis and Reactivity: The Oxime Ether Formation

The primary utility of this compound lies in its reaction with aldehydes and ketones to form stable oxime ethers.[3] This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

The reaction is typically carried out in a protic solvent like ethanol or methanol and is often facilitated by a mild acid or base catalyst. The presence of the 2-methoxyethyl group generally does not impede the reaction and provides the resulting oxime ether with distinct properties beneficial for drug candidates. Recent advances in synthetic methodology continue to expand the applications for hydroxylamines in creating diverse chemical entities.[4]

Experimental Protocol: Synthesis of an Oxime Ether

This section provides a robust, step-by-step protocol for the reaction of this compound with a generic ketone.

Objective: To synthesize an O-(2-methoxyethyl)oxime ether from a ketone precursor.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.1 - 1.2 eq) or its hydrochloride salt

  • Ethanol (or Methanol) as solvent

  • Sodium acetate or Pyridine (if using the hydrochloride salt, 1.2 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration).

    • Causality: Ethanol is a common, effective solvent for both the carbonyl compound and the hydroxylamine, allowing the reaction to occur in a homogeneous phase.

  • Addition of Hydroxylamine: Add this compound (1.1 eq) to the solution. If using the hydrochloride salt, add it along with a mild base like sodium acetate or pyridine (1.2 eq).

    • Causality: A slight excess of the hydroxylamine ensures the complete consumption of the limiting ketone. If the hydrochloride salt is used, the base is required to liberate the free hydroxylamine, which is the active nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-12 hours).

    • Trustworthiness: Direct monitoring of the reaction is a self-validating step, ensuring the reaction is complete before proceeding to workup, which maximizes yield and purity.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Causality: This step partitions the desired organic product into the ethyl acetate layer, while water-soluble byproducts (like sodium chloride if used) remain in the aqueous layer.

  • Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer one more time with ethyl acetate to recover any residual product. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

    • Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude oxime ether product.

  • Purification (If Necessary): If the crude product is not of sufficient purity, it can be further purified by flash column chromatography on silica gel.

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of an O-(2-methoxyethyl)oxime ether.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Ketone (1.0 eq) in Ethanol B Add this compound (1.1 eq) A->B Stir C Stir at Room Temperature (2-12 hours) B->C D Monitor by TLC/LC-MS C->D E Remove Solvent (Rotary Evaporation) D->E Reaction Complete F Add H₂O & Ethyl Acetate E->F G Extract Organic Layer F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Filter & Concentrate I->J K Crude Oxime Ether Product J->K L Purify via Flash Chromatography (if necessary) K->L M Pure Product L->M

Caption: Workflow for Oxime Ether Synthesis.

Safety and Handling

This compound and related compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted prior to use, general hazards associated with hydroxylamines include:

  • Skin and Eye Irritation: The compound can be an irritant and potentially corrosive.[1]

  • Flammability: It is classified as a flammable liquid and vapor.[1]

Standard laboratory precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from ignition sources.[2]

Conclusion

This compound is a powerful and versatile reagent for medicinal chemists and drug development professionals. Its ability to readily form stable oxime ethers provides a reliable method for modifying carbonyl-containing molecules. The introduction of the methoxyethyl moiety can favorably influence key drug-like properties, making this compound a valuable addition to the synthetic chemist's toolbox. By understanding its fundamental properties and employing robust synthetic protocols, researchers can effectively leverage this compound to accelerate the discovery of new therapeutic agents.

References

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  • Wikipedia. Hydroxylamine. Wikimedia Foundation. [Link]

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The Methoxyethyl Advantage in Oxime Ligation: A Technical Guide to Mechanism, Application, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern bioconjugation, the quest for reliable, efficient, and biocompatible chemical reactions is paramount. Among the elite class of "click" and bioorthogonal chemistries, oxime ligation—the reaction between an alkoxyamine and a carbonyl (aldehyde or ketone)—has secured a distinguished position.[1] Its high chemoselectivity, mild reaction conditions, and the formation of a stable oxime bond make it an invaluable tool for researchers in drug development, diagnostics, and materials science.[2][3]

This technical guide moves beyond a general overview to focus on a specific, yet critical, structural motif: the methoxyethyl group on the alkoxyamine. We will explore, from a mechanistic standpoint, how this seemingly subtle modification confers significant advantages in reaction kinetics, conjugate stability, and solubility. This guide is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also actionable, field-proven protocols to harness the full potential of methoxyethyl-functionalized oxime ligation.

Part 1: The Core Mechanism of Oxime Ligation

Oxime ligation is a robust condensation reaction that proceeds between a nucleophilic alkoxyamine (-O-NH₂) and an electrophilic aldehyde or ketone to form a stable oxime linkage (-O-N=C-).[2][3] The reaction is renowned for its ability to proceed in aqueous environments, a critical feature for biological applications.[3]

The mechanism can be dissected into two primary stages:

  • Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the lone pair of electrons on the nitrogen of the alkoxyamine attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal.

  • Acid-Catalyzed Dehydration: The rate-limiting step is the dehydration of the hemiaminal intermediate to form the final C=N double bond of the oxime. This step is generally acid-catalyzed; protonation of the hydroxyl group of the hemiaminal turns it into a good leaving group (water), facilitating its elimination.[4]

The optimal pH for oxime formation is typically slightly acidic, around pH 4-5, which facilitates the protonation required for the dehydration step.[3][5] However, the development of efficient catalysts has enabled this reaction to proceed effectively at neutral pH, broadening its applicability for sensitive biological systems.[5][6]

Oxime_Ligation_Mechanism Figure 1: General Mechanism of Oxime Ligation cluster_reactants Reactants cluster_intermediate Hemiaminal Intermediate cluster_products Products R1 R¹-C(=O)-R² (Aldehyde/Ketone) intermediate R¹-C(OH)(NH-O-R³)-R² R1->intermediate + R³-O-NH₂ R3ONH2 R³-O-NH₂ (Alkoxyamine) oxime R¹-C(=N-O-R³)-R² (Oxime) intermediate->oxime - H₂O (Acid-Catalyzed) water H₂O

Caption: Figure 1: General Mechanism of Oxime Ligation

Part 2: The Methoxyethyl Group: A Key Modulator of Ligation Performance

The identity of the 'R' group on the alkoxyamine (R-O-NH₂) is not merely a passive placeholder; it is a critical determinant of the reaction's efficiency and the final conjugate's properties. The incorporation of a methoxyethyl group (CH₃OCH₂CH₂-) offers a triad of advantages: accelerated kinetics, enhanced stability, and improved solubility.

Enhancing Reaction Kinetics through Inductive Effects

The rate of oxime ligation is highly dependent on the nucleophilicity of the alkoxyamine nitrogen. The methoxyethyl group exerts a favorable electronic influence through the "inductive effect." The oxygen atom in the ether linkage is more electronegative than carbon, but its lone pairs can participate in electron donation. This subtle electron-donating character increases the electron density on the alkoxyamine nitrogen, enhancing its nucleophilicity. A more nucleophilic alkoxyamine can attack the carbonyl carbon more readily, accelerating the initial step of the reaction. This principle, known as the α-effect, explains why alkoxyamines are more potent nucleophiles than would be predicted by their basicity alone.[7]

While direct kinetic comparisons are sparse in the literature, the principle that electron-donating substituents on the alkoxyamine accelerate the reaction is well-established. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen and slow the reaction down.[4][7]

Improving Hydrolytic Stability

While oxime formation is reversible, the resulting bond is significantly more stable than analogous imine or hydrazone linkages, particularly at physiological pH.[1][8] Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[9][10] The stability of the oxime is influenced by the electronic nature of the substituent on the oxime oxygen. The hydrolysis reaction is initiated by protonation of the imine nitrogen.[4][11] An electron-donating group, like the methoxyethyl moiety, can subtly increase the basicity of the nearby oxime nitrogen, which might seem counterintuitive for stability. However, the overall stability is a complex interplay of factors. The higher electronegativity of the oxygen atom in the R-O-N=C linkage (compared to a nitrogen in a hydrazone) inductively disfavors protonation of the imine nitrogen, contributing to the inherently greater stability of all oximes.[9][12]

Linkage Type Relative Hydrolytic Stability Key Feature
Imine (Schiff Base)LowHighly reversible; prone to rapid hydrolysis.
Hydrazone ModerateMore stable than imines but still susceptible to hydrolysis, especially under acidic conditions.[12]
Oxime HighSignificantly more resistant to hydrolysis than hydrazones at neutral pH.[9][12]
Methoxyethyl Oxime High to Very HighThe inherent stability of the oxime bond is complemented by enhanced solubility, reducing aggregation-driven degradation.
Table 1: Comparative Stability of Imine-Based Linkages.
Enhancing Solubility and Reducing Aggregation

Perhaps the most significant and field-proven advantage of the methoxyethyl group is its contribution to aqueous solubility. In bioconjugation, maintaining the solubility of proteins, peptides, and labeling reagents in aqueous buffers is a critical, and often challenging, requirement. Hydrophobic reagents or linkers can lead to aggregation, precipitation, and non-specific binding, confounding experimental results and reducing yields.

The methoxyethyl group, with its ether linkage, is significantly more hydrophilic than a simple alkyl chain (e.g., ethyl or propyl). This property imparts better water solubility to the alkoxyamine reagent itself and, crucially, to the final bioconjugate. For large biomolecules like antibodies or for applications in creating hydrogels, this enhanced solubility is instrumental in ensuring reaction efficiency and maintaining the biological activity of the final product.

Part 3: Practical Applications and Case Studies

The unique properties of methoxyethyl-functionalized oxime ligation have made it a go-to strategy in demanding applications.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, a cytotoxic drug is linked to a monoclonal antibody. The stability of the linker is paramount to prevent premature drug release. The robust nature of the oxime bond, combined with the favorable solubility imparted by linkers containing moieties like methoxyethyl groups, makes it an attractive choice for ADC construction.[13][14]

  • Hydrogel Formation: Hydrogels for 3D cell culture and tissue engineering rely on cross-linking reactions that are biocompatible and controllable. Oxime ligation is used to crosslink polymer chains functionalized with aldehydes and alkoxyamines.[15] The use of hydrophilic linkers is essential to ensure the hydrogel remains hydrated and supports a healthy cellular microenvironment.

  • Peptide and Protein Labeling: Site-specific labeling of proteins with probes (e.g., fluorophores, biotin) is crucial for studying their function. By introducing a ketone or aldehyde handle onto a protein, a methoxyethyl-alkoxyamine probe can be attached with high specificity, with the enhanced solubility minimizing protein aggregation during the labeling process.[3]

ADC_Workflow Figure 2: Workflow for Antibody-Drug Conjugate (ADC) Synthesis antibody Antibody with Aldehyde/Ketone Handle ligation Oxime Ligation Reaction (pH 6.0-7.4, Aniline Catalyst) antibody->ligation linker_payload Drug Payload with Methoxyethyl Alkoxyamine Linker linker_payload->ligation adc Purified Antibody-Drug Conjugate (ADC) ligation->adc Formation of Stable Oxime Bond characterization Characterization (Mass Spec, HPLC) adc->characterization

Caption: Figure 2: Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Part 4: Experimental Protocols and Best Practices

A successful oxime ligation requires careful attention to reaction parameters. The following protocol provides a robust starting point for the conjugation of an alkoxyamine-modified probe to a protein containing an aldehyde or ketone handle.

General Protocol for Protein Ligation

This protocol is a self-validating system, where successful execution relies on careful optimization of pH and catalyst concentration, followed by rigorous characterization.

Materials:

  • Aldehyde/Ketone-functionalized Protein (e.g., 1-5 mg/mL)

  • Methoxyethyl-alkoxyamine Probe (10-50 molar excess over protein)

  • Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer

  • Catalyst Stock: 1 M Aniline or p-phenylenediamine in DMSO or water.[16]

  • Quenching Reagent (optional): e.g., excess methoxyamine hydrochloride to consume unreacted aldehydes.

Step-by-Step Methodology:

  • Buffer Preparation & pH Optimization:

    • Causality: The reaction rate is pH-dependent. While optimal rates are near pH 4.5, many proteins require neutral pH (6.0-7.4) for stability.[5] A pH screen is recommended.

    • Protocol: Prepare 100 mM buffer solutions at various pH points (e.g., 5.5, 6.0, 6.5, 7.0). Dissolve the protein in the chosen buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Causality: The alkoxyamine probe is used in excess to drive the reaction equilibrium towards the product.

    • Protocol: Prepare a concentrated stock solution of the methoxyethyl-alkoxyamine probe in the reaction buffer or a compatible solvent like DMSO.

  • Catalyst Addition:

    • Causality: Aniline and its derivatives act as nucleophilic catalysts, forming a more reactive Schiff base intermediate with the carbonyl, which is then displaced by the alkoxyamine.[1][16] This is crucial for achieving reasonable reaction rates at neutral pH.[5][6] p-Phenylenediamine has been shown to be a more efficient catalyst than aniline.[5][6]

    • Protocol: Add the catalyst stock solution to the protein solution to a final concentration of 10-100 mM. Incubate for 5-10 minutes.

  • Initiation of Ligation:

    • Protocol: Add the alkoxyamine probe stock solution to the protein-catalyst mixture. A typical starting point is a 20-fold molar excess of the probe.

  • Reaction Incubation:

    • Causality: Reaction times can vary from 1 to 24 hours depending on reactant concentrations, pH, and catalyst efficiency.

    • Protocol: Incubate the reaction at room temperature or 37°C with gentle shaking. Monitor the reaction progress by taking aliquots at different time points (e.g., 1h, 4h, 12h, 24h).

  • Purification:

    • Causality: Excess reagents and catalyst must be removed to obtain a pure conjugate.

    • Protocol: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted probe and catalyst.

  • Characterization (Self-Validation):

    • Causality: Confirmation of conjugation is essential.

    • Protocol: Analyze the purified product to confirm the formation of the oxime bond and determine the degree of labeling.

Characterization of the Oxime Conjugate
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the molecular weight of the conjugate. A mass shift corresponding to the addition of the alkoxyamine probe confirms successful ligation. LC-MS is also invaluable for monitoring reaction conversion.[13]

  • SDS-PAGE: If the probe is fluorescent, in-gel fluorescence imaging can provide a quick qualitative confirmation of labeling compared to a Coomassie-stained gel showing total protein.[17]

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted protein.

Part 5: Conclusion and Future Outlook

Oxime ligation stands as a cornerstone of modern bioconjugation chemistry. The strategic incorporation of a methoxyethyl group onto the alkoxyamine component is not a trivial modification but a deliberate design choice that enhances the reaction's utility. By improving reaction kinetics, bolstering aqueous solubility, and maintaining the inherent stability of the oxime bond, the methoxyethyl group addresses key practical challenges faced by researchers. As the demand for more complex and sensitive biological probes, targeted therapeutics, and advanced biomaterials continues to grow, the rational design of reagents, exemplified by the methoxyethyl-alkoxyamine, will be crucial in pushing the boundaries of what is possible.

References

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  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

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  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC, NIH. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English. [Link]

  • Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. [Link]

  • DeForest, C. A., & Anseth, K. S. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Cole DeForest Lab. [Link]

  • Rashidian, M., et al. (n.d.). (A) Schematic representation of oxime ligation and click reaction... ResearchGate. [Link]

  • Le, K. N., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. PubMed. [Link]

  • Roy, A., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. PMC. [Link]

  • Peter, B., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Favi, G., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. [Link]

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O-(2-methoxyethyl)hydroxylamine: A Comparative Analysis of the Hydrochloride Salt and Free Base for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: The Role of O-(2-methoxyethyl)hydroxylamine in Synthesis

This compound is a substituted hydroxylamine derivative prized for its role in forming stable oxime bonds. This reactivity is the cornerstone of its utility in various applications, most notably in "click chemistry" and bioorthogonal ligations—reactions that proceed with high efficiency and selectivity in complex biological environments.[1][2] Its primary function is to react with aldehydes and ketones to form an oxime linkage (a C=N-O bond). This reaction is a powerful tool for:

  • Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids to create therapeutic constructs like Antibody-Drug Conjugates (ADCs) or diagnostic probes.[3][4][5]

  • Drug Development: Synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6]

  • Surface Modification: Immobilizing biomolecules onto surfaces for assays and sensor development.

The reagent is supplied either as a hydrochloride (HCl) salt, a stable crystalline solid, or as a free base, typically an oil or liquid. The choice between these forms is not arbitrary; it is a critical decision dictated by principles of stability, handling, and reaction kinetics.

A Head-to-Head Comparison: Hydrochloride Salt vs. Free Base

The fundamental difference lies in the protonation state of the terminal amino group. In the hydrochloride salt, this nitrogen is protonated (-ONH3+Cl-), rendering it stable but non-nucleophilic. The free base (-ONH2) is the reactive species, but it is less stable.[7][8] Understanding these differences is key to successful application.

Data Presentation: Physicochemical Properties
PropertyThis compound HydrochlorideThis compound (Free Base)Rationale & Implications
CAS Number 82172-73-4[9]54149-39-2[10]Ensures correct identification and sourcing of the reagent.
Molecular Formula C3H10ClNO2C3H9NO2The HCl salt contains an additional molecule of hydrogen chloride.
Molecular Weight 127.57 g/mol 91.11 g/mol [11]Crucial for accurate molar calculations in reaction stoichiometry.
Appearance White to off-white crystalline solid[12]Colorless to pale yellow liquid/oilThe solid form is easier to weigh accurately and handle. The liquid nature of the free base requires volumetric measurement or weighing in a closed system.
Solubility Soluble in water, methanol, ethanol[7]Miscible with water and many organic solvents[13]High water solubility of the salt is advantageous for preparing aqueous stock solutions. The free base's broader organic solubility can be useful in non-aqueous synthesis.
Stability Highly stable, long shelf-life when stored properly[7]Less stable, prone to oxidation and decomposition[13][14][15]The salt is the preferred form for long-term storage. The free base should be generated fresh or stored under an inert atmosphere at low temperatures.[10]
Handling Hygroscopic solid, requires storage in a desiccated environment[16]Irritant, potentially flammable liquid[11]Both forms require appropriate personal protective equipment (PPE). The salt's hygroscopic nature means it can absorb atmospheric moisture, affecting weight accuracy.

The Core Directive: Why the Salt Form Dominates Supply and Storage

From a logistical and chemical standpoint, the hydrochloride salt is overwhelmingly the preferred form for manufacturing, shipping, and storage. The reasoning is rooted in chemical stability.

  • Expertise & Experience: Unsubstituted hydroxylamine and its free base derivatives are inherently unstable. They can undergo self-oxidation-reduction reactions, a process accelerated by heat and trace metal ions.[8][14][15] This decomposition can be hazardous, with reports of incidents involving pure hydroxylamine.[17][18] Protonating the amino group to form the hydrochloride salt effectively "locks" the molecule in a stable, non-reactive state, drastically increasing its shelf-life and safety.[7]

  • Trustworthiness in Application: A stable, solid starting material ensures weighing accuracy and reproducibility. A scientist using the HCl salt can be confident in the integrity and molar quantity of the reagent, which is paramount in GMP and drug development environments. The free base, being a liquid and less stable, introduces more variability.

Experimental Protocols & Methodologies

The central theme of working with this compound is the use of the stable hydrochloride salt as a precursor to generate the reactive free base immediately before or during the reaction (in situ).

Protocol 1: Generation of the Free Base from its Hydrochloride Salt

This protocol describes the stoichiometric conversion of the salt to the free base for applications requiring the purified amine.

Objective: To prepare a solution of this compound free base from its hydrochloride salt.

Materials:

  • This compound hydrochloride

  • 1 M Sodium Hydroxide (NaOH) solution

  • Solvent (e.g., deionized water, methanol, or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, if using an organic solvent)

  • pH indicator strips or a calibrated pH meter

Step-by-Step Methodology:

  • Dissolution: Accurately weigh 1.0 equivalent of this compound hydrochloride and dissolve it in the chosen solvent. If an aqueous workup is planned, water is suitable. For anhydrous conditions, an organic solvent like dichloromethane is preferred.

  • Neutralization: Cool the solution in an ice bath. The neutralization is exothermic.[17] Slowly add 1.0 to 1.1 equivalents of 1 M NaOH solution dropwise while stirring. Monitor the pH of the solution. The goal is to reach a pH slightly above the pKa of the hydroxylammonium ion (typically pH 7-8).

  • Workup (Aqueous): The resulting aqueous solution contains the free base and sodium chloride (NaCl). This solution can often be used directly in subsequent aqueous reactions like bioconjugations.

  • Workup (Organic): If the free base was generated in water for extraction:

    • Extract the aqueous solution multiple times with a low-boiling-point organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers.

    • Wash the combined organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and carefully remove the solvent under reduced pressure. Caution: Do not heat excessively, as the free base is thermally sensitive.[14] The result is the purified free base as an oil.

Self-Validating System: The success of the neutralization can be confirmed by pH measurement. In the organic workup, complete extraction and drying are critical for purity. The final mass or concentration of the generated free base should be determined before use in a sensitive reaction.

G cluster_prep Preparation cluster_workup Workup & Isolation Start Dissolve HCl Salt in Solvent AddBase Add 1.0 eq. Base (e.g., NaOH) Dropwise Start->AddBase Exothermic Monitor pH Extract Extract with Organic Solvent AddBase->Extract Forms Free Base + NaCl byproduct Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent (Low Temp) Dry->Evaporate Product Purified Free Base (Oil) Evaporate->Product

Workflow for generating purified free base.
Protocol 2: In Situ Oxime Ligation for Bioconjugation

This is the most common and efficient method, avoiding the isolation of the less stable free base.

Objective: To conjugate an aminooxy-functionalized molecule to an aldehyde- or ketone-bearing biomolecule (e.g., a protein) at physiological pH.

Causality Behind Choices:

  • pH: The reaction rate is pH-dependent. At acidic pH (~4-5), the reaction is fastest without a catalyst because the carbonyl is protonated and more electrophilic, yet enough of the hydroxylamine remains unprotonated and nucleophilic.[19] However, such acidic conditions can denature proteins.

  • Catalysis: At neutral pH (6.5-7.5), the reaction is often slow. Nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine), are used to dramatically accelerate the ligation, making it efficient under biocompatible conditions.[19][20] The catalyst forms a more reactive intermediate with the carbonyl, speeding up the rate-limiting step.[1]

Materials:

  • Aldehyde/ketone-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound hydrochloride.

  • Catalyst stock solution (e.g., 100-500 mM m-phenylenediamine or aniline in buffer).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound hydrochloride in the same buffer as the protein.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution (e.g., to a final concentration of 10-100 µM).

  • Hydroxylamine Addition: Add the hydroxylamine hydrochloride stock solution to the protein. A 10- to 100-fold molar excess is typical to drive the reaction equilibrium towards the product. The buffer system (e.g., PBS at pH 7.4) will automatically neutralize the added hydrochloride salt, generating the reactive free base in situ.

  • Catalysis: Add the catalyst stock solution to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The progress can be monitored by techniques like LC-MS or SDS-PAGE.

  • Purification: Remove excess reagents and catalyst using standard methods like dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.

G Catalyzed Oxime Ligation Mechanism (Neutral pH) Carbonyl R-CHO (Aldehyde) SchiffBase Imine Intermediate (More Reactive) Carbonyl->SchiffBase + Catalyst - H2O Hydroxylamine H2N-OR' (Free Base) Oxime R-CH=N-OR' (Stable Oxime) Hydroxylamine->Oxime Catalyst Aniline (Catalyst) Catalyst->SchiffBase SchiffBase->Oxime + Hydroxylamine - Catalyst

Catalyzed oxime ligation at neutral pH.

Conclusion and Authoritative Recommendations

The decision between this compound hydrochloride and its free base is a matter of practical chemistry and risk management.

  • For Storage and Stoichiometry: Always procure and store the compound as the hydrochloride salt . Its superior stability, solid-state form, and ease of handling make it the authoritative choice for reproducible and safe science.[7][21]

  • For Reactivity: The free base is the essential reactive species. However, it should almost always be generated in situ from the hydrochloride salt using a buffer or a stoichiometric amount of base just prior to its use.[17][22] Isolating the pure free base is rarely necessary and introduces stability risks.

By understanding the distinct roles and properties of these two forms, researchers can harness the full potential of oxime ligation, ensuring efficiency, reproducibility, and safety in the synthesis of next-generation therapeutics and research tools.

References

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  • Google Patents. Preparation of a high purity and high concentration hydroxylamine free base.
  • Google Patents. Stabilization of hydroxylamine solutions.
  • Google Patents. Method for synthesizing methoxamine hydrochloride.
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  • ResearchGate. Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Available from: [Link]

  • PubMed. A study on the interaction between hydroxylamine analogues and oxyhemoglobin in intact erythrocytes. National Institutes of Health. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling via Oxime Ligation with O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in protein modification, antibody-drug conjugate (ADC) development, proteomics, and cellular imaging.

Introduction: The Precision of Oxime Ligation in Modern Protein Science

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the creation of sophisticated tools for research and therapeutic applications. Among the arsenal of bioconjugation techniques, oxime ligation has emerged as a robust and highly selective method for covalently linking molecules to proteins.[1] This reaction, proceeding between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone), offers exceptional bioorthogonality, meaning it can be performed in complex biological mixtures with minimal side reactions.[2]

O-(2-methoxyethyl)hydroxylamine is a valuable reagent in this context. Its methoxyethyl group can enhance solubility and provides a stable, flexible linker. The resulting oxime bond is notably stable under physiological conditions, exhibiting greater hydrolytic stability than corresponding hydrazone linkages, a critical feature for conjugates intended for in vitro or in vivo applications.[1][2][3][4]

This document provides a comprehensive guide to the principles and practice of protein labeling using this compound. We will delve into the mechanistic underpinnings of the reaction, detail two primary strategic protocols for introducing the necessary reactive handles, and offer insights into the characterization and troubleshooting of the resulting protein conjugates.

Scientific Principles: Understanding the Oxime Ligation Reaction

The core of this labeling strategy is the chemoselective reaction between the aminooxy group (-O-NH₂) of this compound and a carbonyl group (an aldehyde or ketone) on the protein.[1] This condensation reaction forms a stable oxime linkage (C=N-O).[1][2][4]

The reaction is typically most efficient at a slightly acidic pH (around 4-6.5), which facilitates the dehydration of the hemiaminal intermediate.[5] However, to enhance reaction kinetics at physiological pH (6.5-7.5), a nucleophilic catalyst, most commonly aniline, can be employed.[5][6] Aniline catalysis significantly accelerates the rate of oxime formation, enabling efficient labeling at lower reactant concentrations and in shorter timeframes.[6]

Diagram of the Aniline-Catalyzed Oxime Ligation Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Oxime Formation & Catalyst Regeneration Protein_Aldehyde Protein-CHO (Aldehyde) Schiff_Base Protein-CH=N-Ph (Schiff Base Intermediate) Protein_Aldehyde->Schiff_Base + Aniline - H₂O Aniline Aniline (Catalyst) Intermediate Tetrahedral Intermediate Schiff_Base->Intermediate + H₂N-O-R Hydroxylamine H₂N-O-R (this compound) Oxime_Product Protein-CH=N-O-R (Stable Oxime Conjugate) Intermediate->Oxime_Product - Aniline

Caption: Aniline-catalyzed mechanism for oxime ligation on a protein.

Strategic Approaches to Protein Labeling

Successful oxime ligation requires the presence of one reactive handle on the protein (the carbonyl) and the other on the label of interest (the aminooxy group, provided by this compound). There are two primary strategies to achieve this:

  • Strategy A: Labeling of a Carbonyl-Modified Protein. In this approach, the protein is first modified to introduce a unique aldehyde or ketone group. This is the most common strategy as it allows for the use of a single aminooxy-functionalized labeling reagent for various proteins.

  • Strategy B: Labeling of an Aminooxy-Modified Protein. Here, the protein is engineered to contain an aminooxy group, which can then react with a label that has been functionalized with an aldehyde or ketone.

Protocol 1: Labeling of a Carbonyl-Modified Protein with this compound

This protocol is designed for proteins that have been pre-modified to contain a bioorthogonal aldehyde or ketone group.

Part 1.1: Introduction of a Carbonyl Handle into the Protein (Select one method)

Method A: Oxidation of N-terminal Serine/Threonine

This method generates an aldehyde at the N-terminus of a protein.

  • Reagents:

    • Protein with an N-terminal Serine or Threonine

    • Sodium periodate (NaIO₄)

    • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Procedure:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

    • Prepare a fresh 100 mM solution of sodium periodate in the same buffer.

    • Add the sodium periodate solution to the protein solution to a final concentration of 2-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 10 minutes on ice.

    • Remove excess periodate and glycerol by buffer exchange into a suitable buffer for the subsequent ligation step (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column or spin filtration.

Method B: Genetic Incorporation of an Unnatural Amino Acid

This advanced method allows for the placement of a carbonyl group at virtually any position within the protein sequence.[4]

  • This involves amber stop codon suppression technology to incorporate an unnatural amino acid containing a protected aldehyde or ketone.[7] The protecting group is then removed under mild conditions to reveal the reactive carbonyl. This is a highly specialized technique requiring expertise in molecular biology and protein expression.

Part 1.2: Oxime Ligation Reaction
  • Reagents:

    • Carbonyl-modified protein (from Part 1.1)

    • This compound hydrochloride

    • Ligation Buffer: 100 mM Sodium Acetate, pH 5.5 (for uncatalyzed reaction) OR 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 (for catalyzed reaction)

    • Aniline (for catalyzed reaction)

    • Anhydrous DMSO

  • Procedure:

    • Prepare a 10-50 mM stock solution of this compound hydrochloride in anhydrous DMSO.

    • In a microcentrifuge tube, add the carbonyl-modified protein to the chosen Ligation Buffer.

    • Add the this compound stock solution to the protein solution to achieve a final concentration of 1-5 mM (a 50-100 fold molar excess over the protein).

    • For catalyzed reaction: Prepare a 1 M stock solution of aniline in DMSO. Add the aniline stock to the reaction mixture to a final concentration of 10-50 mM.[6][8]

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS. Catalyzed reactions are often complete within 2-4 hours.[9]

    • Proceed to purification and characterization.

Protocol 2: Labeling of an Aminooxy-Modified Protein

This protocol is suitable for proteins that have been engineered to contain an aminooxy moiety, for reaction with an aldehyde- or ketone-functionalized label.

Part 2.1: Introduction of an Aminooxy Handle into the Protein

This is typically achieved through solid-phase peptide synthesis for smaller proteins or by reacting a purified protein with an NHS-ester functionalized with a protected aminooxy group.[5][10]

Part 2.2: Ligation with a Carbonyl-Containing Label
  • Reagents:

    • Aminooxy-modified protein

    • Aldehyde- or ketone-functionalized label (e.g., a fluorescent dye, biotin)

    • Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

    • Aniline (optional, but recommended)

  • Procedure:

    • Dissolve the aminooxy-modified protein in the Ligation Buffer to a concentration of 10-100 µM.[8]

    • Dissolve the carbonyl-functionalized label in a minimal amount of DMSO and then dilute into the Ligation Buffer to a desired stock concentration.

    • Add the label to the protein solution to achieve a 10-50 fold molar excess.

    • If using a catalyst, add aniline to a final concentration of 10-50 mM.

    • Incubate at room temperature for 2-12 hours.

    • Proceed to purification and characterization.

Purification and Characterization of the Labeled Protein

Purification

After the ligation reaction, it is crucial to remove unreacted labeling reagent and catalyst.

MethodPrincipleBest For
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Removing small molecules like excess label and catalyst from the much larger protein conjugate.
Dialysis/Buffer Exchange Diffusion of small molecules across a semi-permeable membrane.[11]Removing small molecule impurities. Can result in sample dilution.
Affinity Chromatography Exploits specific binding interactions (e.g., His-tag with a nickel column).[12][13]Purifying tagged proteins away from both excess label and any unlabeled protein.
Reverse-Phase HPLC (RP-HPLC) Separates based on hydrophobicity.High-resolution purification, especially for smaller proteins and peptides. Can be denaturing.[8]
Characterization

Confirmation of successful labeling and characterization of the conjugate are essential.

  • Mass Spectrometry (MS):

    • Intact Protein Analysis: ESI-MS can be used to determine the molecular weight of the intact protein conjugate. A successful reaction will show a mass shift corresponding to the addition of the this compound-label minus the mass of a water molecule.

    • Peptide Mapping: For site-specific verification, the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS.[14] The modified peptide will be identified by a specific mass shift on the amino acid that contained the carbonyl group.

  • SDS-PAGE:

    • If the label is a fluorescent dye, the labeled protein can be visualized directly in-gel using a fluorescence imager, confirming covalent attachment. A shift in mobility may also be observed depending on the size and charge of the label.

  • UV-Vis Spectroscopy:

    • If the label has a unique absorbance spectrum (e.g., a chromophore), the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths for the protein (280 nm) and the label.[15]

Experimental Workflow Visualization

G cluster_0 Preparation cluster_1 Ligation cluster_2 Purification & Analysis Start Start with Protein of Interest Introduce_Handle Introduce Reactive Handle (Carbonyl or Aminooxy) Start->Introduce_Handle Ligation Oxime Ligation Reaction (Protein + Labeling Reagent) Introduce_Handle->Ligation Purify Purify Conjugate (SEC, Affinity, etc.) Ligation->Purify Characterize Characterize (MS, SDS-PAGE, etc.) Purify->Characterize Final_Product Pure, Characterized Labeled Protein Characterize->Final_Product

Caption: General experimental workflow for protein labeling via oxime ligation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inefficient introduction of the reactive handle.- pH of ligation buffer is suboptimal.- Insufficient excess of labeling reagent.- Degradation of reagents.- Verify the presence of the carbonyl/aminooxy group on the protein before ligation.- Optimize pH (try a range from 5.5 to 7.5).- Increase the molar excess of the this compound reagent.- Use freshly prepared stock solutions.
Non-specific Labeling - Presence of endogenous carbonyls in the protein sample (e.g., from oxidative stress).- Reaction conditions are too harsh.- Include a "no label" control to assess background.- Ensure mild reaction conditions (room temperature, neutral pH).
Protein Precipitation - The label significantly alters the protein's solubility.- High concentration of organic solvent (DMSO).- Reduce the concentration of the labeling reagent stock solution to minimize the final DMSO percentage.- Perform ligation at a lower protein concentration.- Consider a labeling reagent with a more hydrophilic linker.
No Reaction - Absence of the required reactive handle on the protein or label.- Incorrect buffer composition (e.g., presence of primary amines like Tris that can compete).- Confirm the structure and reactivity of both components independently.- Use non-amine containing buffers like phosphate or acetate for the ligation step.

Conclusion

The oxime ligation reaction with this compound provides a powerful and reliable method for the site-specific labeling of proteins. Its high chemoselectivity, the stability of the resulting conjugate, and the ability to perform the reaction under mild, biocompatible conditions make it an invaluable tool for a wide range of applications in research and drug development.[1][16] By carefully selecting the strategy for introducing the reactive handles and optimizing the reaction conditions, researchers can generate precisely modified proteins to probe biological function, create novel therapeutics, and develop advanced diagnostic agents.

References

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(68), 9477-9480. [Link]

  • Lang, K., & Chin, J. W. (2014). O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjugation. Angewandte Chemie International Edition, 53(37), 9544-9547. [Link]

  • Kalia, J., & Raines, R. T. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 45(32), 5307-5311. [Link]

  • Amaro, C. M., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2865. [Link]

  • Spears, R. J., & Fascione, M. A. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(33), 7622-7638. [Link]

  • Amaro, C. M., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2865. [Link]

  • Jin, Y., et al. (2020). Applications and Limitations of Oxime-Linked “Split PROTACs”. ACS Medicinal Chemistry Letters, 11(4), 437-442. [Link]

  • New England Biolabs. (2018). Quick Tips - Troubleshooting problematic ligation reactions. YouTube. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Wieckowska, A., et al. (2021). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. European Journal of Medicinal Chemistry, 213, 113172. [Link]

  • Liu, Z., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 3(1), 101111. [Link]

  • University of California, Davis. (n.d.). Protein Purification Methods. UC Davis LibreTexts. [Link]

  • Wang, L., et al. (2016). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry, 88(12), 6499-6506. [Link]

  • QB3-Berkeley. (n.d.). Protein Purification. QB3-Berkeley Website. [Link]

  • Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 28(5), 785-815. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 115-125. [Link]

  • Wagner, M., et al. (2021). Mass Spectrometry-Based Redox and Protein Profiling of Failing Human Hearts. Antioxidants, 10(2), 273. [Link]

  • Bera, S., & Das, T. K. (2021). Protein Purification of Amino Acid. Journal of Biotechnology and Biomaterials, 11(S11), 001. [Link]

  • Theis, F. (2024). Protein identification: A deeper dive into analysis of MS-based proteomics data. YouTube. [Link]

Sources

Application Notes & Protocols: Bioconjugation Using O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Oxime Ligation in Bioconjugate Chemistry

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and therapeutic development.[1] Among the arsenal of chemical tools available, oxime ligation—the reaction between an alkoxyamine and a carbonyl (aldehyde or ketone)—stands out for its exceptional specificity and the remarkable stability of the resulting oxime bond.[2][3][4]

Native proteins and other biomolecules are generally devoid of aldehyde or ketone groups, making this chemistry bioorthogonal; it proceeds with high efficiency in complex biological mixtures without cross-reacting with other endogenous functional groups.[4][5] This allows for the precise, site-specific modification of biomolecules.[5][6]

This guide focuses on a particularly effective alkoxyamine reagent, O-(2-methoxyethyl)hydroxylamine, hereafter referred to as Methoxyamine. Its unique properties, including enhanced stability and good aqueous solubility, make it an ideal choice for a range of applications, from the synthesis of Antibody-Drug Conjugates (ADCs) to the labeling of cell surface glycoproteins.

Advantages of Methoxyamine-Mediated Oxime Ligation
  • Superior Stability: The oxime bond (C=N-O) is significantly more stable against hydrolysis compared to other imine linkages, such as hydrazones, particularly at physiological pH.[3][7][8][9] This ensures the integrity of the bioconjugate in biological systems.

  • High Chemoselectivity: Methoxyamine reacts specifically with aldehydes and ketones, functional groups that can be selectively introduced into biomolecules, ensuring precise control over the site of conjugation.[4][5]

  • Favorable Reaction Kinetics: The reaction proceeds efficiently under mild, aqueous conditions (typically pH 5.5-7.0), preserving the structure and function of sensitive biomolecules.[10] The rate can be dramatically accelerated by nucleophilic catalysts like aniline.[7][11][12]

  • Versatility: The methoxyethylamine moiety can be incorporated into a wide variety of linkers and probes, enabling diverse applications in drug delivery, diagnostics, and fundamental research.[13]

The Chemical Principle: Aniline-Catalyzed Oxime Formation

The core of this technique is the formation of a stable oxime bond. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The aminooxy group (-ONH₂) of Methoxyamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Dehydration: The resulting tetrahedral intermediate eliminates a water molecule to form the stable C=N oxime linkage.

While the reaction can proceed at neutral pH, it is often slow. The addition of a catalyst, typically aniline, significantly accelerates the dehydration step, allowing for rapid and efficient conjugation even at low reactant concentrations.[7][11][12]

Figure 2: Workflow for ADC Synthesis via Glycan Oxidation.

Materials & Reagents
ReagentTypical Concentration/AmountPurpose
Monoclonal Antibody (mAb)3-15 mg/mL in PBSTarget for conjugation
Sodium Periodate (NaIO₄)1-10 mM (final)Oxidizing agent to create aldehydes on glycans
Ethylene Glycol20 mM (final)Quenches the periodate oxidation reaction
Methoxyamine-Linker-Payload20-50 molar excess vs. mAbThe drug conjugate to be attached
Aniline10 mM (final)Catalyst to accelerate the oxime ligation reaction [7][11]
Buffers & Columns
PBS, pH 7.4-Standard buffer for antibody handling
Acetate Buffer, pH 5.5100 mMOptimal buffer for the oxime ligation step
Desalting Column (e.g., Sephadex G-25)-For buffer exchange and removal of small molecule reagents
Purification Column (e.g., SEC, HIC)-To separate the final ADC from unconjugated antibody and excess drug
Step-by-Step Protocol: ADC Synthesis
  • Antibody Preparation: Prepare the antibody in cold PBS at a concentration of 3-15 mg/mL. [10]Keep the solution on ice.

  • Oxidation:

    • Prepare a fresh stock solution of NaIO₄ in water.

    • Add the NaIO₄ stock to the antibody solution to a final concentration of 1-10 mM. Expert Tip: The optimal periodate concentration depends on the antibody and must be determined empirically to maximize aldehyde generation while minimizing protein damage.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes on ice.

  • Buffer Exchange: Immediately purify the oxidized antibody from excess reagents using a desalting column pre-equilibrated with 100 mM Acetate Buffer, pH 5.5.

  • Oxime Ligation:

    • Prepare a stock solution of the Methoxyamine-Linker-Payload in an appropriate solvent (e.g., DMSO).

    • Add the payload stock to the oxidized antibody solution (20-50 molar excess).

    • Add aniline catalyst to a final concentration of 10 mM. [10] * Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the resulting ADC to remove unconjugated payload and catalyst. Hydrophobic Interaction Chromatography (HIC) is often the method of choice as it can separate species based on the Drug-to-Antibody Ratio (DAR). [14][15][16]Size Exclusion Chromatography (SEC) can also be used.

  • Characterization:

    • Determine DAR: Use HIC-HPLC or Mass Spectrometry (MS) to determine the average DAR and the distribution of drug-loaded species. [14][15] * Assess Purity & Aggregation: Use SEC to confirm the absence of aggregates and fragments. [16] * Confirm Antigen Binding: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to ensure that the conjugation process has not compromised the antibody's binding affinity. [17]

Application Note II: Labeling of Cell Surface Glycoproteins

Visualizing and tracking glycoproteins on the surface of living cells is crucial for understanding their roles in cell signaling, adhesion, and disease. The Methoxyamine ligation strategy provides a highly efficient method for labeling cell surface sialic acids with probes like biotin or fluorophores. [11][12]

Principle

This method is analogous to ADC synthesis. Mild periodate oxidation selectively targets sialic acid residues, which are abundant on the outer surface of mammalian cells, generating aldehydes. [11][18]These aldehydes can then be tagged with a Methoxyamine-functionalized probe, allowing for detection by flow cytometry, microscopy, or affinity purification. [11][12]

Materials & Reagents
ReagentTypical Concentration/AmountPurpose
Live Cells in Suspension1-10 x 10⁶ cells/mLThe biological sample to be labeled
Sodium Periodate (NaIO₄)1 mM (final)Mild oxidant for generating aldehydes on sialic acids
Methoxyamine-Biotin or -Fluorophore100-250 µMThe labeling probe
Aniline10 mMReaction catalyst
Buffers & Solutions
PBS (Ca²⁺/Mg²⁺ free), pH 7.4-Washing and reaction buffer
Quenching Solution (e.g., Glycerol)10 mMTo stop the oxidation reaction
Step-by-Step Protocol: Live Cell Labeling
  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL. [18]2. Oxidation:

    • Add freshly prepared NaIO₄ to the cell suspension for a final concentration of 1 mM.

    • Incubate on ice for 15-30 minutes in the dark. Causality Note: Performing this step at 4°C is critical to prevent internalization of the cell membrane and ensure labeling is restricted to the cell surface. [11]3. Quenching: Add a quenching solution (e.g., glycerol or ethylene glycol) and incubate for 5 minutes on ice.

  • Washing: Pellet the cells by gentle centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to remove residual reagents.

  • Oxime Ligation:

    • Resuspend the washed cell pellet in cold PBS (or a buffer at pH 6.7 for optimal catalysis) containing the Methoxyamine-probe (100-250 µM) and aniline (10 mM). [11][12] * Incubate at 4°C for 60-90 minutes with gentle agitation. [12]6. Final Wash: Wash the cells three times with cold PBS to remove unreacted probe.

  • Analysis: The labeled cells are now ready for downstream analysis, such as:

    • Flow Cytometry: If a fluorescent probe was used, or if a biotin probe was used followed by staining with a fluorescent streptavidin conjugate. [11][12] * Fluorescence Microscopy: For visualization of glycoprotein localization.

    • Western Blotting: After cell lysis, for identification of biotin-labeled proteins using streptavidin-HRP.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conjugation Yield (Low DAR) 1. Inefficient oxidation. 2. Degradation of Methoxyamine reagent. 3. Incorrect pH for ligation. 4. Insufficient catalyst.1. Optimize NaIO₄ concentration and incubation time. Ensure NaIO₄ is fresh. 2. Use a fresh aliquot of the Methoxyamine probe. 3. Ensure the ligation buffer is between pH 5.5-7.0. [7] 4. Ensure aniline is present at ~10 mM.
Protein Aggregation 1. Over-oxidation of the protein. 2. Hydrophobic nature of the payload. 3. High DAR.1. Reduce NaIO₄ concentration or incubation time. 2. Include solubility-enhancing linkers (e.g., PEG) in the payload design. 3. Reduce the molar excess of the payload during ligation to target a lower average DAR.
High Background in Cell Labeling 1. Non-specific binding of the probe. 2. Inadequate washing.1. Include a blocking step with a protein like BSA after the ligation step. 2. Increase the number and volume of wash steps after ligation. Ensure centrifugations effectively pellet the cells.
Loss of Antibody Function 1. Harsh oxidation conditions damaging the protein backbone. 2. Conjugation interfering with antigen binding.1. Decrease NaIO₄ concentration. Glycan oxidation is generally non-disruptive, so this is less common. [17] 2. This is the primary advantage of glycan conjugation; if this occurs, confirm the conjugation site via peptide mapping.

References

  • Vertex AI Search. (2025).
  • Wakankar, A., et al. (n.d.).
  • Zeng, Y., et al. (n.d.). High efficiency labeling of glycoproteins on living cells. PMC - NIH.
  • Veranova. (n.d.).
  • Creative Biolabs. (n.d.).
  • AxisPharm. (2024).
  • Kölmel, D. K., & Kool, E. T. (n.d.).
  • ResearchGate. (n.d.).
  • Lumiprobe. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Kalia, J., & Raines, R. T. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • ResearchGate. (n.d.).
  • Bio-Synthesis. (n.d.). Bioorthogonal Probes.
  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • Chen, Y., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.
  • Stepanov, A. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. NIH.
  • BenchChem. (2025). Application Notes and Protocols for Labeling Glycoproteins Using O-Methylhydroxylamine.
  • F. A. S. D. Phil, R. J. (n.d.).
  • BenchChem. (2025). Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers.
  • Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins.
  • Stepanov, A. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PubMed.
  • MDPI. (n.d.). Introduction of Carbonyl Groups into Antibodies.
  • Prescher, J. A., et al. (n.d.). Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters. PMC - NIH.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2020).
  • Timmer, M. S. M., et al. (n.d.).
  • New England Biolabs. (n.d.).
  • YouTube. (2018).
  • Martin, A. D., et al. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH.
  • Bitesize Bio. (n.d.).
  • NeoSynBio. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • Kalia, J., & Raines, R. T. (n.d.).
  • Vector Labs. (2021). Bioconjugation And Its Use In Biomolecular Research.
  • Humana Press. (2013).
  • JoVE. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube.

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Application Notes and Protocols for Site-Specific Peptide Modification with O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Precision in Peptide Engineering

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery. By precisely altering the structure of a peptide, researchers can enhance its therapeutic properties, introduce probes for mechanistic studies, or create novel biomaterials. Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its high chemoselectivity, stability of the resulting linkage, and compatibility with aqueous environments.[1][2] This application note provides a detailed guide to the site-specific modification of peptides using O-(2-methoxyethyl)hydroxylamine, a versatile reagent for introducing a hydrophilic and flexible linker. We will delve into the underlying chemistry, provide a robust experimental protocol, and discuss the critical parameters for successful conjugation.

The reaction between a hydroxylamine and an aldehyde or ketone to form an oxime is a classic example of "click chemistry"—a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] This methodology is particularly powerful for modifying peptides that have been synthesized to incorporate a unique carbonyl group, such as an aldehyde or ketone, at a specific position. This allows for the attachment of a wide array of molecules, including fluorophores, polyethylene glycol (PEG) chains, and small molecule drugs, with a high degree of control. The use of this compound is advantageous for imparting increased hydrophilicity to the final peptide conjugate, which can improve solubility and pharmacokinetic properties.

Mechanism of Action: The Chemistry of Oxime Ligation

Oxime ligation is a robust and highly selective bioorthogonal reaction that proceeds between a nucleophilic aminooxy group (-O-NH₂) and an electrophilic carbonyl group (an aldehyde or ketone), forming a stable oxime bond (C=N-O).[1][3] The reaction is typically conducted in an aqueous buffer system at a slightly acidic pH (around 4-5), which facilitates the dehydration of the hemiaminal intermediate.[3]

The reaction can be significantly accelerated by the use of a nucleophilic catalyst, most commonly aniline or its derivatives.[1] The catalyst forms a transient, more reactive iminium ion with the carbonyl group, which is then more susceptible to attack by the hydroxylamine.

Diagram of the Catalyzed Oxime Ligation Mechanism

Oxime_Ligation_Mechanism Peptide_Aldehyde Peptide-CHO Iminium_Ion Iminium Ion (Peptide-CH=N⁺H-Ph) Peptide_Aldehyde->Iminium_Ion + Aniline, -H₂O Aniline Aniline (Catalyst) Hydroxylamine H₂N-O-R (this compound) Hemiaminal Hemiaminal Intermediate Iminium_Ion->Hemiaminal + H₂N-O-R Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Oxime_Product Peptide-CH=N-O-R (Oxime Product) Protonated_Hemiaminal->Oxime_Product - H₂O, - H⁺ Water H₂O Experimental_Workflow Start Start Prepare_Peptide Prepare Peptide Solution (1-5 mM in Buffer pH 4.5) Start->Prepare_Peptide Prepare_Reagents Prepare Stock Solutions (Hydroxylamine & Aniline) Mix_Reactants Mix Peptide, Hydroxylamine, and Aniline Prepare_Peptide->Mix_Reactants Prepare_Reagents->Mix_Reactants Incubate Incubate Reaction (RT or 37°C, 2-16h) Mix_Reactants->Incubate Monitor Monitor Reaction Progress (RP-HPLC, LC-MS) Incubate->Monitor Purify Purify Product (Preparative RP-HPLC) Monitor->Purify Reaction Complete Characterize Characterize Product (MS, Analytical HPLC) Purify->Characterize End End Characterize->End

Sources

derivatization of carbonyl compounds with O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Carbonyl Compounds with O-(2-methoxyethyl)hydroxylamine for Enhanced Analytical Detection

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Carbonyls

Carbonyl compounds, including aldehydes and ketones, are central to a vast array of biological and industrial processes. They are key metabolites in central carbon metabolism, signaling molecules, environmental pollutants, and critical functional groups in active pharmaceutical ingredients (APIs).[1] However, their direct analysis presents significant challenges. Many carbonyls are highly polar, thermally labile, or exhibit poor ionization efficiency, complicating their separation and detection by modern analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]

Chemical derivatization is a powerful and essential strategy to overcome these limitations. By converting the carbonyl moiety into a less polar, more stable, and more readily detectable derivative, we can dramatically improve analytical performance. Among the various reagents, O-substituted hydroxylamines have gained prominence for their robust and specific reaction with carbonyls to form stable oximes.[4][5]

This application note provides a comprehensive technical guide on the use of this compound (MOX) for the derivatization of carbonyl compounds. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols for both GC-MS and LC-MS workflows, and discuss the critical parameters that ensure successful and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the sensitivity, specificity, and reliability of their carbonyl analyses.

The Chemistry of Oxime Formation: Mechanism and Rationale

The derivatization of a carbonyl compound with this compound is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction.[6][7] The process transforms an aldehyde or ketone into a more stable and analytically amenable O-(2-methoxyethyl)oxime derivative.

The mechanism proceeds in two key steps:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This breaks the C=O pi bond, forming a tetrahedral intermediate called a carbinolamine. This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[8][9]

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The nitrogen lone pair assists in expelling the hydroxyl group, forming a C=N double bond and yielding the final oxime product.

This reaction is highly efficient and specific for aldehydes and ketones, making it a cornerstone of metabolite and pharmaceutical analysis.

Caption: Reaction of a carbonyl with this compound to form an oxime.

Why Choose this compound? The Core Advantages

The choice of derivatization reagent is critical. MOX offers several distinct advantages that make it a superior choice for many applications:

  • Enhanced Stability: The resulting oxime derivatives are significantly more hydrolytically stable than hydrazones, protecting the analyte during sample preparation and analysis.[5]

  • Improved Volatility for GC-MS: Derivatization masks the polar carbonyl group, reducing the boiling point of the analyte and making it amenable to GC analysis. This is crucial for analyzing larger molecules like steroids and sugars.[2]

  • Simplified Chromatograms: For reducing sugars and some steroids, methoximation prevents the formation of multiple ring structures (anomers) in solution, resulting in fewer chromatographic peaks per compound and simplifying data analysis.[2]

  • Increased MS Sensitivity: The addition of the methoxyethyl group can enhance ionization efficiency in electrospray ionization (ESI) for LC-MS, leading to lower detection limits. O-substituted hydroxylamines have been shown to boost sensitivity by several orders of magnitude for certain compounds like steroid hormones.[4]

  • Excellent Chromatographic Peak Shape: The derivatives are less prone to interacting with active sites in the analytical system, leading to sharper, more symmetrical peaks and improved resolution.[2]

Application Focus: Metabolomics and Pharmaceutical Analysis

The MOX derivatization strategy is broadly applicable across various scientific domains.

  • Metabolomics: In the study of small-molecule metabolite profiles, MOX derivatization, often followed by silylation, is a gold-standard technique for the comprehensive analysis of primary metabolites, including organic acids, amino acids, and sugars, by GC-MS.[1][2] It is also used in LC-MS for targeted analysis of carbonyl-containing lipids and keto-acids.

  • Steroid Analysis: The analysis of steroid hormones in biological fluids is a key application. Derivatization of the keto groups on the steroid backbone is essential for both GC-MS and LC-MS methods, where it dramatically improves sensitivity and chromatographic behavior.[4][10]

  • Pharmaceutical & Drug Development: In pharmaceutical QC, derivatization can be used to quantify trace-level impurities.[11] In drug development, it can be used to characterize metabolic pathways of drug candidates that contain or are metabolized to carbonyl-containing species.[12]

Protocol 1: GC-MS Analysis of Carbonyls (Two-Step Derivatization)

This protocol is a robust, widely used method in metabolomics for the comprehensive analysis of polar metabolites, including carbonyls. It involves a primary methoximation step followed by silylation to derivatize other active functional groups (-OH, -NH, -SH).

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
This compound HCl≥98% PuritySigma-Aldrich, Thermo Fisher
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, Acros Organics
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeSigma-Aldrich, Macherey-Nagel
Toluene / HexaneHPLC or GC GradeFisher Scientific, VWR
Internal Standardse.g., Adonitol, C13-labeled amino acidsCambridge Isotope Labs, Sigma
Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Aliquot your sample (e.g., 20-50 µL of plasma, or a dried cell extract) into a 2 mL GC autosampler vial.

    • If using an internal standard, spike it into the sample at this stage.

    • Lyophilize or use a vacuum concentrator (e.g., SpeedVac) to completely dry the sample. Causality: Water interferes with the silylation reagent and must be completely removed for an efficient reaction.

  • Step I: Methoximation:

    • Prepare the MOX reagent by dissolving this compound hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL. Vortex thoroughly.

    • Add 50 µL of the MOX reagent to each dried sample vial.

    • Seal the vials tightly with appropriate caps.

    • Incubate the vials at 60°C for 60 minutes in a heating block or oven. Causality: Heating accelerates the condensation reaction to ensure complete derivatization of all carbonyl groups.

  • Step II: Silylation:

    • After the vials have cooled to room temperature, add 80 µL of MSTFA to each vial.

    • Reseal the vials and incubate at 60°C for 30 minutes . Causality: Silylation with MSTFA is a nucleophilic substitution reaction that replaces active protons on hydroxyl, amine, and thiol groups with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13]

  • Final Preparation & Analysis:

    • After cooling, the sample is ready for analysis. If necessary, the sample can be diluted with a solvent like hexane or toluene.

    • Transfer the contents to a micro-insert within the GC vial if sample volume is low.

    • Inject 1 µL of the derivatized sample onto the GC-MS system.

Typical GC-MS Parameters
  • GC Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent phase

  • Injection: 1 µL, Splitless mode, 250°C Inlet Temp

  • Oven Program: Initial 60°C hold for 1 min, ramp at 10°C/min to 325°C, hold for 10 min

  • MS Transfer Line: 290°C

  • Ion Source: 230°C, Electron Impact (EI) at 70 eV

  • MS Scan Range: m/z 50-600

Protocol 2: LC-MS/MS Analysis of Carbonyls (Single-Step Derivatization)

This protocol is designed for targeted quantification, where the goal is to improve the retention and ionization of specific carbonyl-containing analytes for analysis by LC-MS/MS.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
This compound HCl≥98% PuritySigma-Aldrich, Thermo Fisher
Acetonitrile (ACN)LC-MS GradeFisher Optima, Honeywell
WaterLC-MS GradeFisher Optima, Honeywell
Formic Acid (FA)LC-MS Grade, ≥99%Thermo Fisher, Sigma-Aldrich
Internal StandardsStable isotope-labeled analogue of the analyteToronto Research Chemicals, C/D/N
Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Extract your analytes of interest from the matrix (e.g., using liquid-liquid extraction or solid-phase extraction).[10]

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Prepare the derivatization solution: 10 mg/mL this compound HCl in 50:50 (v/v) Acetonitrile:Water.

    • Reconstitute the dried extract in 100 µL of the derivatization solution.

    • Spike with the internal standard at this stage if not done previously.

    • Seal the vial or plate and incubate at 40°C for 20-30 minutes .[10] Causality: Milder conditions are often sufficient for LC-MS derivatization and prevent potential degradation of sensitive analytes. The reaction proceeds efficiently in an aqueous/organic mixture compatible with reverse-phase chromatography.

  • Final Preparation & Analysis:

    • Following incubation, the sample is ready for injection. No further steps are typically required. If signal intensity is too high, dilute with the initial mobile phase composition (e.g., 95% Water, 5% ACN with 0.1% FA).

    • Inject 2-10 µL onto the LC-MS/MS system.

Typical LC-MS/MS Parameters
  • LC Column: C18 reverse-phase, 100 x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM) using pre-determined precursor/product ion transitions for the derivatized analyte and its internal standard.

Analytical Workflow cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow s1 Sample + IS s2 Dry Down s1->s2 s3 Methoximation (MOX in Pyridine) 60°C, 60 min s2->s3 s4 Silylation (MSTFA) 60°C, 30 min s3->s4 s5 Inject into GC-MS s4->s5 Data_Analysis Data Processing & Quantification s5->Data_Analysis l1 Sample Extraction l2 Dry Down l1->l2 l3 Derivatization (MOX in ACN/H₂O) 40°C, 30 min l2->l3 l4 Inject into LC-MS/MS l3->l4 l4->Data_Analysis

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of carbonyls.

Troubleshooting and Method Optimization

A self-validating protocol anticipates potential issues. The following table outlines common problems and provides scientifically grounded solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Derivatization (Low product peak area, high reactant peak)1. Insufficient reaction time or temperature.2. Presence of water in the sample (especially for silylation).3. Insufficient reagent for high concentration samples.1. Optimize incubation time and temperature (e.g., increase time to 90 min or temp to 80°C).2. Ensure samples are completely dry before adding reagents.3. Increase the volume of derivatization reagent.
Multiple Peaks for a Single Analyte 1. Formation of syn and anti geometric isomers of the oxime.[8]2. Incomplete silylation leaving partially derivatized species.1. This is an inherent property of oxime formation. Ensure chromatographic method can resolve isomers or integrate both peaks for quantification.2. Re-optimize the silylation step (time, temp, reagent volume).
Poor Chromatographic Peak Shape (Tailing)1. Active sites in the GC inlet liner, column, or MS source.2. Sample matrix is too concentrated or non-volatile.1. Replace the GC liner and trim the column. Perform system maintenance.2. Dilute the final derivatized sample or perform a sample cleanup step prior to derivatization.
Low Sensitivity / Poor Signal 1. Suboptimal derivatization yield.2. Poor ionization of the derivative in the MS source.3. Matrix suppression effects.1. Re-optimize the full derivatization protocol.2. For LC-MS, consider a derivatizing agent with a permanent charge or higher proton affinity.[4]3. Improve sample cleanup; ensure adequate chromatographic separation from interfering matrix components.

References

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of Health Science, 49(1), 1-8. [Link]

  • University of Tartu. (2020). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Institute of Chemistry. [Link]

  • Al-Sanea, M. M., & Abdel-Salam, R. A. (2022). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 12(1), 1. [Link]

  • ResearchGate. (n.d.). GC-MS determination of hydroxylamine in blood and urine. [Link]

  • Stadler, D., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2999. [Link]

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  • Dennis, K. J., et al. (2013). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 77, 636-642. [Link]

  • George, B., et al. (2007). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Pharmaceutical Sciences, 69(3), 413. [Link]

  • Song, F. R., et al. (2006). Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(3), 367-374. [Link]

  • Shah, P., et al. (2023). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Current Pharmaceutical Analysis, 19(7), 528-537. [Link]

  • Peng, S. X., et al. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181-187. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the derivatization of carbonyl compounds. [Link]

  • Macias, F. A., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7546-7554. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Raghuram, P., et al. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science, 55(3), 273-279. [Link]

  • Li, D., et al. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 3(3), 230-239. [Link]

  • Zwiener, C., et al. (2002). Method optimization for the determination of carbonyl compounds in disinfected water by DNPH derivatization and LC-ESI-MS-MS. Analytical and Bioanalytical Chemistry, 372(5-6), 615-621. [Link]

  • ResearchGate. (2017). Derivatization Methods in GC and GC/MS. [Link]

  • Chemistry with Concept. (2022, October 23). Why aldehyde reacts with NH2OH in acidic medium [Video]. YouTube. [Link]

  • Liu, Y., et al. (2023). NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods. Foods, 12(13), 2588. [Link]

  • ResearchGate. (n.d.). The multicomponent synthesis of O‐(2‐oxy) hydroxylamine derivatives. [Link]

  • Lu, J., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 431-442. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. [Link]

  • Cedro, A., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(12), 302. [Link]

  • Milk Composition Database. (n.d.). Showing metabocard for Hydroxylamine (BMDB0003338). [Link]

  • Daniels, F., & Hunt, J. (1952). Oxygen-18 Exchange Reactions of Aldehydes and Ketones. University of Wisconsin. [Link]

  • Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.
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Sources

Application Notes and Protocols: Leveraging O-(2-methoxyethyl)hydroxylamine for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1][2][3][4] The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody and payload.[5][][7] This guide provides an in-depth exploration of a highly effective and increasingly utilized conjugation strategy: oxime ligation, employing O-(2-methoxyethyl)hydroxylamine. This chemistry enables the formation of stable, covalent bonds under mild, biocompatible conditions.[8] We will detail the scientific principles, provide validated, step-by-step protocols for site-specific ADC synthesis, and outline robust analytical methods for characterization. This document is intended for researchers, chemists, and drug development professionals seeking to develop next-generation, homogeneous, and highly stable ADCs.

Introduction: The Critical Role of Linker Chemistry in ADC Design

The ADC paradigm is simple in concept but complex in execution: an antibody targets a tumor-associated antigen, internalizes, and releases a potent cytotoxic payload, minimizing systemic toxicity.[1][3][9][10] The linker is the lynchpin of this system, requiring a delicate balance of stability in circulation and controlled payload release within the target cell.[5][] Site-specific conjugation, which produces a homogeneous ADC population with a defined drug-to-antibody ratio (DAR), offers significant advantages over traditional, stochastic methods (e.g., lysine conjugation) by improving pharmacokinetics, efficacy, and safety.[11][12][13]

Oxime ligation, the reaction between a hydroxylamine and an aldehyde or ketone, has emerged as a premier bioorthogonal conjugation method.[8][14][15] It forms a highly stable C=N-O bond under mild aqueous conditions, avoiding side reactions with other protein functional groups.[8][15]

The Chemistry of this compound Ligation

The core reaction involves the nucleophilic attack of the aminooxy group (-ONH2) of this compound on an electrophilic carbonyl (aldehyde or ketone) engineered onto the antibody. This reaction proceeds efficiently at a slightly acidic to neutral pH (typically pH 4.5-7.0).

2.1. Why this compound? The Advantage of the Methoxyethyl Moiety

While the hydroxylamine provides the reactive handle for oxime formation, the 2-methoxyethyl group (-CH2CH2OCH3) confers several critical advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are inherently hydrophobic. Attaching a hydrophilic linker moiety like methoxyethane can counteract this, reducing the propensity for ADC aggregation, which is a major manufacturing and safety concern.[16]

  • Improved Pharmacokinetics (PK): The hydrophilic nature of the linker can improve the ADC's solubility and plasma stability, potentially leading to a more favorable PK profile and reduced off-target toxicity.[16][17]

  • Minimal Steric Hindrance: The small, flexible methoxyethyl group does not create significant steric bulk, allowing for efficient reaction with the target carbonyl on the antibody.

Experimental Design & Workflow Overview

The development of an ADC using this chemistry follows a structured, multi-step process. The key stages involve generating a reactive aldehyde on the antibody, preparing the payload-linker construct, conjugation, and finally, comprehensive characterization.

ADC_Workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_analysis Phase 3: Characterization Ab Monoclonal Antibody (mAb) Aldehyde_Tag Introduce Aldehyde Tag (e.g., FGE method) Ab->Aldehyde_Tag Tagged_Ab Aldehyde-Tagged mAb Aldehyde_Tag->Tagged_Ab Conjugation Oxime Ligation Reaction Tagged_Ab->Conjugation Payload Cytotoxic Payload Linker_Synth Synthesize Linker: Payload-O-(2-methoxyethyl)hydroxylamine Payload->Linker_Synth Payload_Linker Payload-Linker Construct Linker_Synth->Payload_Linker Payload_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purify ADC (e.g., SEC, TFF) Final_ADC Purified ADC Purification->Final_ADC Crude_ADC->Purification Analysis Analytical Characterization (DAR, Purity, Aggregation) Final_ADC->Analysis QC Quality Control & Release Analysis->QC caption Overall ADC Development Workflow.

Caption: Overall ADC Development Workflow.

Detailed Protocols
PART I: Generation of an Aldehyde-Tagged Antibody

For site-specific conjugation, a bioorthogonal aldehyde handle must be introduced into the antibody. The most robust and widely used method is the Formylglycine Generating Enzyme (FGE) system, also known as the "aldehyde tag" technology.[18][19][20][21]

Principle: FGE recognizes a short consensus peptide sequence (e.g., LCTPSR) genetically encoded into the antibody's light or heavy chain.[11][22] The enzyme oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly), which contains the required aldehyde group.[18][19][20] This process can occur in vivo during antibody expression in mammalian cells.[12][21]

Protocol 1: Expression of Aldehyde-Tagged Antibody

  • Vector Design: Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag (e.g., 5'-CTGTGCACCCCGTCCCGG-3' for LCTPSR) into the desired location within the antibody gene (light or heavy chain) in an expression vector.[21] Solvent-accessible loops are often ideal locations.[21]

  • Co-transfection: Co-transfect a mammalian expression cell line (e.g., HEK293, CHO) with the antibody expression plasmid and a second plasmid encoding for human FGE.[21] The co-expression ensures efficient conversion of the cysteine to formylglycine during protein synthesis and secretion.[23]

  • Expression & Purification: Culture the cells under standard conditions. Harvest the supernatant containing the secreted antibody. Purify the aldehyde-tagged antibody using standard methods, such as Protein A affinity chromatography.

  • Verification (Mass Spectrometry): Confirm the successful conversion of the cysteine to formylglycine. This is achieved by analyzing the reduced light or heavy chain (whichever contains the tag) via LC-MS. A mass decrease of 1 Da is expected for each successful oxidation event (Cys: 103.009 Da → fGly: 102.021 Da).

PART II: ADC Conjugation via Oxime Ligation

Principle: The purified aldehyde-tagged antibody is reacted with the this compound-functionalized payload. The reaction is catalyzed by a mild acidic environment.

Caption: Oxime Ligation Reaction.

Protocol 2: Conjugation Reaction

  • Reagent Preparation:

    • Antibody Buffer Exchange: Exchange the purified aldehyde-tagged antibody into a suitable reaction buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). Adjust the antibody concentration to 5-10 mg/mL.

    • Payload-Linker Stock: Prepare a 10-20 mM stock solution of the this compound-payload construct in a compatible organic solvent like DMSO.

  • Conjugation Reaction Setup:

    • In a reaction vessel, add the buffered antibody solution.

    • Slowly add the payload-linker stock solution to the antibody solution while gently stirring. A typical molar excess is 5-10 equivalents of payload-linker per aldehyde site. Note: The final DMSO concentration should ideally be kept below 10% (v/v) to avoid antibody denaturation.

    • (Optional) For accelerated kinetics, a catalyst such as aniline can be added to a final concentration of 10-20 mM.[15]

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 16-24 hours with gentle agitation.

  • Purification: Remove unreacted payload-linker and catalyst by purifying the ADC. Size Exclusion Chromatography (SEC) is the most common method. The ADC can be exchanged into a final formulation buffer (e.g., PBS, pH 7.4) during this step.

Analytical Characterization of the ADC

Thorough characterization is essential to ensure the quality, safety, and efficacy of the ADC.[1][2][3][24]

Parameter Analytical Method Purpose Typical Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)To determine the average number of drugs per antibody and the distribution of species (DAR0, DAR1, DAR2, etc.).A predominant peak corresponding to the target DAR (e.g., DAR2 for a tag on each heavy chain).
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect high molecular weight species (aggregates).>95% monomeric ADC.
Identity Confirmation LC-MS (Intact or Reduced)To confirm the covalent attachment of the payload-linker to the antibody and verify the final mass.Mass corresponds to the antibody + (payload-linker mass x DAR).
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated payload-linker remaining in the final product.Typically <1% of total payload.

Protocol 3: DAR Analysis by HIC-HPLC

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Analysis: The ADC species will elute based on hydrophobicity. Unconjugated antibody (DAR0) elutes first, followed by DAR1, DAR2, etc. The average DAR is calculated from the integrated peak areas.

Troubleshooting
Problem Potential Cause Solution
Low Conjugation Efficiency / Low DAR Incomplete Cys-to-fGly conversion.Verify conversion by MS. Optimize FGE co-expression levels.
Suboptimal reaction pH.Ensure reaction buffer is within the optimal pH range (5.5-6.5).
Hydrolysis of payload-linker.Prepare payload-linker stock solution fresh. Avoid prolonged storage in aqueous buffers.
High Levels of Aggregation Hydrophobic payload.Ensure final organic solvent concentration in the reaction is low (<10%). Consider using a more hydrophilic linker variant.
Improper buffer conditions during purification/storage.Screen different formulation buffers for optimal stability.
Incomplete Purification Inefficient removal of free drug.Optimize SEC column length and flow rate. Consider a secondary purification step if necessary.
Conclusion

The use of this compound for oxime ligation represents a robust, reliable, and highly efficient method for the development of site-specific ADCs. The combination of a stable oxime bond with the favorable physicochemical properties imparted by the methoxyethyl group addresses key challenges in ADC manufacturing and performance, such as homogeneity and aggregation. The protocols and analytical methods detailed in this guide provide a validated framework for researchers to produce and characterize high-quality ADCs with improved therapeutic potential.

References
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Veranova.
  • Wakankar, A., et al. (n.d.).
  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova.
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  • Enzyme-mediated Modification and Conjugation Strategy. (n.d.).
  • Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. (n.d.). MDPI.
  • Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates. (2018).
  • Application Notes and Protocols for Oxime Lig
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  • Carrico, Z. M., et al. (2009). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI.
  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. (2016).
  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry.
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  • Hansen, A. H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science.
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  • Methoxyethane Linkers in Azido Compounds: A Comparative Guide for Enhanced Bioconjug
  • A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug
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  • Advantages of dPEG® in ADC Linker Design. (n.d.).
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
  • What Makes a Good Linker for Antibody-Drug Conjug
  • Tsuchikama, K., & An, Z. (2024). Exploring the next generation of antibody-drug conjugates.
  • Antibody Drug Conjug
  • A Cell Surface-Binding Antibody Atlas Nominates a MUC18-Directed Antibody-Drug Conjugate for Targeting Melanoma. (2023). Cancer Research.
  • Recent Advances in ADCs. (2025). NJ Bio, Inc..

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Application Notes and Protocols: Cell Surface Labeling with O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cell surface is a dynamic landscape of proteins and glycans that mediates communication with the external environment. The study of these surface molecules, particularly glycoproteins, is crucial for understanding cell signaling, immune responses, and disease pathogenesis. Chemoenzymatic labeling provides a powerful tool for this purpose, offering a method to tag and visualize cell surface glycans with high specificity.

This guide details a robust, two-step method for labeling cell surface sialylated glycoproteins on live cells. The process involves the mild oxidation of sialic acid residues to generate aldehyde groups, followed by a chemoselective oxime ligation with an aminooxy-containing probe, O-(2-methoxyethyl)hydroxylamine. This specific molecule acts as a "capping" agent, effectively quenching the reactive aldehyde groups. While this guide focuses on this compound for quenching or blocking purposes, the same core principle applies when using aminooxy-functionalized reporter molecules (e.g., fluorophores, biotin) for direct detection.

This method is distinguished by its high efficiency, excellent cell viability, and specificity for sialic acid residues, which are abundantly present on the outer termini of most cell surface glycoconjugates.[1][2]

Principle of the Method

The labeling strategy is a two-stage process rooted in bioorthogonal chemistry, ensuring that the labeling reactions do not interfere with native cellular processes.[3][4]

  • Generation of Aldehydes via Periodate Oxidation: The process begins with the treatment of live cells with a low concentration of sodium periodate (NaIO₄) under controlled, mild conditions (e.g., on ice, neutral pH).[1][2][5] The periodate selectively oxidizes the cis-diol on the exocyclic glycerol-like side chain of sialic acids.[6][7] This oxidation cleaves the C7-C8 or C8-C9 bond, unmasking a reactive aldehyde group on what was the C7 carbon of the sialic acid. The low temperature is critical as it minimizes the penetration of the periodate anion across the cell membrane, restricting the oxidation to externally exposed sialic acids.[7]

  • Oxime Ligation: The newly generated aldehydes serve as chemical handles for covalent modification. They react specifically with the aminooxy group (-ONH₂) of this compound.[5] This reaction, known as an oxime ligation, forms a highly stable oxime bond.[3][8] Oxime ligation is a type of "click chemistry" reaction, valued for its high chemoselectivity, rapid kinetics under physiological conditions, and the stability of the resulting conjugate.[8] To further accelerate the reaction at neutral pH and with low reagent concentrations, a nucleophilic catalyst such as aniline can be included.[1][2][9]

Chemical Mechanism & Workflow Visualization

The following diagrams illustrate the chemical transformation and the overall experimental workflow.

Chemical_Mechanism cluster_0 Step 1: Mild Periodate Oxidation cluster_1 Step 2: Oxime Ligation SialicAcid Sialic Acid on Cell Surface Glycan (with cis-diol) Aldehyde C7-Aldehyde Derivative SialicAcid->Aldehyde NaIO₄ 4°C, 15-30 min LabeledGlycan Stable Oxime Linkage (-CH=N-O-) Aldehyde->LabeledGlycan pH ~6.7-7.4 Probe This compound (H₂N-O-CH₂CH₂OCH₃) Probe->LabeledGlycan

Caption: Chemical principle of cell surface glycan labeling.

Experimental_Workflow start Start | Harvest & Wash Cells oxidation Step 1: Oxidation - Resuspend cells in cold PBS - Add NaIO₄ (e.g., 1 mM final) - Incubate on ice, in the dark (15-30 min) start->oxidation quench Quench (Optional) - Add glycerol or other quenching agent - Incubate on ice (5 min) oxidation->quench wash1 Wash Centrifuge & resuspend cells in cold buffer to remove excess periodate quench->wash1 ligation Step 2: Ligation - Resuspend cells in cold ligation buffer - Add this compound - (Optional) Add aniline catalyst - Incubate at 4°C or RT (30-90 min) wash1->ligation wash2 Final Wash Centrifuge & wash cells 2-3 times to remove unbound reagent ligation->wash2 analysis Analysis | Proceed to downstream applications (e.g., Flow Cytometry, Microscopy, Western Blot) wash2->analysis

Caption: General experimental workflow for cell surface labeling.

Materials and Reagents

Equipment
  • Benchtop centrifuge with swinging bucket rotor for cell pellets

  • Flow cytometer and/or fluorescence microscope

  • Hemocytometer or automated cell counter

  • Standard cell culture incubator and biosafety cabinet

  • Ice bucket

  • Vortex mixer and rotator/rocker

Reagents and Buffers
  • Cells: Suspension or adherent cells of interest (e.g., Jurkat, HeLa, CHO).

  • Cell Culture Medium: Appropriate for the cell line.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free, pH 7.4

    • Ligation Buffer: PBS, pH 6.7 (Adjust pH with 0.5 M Na₂HPO₄ and 0.5 M NaH₂PO₄). Note: Aniline catalysis is more efficient at a slightly acidic pH.[2]

  • Key Reagents:

    • This compound hydrochloride (PubChem CID: 10701791)[10]

    • Sodium meta-periodate (NaIO₄): Prepare fresh as a 100 mM stock in PBS. Store protected from light.

    • Aniline (Optional Catalyst): Prepare a 1 M stock in DMSO. Aniline is toxic; handle with extreme care in a chemical fume hood.

    • Quenching Solution (Optional): 100 mM Glycerol or 50 mM L-cysteine in PBS.

  • Reporter/Detection Reagents (if not using a functionalized aminooxy probe):

    • Primary antibodies against a protein of interest.

    • Fluorescently-conjugated secondary antibodies or streptavidin (if using a biotinylated aminooxy probe).

  • Controls:

    • Cell viability stain (e.g., Propidium Iodide, DAPI, or a live/dead fixable stain).

Detailed Protocols

Note: All steps involving live cells should be performed on ice or at 4°C unless otherwise specified to maintain cell viability and minimize membrane internalization.

Protocol 1: General Cell Surface Labeling

This protocol is suitable for suspension cells or adherent cells harvested into suspension.

  • Cell Preparation:

    • Harvest cells and count them. You will need approximately 1-5 million cells per condition.

    • Wash the cells twice by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of ice-cold PBS (pH 7.4).

    • After the final wash, resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10⁶ cells/mL.

  • Periodate Oxidation:

    • Prepare a fresh 2X working solution of NaIO₄ (e.g., 2 mM) in cold PBS from your 100 mM stock.

    • Add an equal volume of the 2X NaIO₄ solution to your cell suspension to achieve a final concentration of 1 mM.

    • Incubate the cell suspension on ice for 15-30 minutes, protected from light (wrap the tube in foil). Gently mix every 5-10 minutes.

    • Critical: The concentration of NaIO₄ and incubation time are key parameters to optimize. Start with 1 mM for 15 minutes. Higher concentrations or longer times can decrease cell viability.[11]

  • Quenching and Washing:

    • (Optional but recommended) To quench any unreacted periodate, add a quenching solution like glycerol to a final concentration of 10 mM. Incubate on ice for 5 minutes.

    • Wash the cells twice with 1-2 mL of ice-cold PBS (pH 6.7) to remove the periodate and quenching agent. Centrifuge at 300 x g for 5 minutes for each wash.

  • Oxime Ligation:

    • After the final wash, resuspend the oxidized cells in 100-500 µL of ice-cold Ligation Buffer (PBS, pH 6.7).

    • Add this compound to a final concentration of 1-5 mM.

    • (Optional) For catalyzed ligation, add aniline to a final concentration of 1-10 mM.[1][2] Handle with care.

    • Incubate for 60-90 minutes at 4°C or room temperature with gentle rotation. Room temperature incubation may increase reaction efficiency but could also impact cell viability.

  • Final Washes and Analysis:

    • Wash the cells three times with 1-2 mL of ice-cold PBS (pH 7.4) to remove excess labeling reagents.

    • Resuspend the final cell pellet in an appropriate buffer for your downstream analysis (e.g., FACS buffer for flow cytometry, mounting medium for microscopy).

    • Always include a viability dye in a parallel sample to assess the health of the cells post-labeling.

Essential Controls for a Robust Experiment

To ensure the specificity of your labeling, the following controls are essential:

  • Control 1 (No Periodate): Cells that undergo the full procedure but are incubated with PBS instead of NaIO₄ during the oxidation step. This control confirms that the labeling is dependent on the generation of aldehydes.

  • Control 2 (No Aminooxy Reagent): Cells that are oxidized with periodate but are incubated in ligation buffer alone without this compound. This control accounts for any background signal from the cells or detection reagents.

  • Control 3 (Unstained Cells): A sample of untreated cells to set baseline fluorescence for flow cytometry or microscopy.

  • Viability Control: A sample of cells from the final labeled pool stained with a viability dye to confirm the procedure is not cytotoxic.

Optimization and Troubleshooting

The success of cell surface labeling can be influenced by several factors. The table below provides guidance on common issues and potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal 1. Inefficient periodate oxidation.- Optimize NaIO₄ concentration (try a range from 0.5 mM to 2 mM).- Increase oxidation time (up to 30 min), but monitor viability.- Ensure NaIO₄ solution is freshly prepared.
2. Inefficient oxime ligation.- Increase concentration of the aminooxy reagent.- Increase incubation time for the ligation step (up to 2 hours).- Add or increase the concentration of aniline catalyst (e.g., up to 10 mM).[2]- Ensure ligation buffer pH is optimal (~6.7).
3. Low abundance of sialic acids on the cell type.- Confirm sialic acid expression on your cell line via literature or lectin staining (e.g., with SNA or MAL-II).
4. Reagent degradation.- Use fresh, properly stored reagents.
High Background Signal 1. Non-specific binding of the detection reagent.- Increase the number of final wash steps (3-4 times).- Add a blocking agent like 1% BSA or fetal calf serum to wash and staining buffers.[12]
2. Insufficient quenching of periodate.- Ensure the quenching step is included and effective.
3. Autofluorescence of cells.- Use an unstained control to set baseline.- Choose a fluorophore in a spectral region where cell autofluorescence is minimal (e.g., far-red).
Poor Cell Viability 1. NaIO₄ concentration is too high or incubation is too long.- Decrease NaIO₄ concentration and/or incubation time.- Ensure all steps are performed on ice to reduce cellular stress.
2. Toxicity from aniline or other reagents.- Reduce the concentration of the potential toxin or decrease incubation time.- Ensure thorough washing to remove all unbound reagents.
3. Excessive centrifugation/handling.- Use lower centrifugation speeds (e.g., 250-300 x g) and handle cells gently.

Applications

While this guide focuses on using this compound as a blocking agent, the underlying principle of generating aldehydes on the cell surface opens up numerous applications when an aminooxy-functionalized reporter is used instead:

  • Fluorescence Microscopy and Flow Cytometry: By using an aminooxy-fluorophore conjugate, researchers can visualize the distribution of sialylated glycans on the cell surface and quantify labeling intensity across cell populations.[1]

  • Cell Tracking: Labeling cells with a stable fluorescent tag allows for their tracking in co-culture experiments or in vivo models.

  • Proteomics: Using an aminooxy-biotin conjugate allows for the specific capture and enrichment of cell surface sialoglycoproteins. The biotinylated proteins can be pulled down with streptavidin beads and subsequently identified by mass spectrometry.

  • Studying Glycan Dynamics: The method can be used in pulse-chase experiments to study the turnover and trafficking of cell surface glycoproteins.

  • Drug Targeting: Cell surface aldehydes can serve as chemical anchors for the targeted delivery of drugs functionalized with an aminooxy group.[3]

References

  • Becer, C. R., Hoogenboom, R., & Schubert, U. S. (2009). Click Chemistry beyond Metal-Catalyzed Cycloaddition. Angewandte Chemie International Edition, 48(27), 4900-4908. [Link]

  • Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209. [Link]

  • Paessens, R. J., & Schauer, R. (1982). The mechanism of the periodate–thiobarbituric acid reaction of sialic acids. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 363(1), 787-92. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Gahmberg, C. G., & Andersson, L. C. (1977). Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride. The Journal of Biological Chemistry, 252(16), 5888-5894. [Link]

  • Hu, Y., et al. (2015). Bioorthogonal oxime ligation mediated in vivo cancer targeting. Chemical Science, 6(5), 3121-3126. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling live cells by copper-catalyzed alkyne-azide click chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Colburn, N. H., Ozanne, S., & Lerman, M. I. (1984). Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells. Carcinogenesis, 5(4), 515-519. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: O-(2-methoxyethyl)hydroxylamine for Post-Translational Modification Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Carbonyl Signature in Proteomics

The functional diversity of the proteome extends far beyond the sequence encoded by the genome. Post-translational modifications (PTMs) represent a critical layer of regulation, dynamically altering protein structure, localization, and activity.[1][2][3] Among the vast array of PTMs, protein carbonylation stands out as a largely irreversible modification, often indicative of oxidative stress and cellular damage.[4][5][6] This modification, characterized by the introduction of aldehyde or ketone groups, can arise from direct oxidation of amino acid side chains or through adduction with reactive carbonyl species generated from lipid peroxidation or glycation.[4][5][7]

The low abundance and chemical diversity of carbonylated proteins present significant analytical challenges.[4][8] To overcome these hurdles, chemical derivatization strategies are employed to specifically label carbonyl groups, thereby enabling their enrichment and sensitive detection, primarily by mass spectrometry (MS).[1][2][8] O-(2-methoxyethyl)hydroxylamine emerges as a valuable reagent in this context. Its aminooxy group selectively reacts with aldehydes and ketones to form stable oxime derivatives, a reaction favored for its stability compared to hydrazones formed by reagents like 2,4-dinitrophenylhydrazine (DNPH).[9][10] This application note provides a comprehensive guide to the use of this compound for the analysis of protein carbonylation, detailing the underlying chemistry, experimental workflows, and step-by-step protocols for researchers, scientists, and drug development professionals.

The Chemistry of Carbonyl Derivatization

The core of this methodology lies in the nucleophilic addition-elimination reaction between the aminooxy group of this compound and a protein-bound carbonyl group. This reaction proceeds efficiently under mildly acidic conditions, leading to the formation of a stable oxime ether. The methoxyethyl group provides increased solubility in aqueous buffers commonly used in proteomics workflows and introduces a specific mass tag for confident identification by mass spectrometry.

cluster_0 Protein Carbonyl cluster_1 This compound cluster_2 Stable Oxime Product Protein-C=O Protein-C=O Product Protein-C=N-O-CH₂CH₂OCH₃ Protein-C=O->Product Reaction Reagent H₂N-O-CH₂CH₂OCH₃ Reagent->Product + A Sample Preparation (e.g., Cell Lysate, Plasma) B Protein Extraction & Quantification A->B C Derivatization with This compound B->C D Removal of Excess Reagent C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis (Identification of Modified Peptides) F->G

Caption: General workflow for carbonyl analysis using this compound.

Protocols

PART 1: Sample Preparation and Protein Quantification

The quality of the starting material is paramount for reliable results. It is crucial to minimize artificial oxidation during sample handling.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Phosphate-buffered saline (PBS), ice-cold

  • BCA protein assay kit or equivalent

Protocol:

  • Cell Culture: Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Tissue Samples: Homogenize tissue in ice-cold lysis buffer using a dounce or bead homogenizer.

  • Lysis: Resuspend the cell pellet or tissue homogenate in lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

PART 2: Derivatization with this compound

This step involves the specific labeling of carbonyl groups.

Materials:

  • This compound hydrochloride

  • Ammonium bicarbonate buffer (50 mM, pH ~7.8)

  • Urea or Guanidine Hydrochloride (for denaturation)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

Protocol:

  • Denaturation and Reduction: To 100 µg of protein in a microcentrifuge tube, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Derivatization Reaction: Add this compound hydrochloride to a final concentration of 20 mM. Adjust the pH to 5.0-6.0 with HCl if necessary. Incubate at 37°C for 2 hours.

  • Quenching and Buffer Exchange: Remove excess reagent and urea by buffer exchange into 50 mM ammonium bicarbonate using a 3 kDa molecular weight cutoff spin filter.

PART 3: Proteolytic Digestion and Mass Spectrometry Analysis

The derivatized proteins are digested into peptides for analysis by LC-MS/MS.

Materials:

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM)

  • Formic acid

  • C18 desalting spin columns

Protocol:

  • Digestion: Resuspend the derivatized protein in 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer. [2][8]

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Analysis: Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). Include a variable modification corresponding to the mass of the O-(2-methoxyethyl)oxime on relevant amino acid residues (e.g., Lysine, Proline, Arginine, Threonine).

Data Interpretation and Quantitative Analysis

The derivatization with this compound results in a specific mass shift that can be readily identified in the mass spectrometry data.

ParameterValue
Reagent This compound
Chemical Formula C₃H₉NO₂
Monoisotopic Mass 91.0633 Da
Mass Shift (Oxime Formation) +75.0477 Da (C₃H₇NO)

The identification of a peptide with this specific mass addition on an amino acid residue susceptible to carbonylation provides strong evidence for the presence of this PTM. For quantitative analysis, label-free quantification (LFQ) or isobaric labeling techniques (e.g., TMT, iTRAQ) can be employed to compare the abundance of carbonylated peptides between different samples. [2]

Troubleshooting and Considerations

  • Incomplete Derivatization: Ensure optimal reaction pH (5.0-6.0) and sufficient reagent concentration.

  • Non-specific Labeling: Minimize exposure of samples to light and reactive oxygen species during preparation.

  • Low Signal Intensity: Consider enrichment of derivatized peptides using affinity purification if the abundance of carbonylated proteins is low. While this compound itself does not contain an affinity tag, analogous reagents with biotin moieties are available for such purposes. [8][10]

Conclusion

This compound provides a robust and specific method for the derivatization of protein carbonyls, facilitating their identification and quantification by mass spectrometry. The protocols and considerations outlined in this application note offer a comprehensive framework for researchers to investigate the role of protein carbonylation in various biological and pathological processes. The insights gained from such studies are invaluable for understanding the molecular mechanisms of oxidative stress and for the development of novel therapeutic strategies.

References

  • Liu, Q. (2012). Identification and Quantification of Protein Carbonylation by Mass Spectrometry. VCU Theses and Dissertations. [Link]

  • Low, T. Y., & Giam, Y. H. (2020). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 8, 559. [Link]

  • Sladek, B., & Kinter, M. (2010). Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. Journal of Signal Transduction, 2010, 814530. [Link]

  • Sladek, B., & Kinter, M. (2010). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. Oxidative stress and diseases, 2010, 10.1007/978-1-60761-921-1_3. [Link]

  • Popp, O., et al. (2021). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Metabolites, 11(3), 165. [Link]

  • Liu, Q. (2012). Identification and Quantification of Protein Carbonylation by Mass Spectrometry. Virginia Commonwealth University. [Link]

  • O'Connell, D. J., et al. (2018). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. Cancers, 10(10), 384. [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (2009). Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification. ACS Chemical Biology, 4(12), 1068–1072. [Link]

  • Venkatesan, B. M., et al. (2019). Label-Free Detection of Post-translational Modifications with a Nanopore. Nano Letters, 19(11), 8231–8241. [Link]

  • Turi, Z., et al. (2021). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Journal of Agricultural and Food Chemistry, 69(1), 86–104. [Link]

  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1015-1016, 178–190. [Link]

  • Rademaker, G. J., et al. (1999). Glycoprotein Identification and Localization of O-Glycosylation Sites by Mass Spectrometric Analysis of Deglycosylated/Alkylaminylated Tryptic Peptides. Journal of Biological Chemistry, 274(28), 19687–19694. [Link]

  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1015-1016, 178–190. [Link]

  • Almaraz, R. T., & Tian, Y. (2013). Chemical Glycoproteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1477–1487. [Link]

  • Healy, A. M., et al. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 98, 248–255. [Link]

  • Kameyama, A., et al. (2019). A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. Biochemical and Biophysical Research Communications, 513(1), 186–192. [Link]

  • Kameyama, A., et al. (2019). A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. Biochemical and Biophysical Research Communications, 513(1), 186–192. [Link]

  • Gronert, S., et al. (2005). Identification of specific protein carbonylation sites in model oxidations of human serum albumin. Journal of the American Society for Mass Spectrometry, 16(9), 1503–1510. [Link]

  • Popp, O., et al. (2021). Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. Journal of Proteome Research, 20(3), 1591–1601. [Link]

  • Fedorova, M., et al. (2014). Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. Mass Spectrometry Reviews, 33(2), 79–97. [Link]

  • Zhang, X., et al. (2008). Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 22(12), 1981–1992. [Link]

  • Mechref, Y., & Novotny, M. V. (2009). High-sensitivity Analytical Approaches for the Structural Characterization of Glycoproteins. Current Analytical Chemistry, 5(2), 94–111. [Link]

  • Han, J., et al. (2021). Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst. Metabolites, 11(1), 46. [Link]

  • Breithaupt, A., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2992. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865–870. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing O-(2-methoxyethyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with O-(2-methoxyethyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this versatile reagent. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My oxime formation reaction with this compound is showing low yield. What are the most likely causes?

Low yields in oxime formation can stem from several factors, often related to reaction conditions and reagent stability.[1][2] Here are the primary areas to investigate:

  • Suboptimal pH: The formation of oximes is highly pH-dependent.[2][3][4] The reaction is generally acid-catalyzed, with an optimal pH range typically between 4 and 5.[3][5] At this pH, the carbonyl group of the aldehyde or ketone is protonated, increasing its electrophilicity and susceptibility to nucleophilic attack by the hydroxylamine.[2] If the pH is too low, the this compound itself becomes protonated, reducing its nucleophilicity and slowing down the reaction.[3] Conversely, at neutral or basic pH, the reaction rate can be significantly slower.[3][4]

  • Reagent Quality and Stability: this compound, like other hydroxylamine derivatives, can be sensitive to storage conditions.[6][7] Ensure it has been stored correctly, typically under an inert atmosphere at 2-8°C, to prevent degradation.[8] Similarly, the purity of your aldehyde or ketone substrate is crucial. Impurities can lead to side reactions and lower yields.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure all starting material has been consumed.[9]

  • Issues During Workup and Purification: The oxime product may be lost during extraction or purification steps.[1][2][9] O-alkylhydroxylamines and their oxime products can sometimes be sensitive to silica gel chromatography, leading to degradation.[9]

Q2: I am working with a sensitive biomolecule and need to perform the ligation at a neutral pH. How can I accelerate the reaction rate?

Performing oxime ligations at neutral pH (around 7.0-7.4) is a common requirement in bioconjugation to maintain the integrity of proteins and other biomolecules.[3][5] While the uncatalyzed reaction is slow at this pH, several strategies can significantly enhance the rate:

  • Aniline Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for oxime formation.[3][4][10] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[10] The mechanism involves the formation of a more reactive protonated Schiff base intermediate.[10]

  • Substituted Aniline Catalysts: Certain substituted anilines, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to be even more efficient catalysts than aniline itself.[5][11][12][13] These catalysts can be used at lower concentrations and still provide significant rate enhancements.[5] For instance, m-phenylenediamine has been reported to be up to 15 times more efficient than aniline for labeling proteins.[12][13]

  • Reactant Concentration: Increasing the concentration of one or both reactants can drive the reaction forward, although this may not always be feasible with precious biomolecules.[14]

Q3: What are the key differences in reactivity between aldehydes and ketones with this compound?

Aldehydes are generally more reactive towards this compound than ketones.[15] This difference in reactivity is primarily due to two factors:

  • Steric Hindrance: Ketones have two alkyl or aryl groups attached to the carbonyl carbon, which sterically hinder the approach of the nucleophilic hydroxylamine. Aldehydes, with only one such group and a smaller hydrogen atom, are more accessible.

  • Electronic Effects: The two electron-donating alkyl groups on a ketone make the carbonyl carbon less electrophilic compared to an aldehyde.

Due to their lower reactivity, reactions with ketones may require longer reaction times, higher temperatures, or more effective catalysis to achieve high yields.[12][13][15]

Q4: How can I effectively purify the resulting oxime ether product?

The purification strategy for your oxime product will depend on its physical properties and the impurities present. Common methods include:

  • Extraction: After the reaction, a liquid-liquid extraction is often used to separate the product from water-soluble byproducts and salts.[2][16]

  • Column Chromatography: This is a widely used technique for purifying organic compounds.[9][15] However, as mentioned, some oximes can be sensitive to silica gel.[9] In such cases, using a less acidic stationary phase like alumina can be beneficial.[9]

  • Crystallization/Precipitation: If the oxime product is a solid, it can often be purified by recrystallization from a suitable solvent or by precipitation.[2][17]

  • Conversion to a Salt: For basic oxime products, conversion to a hydrochloride salt can facilitate purification by crystallization and handling.[9]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Incorrect pH The reaction is acid-catalyzed.[3][10] Ensure the pH is in the optimal range of 4-5. If using hydroxylamine hydrochloride, a base must be added to liberate the free hydroxylamine.[2] However, an excessively low pH will protonate the hydroxylamine, rendering it non-nucleophilic.[3] Use a pH meter or pH paper to verify and adjust the pH of your reaction mixture.
Reagent Degradation This compound should be stored at 2-8°C under an inert atmosphere.[8] If degradation is suspected, use a fresh batch of the reagent. Ensure your aldehyde or ketone substrate is also of high purity.
Low Reactivity of Substrate Ketones, particularly sterically hindered ones, react slower than aldehydes.[15] For these substrates, consider increasing the reaction temperature, extending the reaction time, or using a more effective catalyst like m-phenylenediamine.[12][13]
Multiple Spots on TLC (Side Reactions) Impure Starting Materials Use purified starting materials. Impurities in the aldehyde/ketone or the hydroxylamine can lead to a variety of side products.
Unstable Product The oxime product itself might be unstable under the reaction or workup conditions. Consider milder workup procedures and avoid prolonged exposure to strong acids or bases.
Difficulty in Product Isolation/Purification Product is Water-Soluble If the product has high polarity, it may be difficult to extract from the aqueous reaction mixture. Try using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.[15][16] Salting out the aqueous layer by adding a saturated salt solution (e.g., NaCl) can also improve extraction efficiency.
Product Degradation on Silica Gel As O-alkylhydroxylamines can be sensitive to acidic silica gel, consider using neutral or basic alumina for column chromatography.[9] Alternatively, flash chromatography with a buffered mobile phase can be employed.

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation under Acidic Conditions

This protocol is suitable for most aldehydes and reactive ketones.

  • Dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water, 5-10 mL).

  • Add this compound hydrochloride (1.1 mmol, 1.1 equivalents).

  • Add a base such as sodium acetate or pyridine (1.2 mmol, 1.2 equivalents) to neutralize the HCl.

  • Adjust the pH to 4-5 using a dilute acid (e.g., acetic acid or HCl) if necessary.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH for Bioconjugation

This protocol is optimized for reactions involving sensitive biomolecules.

  • Prepare a stock solution of the biomolecule containing an aldehyde or ketone moiety in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4).

  • Prepare a stock solution of this compound in the same buffer.

  • Prepare a stock solution of aniline (e.g., 100 mM) in the same buffer. The final concentration of aniline in the reaction is typically 10-100 mM.[3]

  • In a reaction vessel, combine the biomolecule solution and the aniline stock solution.

  • Initiate the reaction by adding the this compound solution. The final concentration of the reactants will depend on the specific application but is often in the low millimolar to micromolar range.

  • Incubate the reaction at room temperature or 37 °C.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE).

  • The resulting bioconjugate can often be used directly or purified by methods such as size-exclusion chromatography or dialysis.[18]

Visualizing the Workflow and Troubleshooting Logic

Diagram 1: General Oxime Formation Workflow

This diagram illustrates the key steps in a typical oxime formation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde/Ketone B Add this compound A->B C Adjust pH (4-5) B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Solvent Removal E->F G Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Characterization H->I

Caption: A typical workflow for oxime synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low reaction yields.

G start Low Yield Observed check_pH Is pH optimal (4-5)? start->check_pH adjust_pH Adjust pH and repeat check_pH->adjust_pH No check_reagents Are reagents fresh and pure? check_pH->check_reagents Yes adjust_pH->start use_fresh Use fresh reagents check_reagents->use_fresh No check_completion Is the reaction complete? check_reagents->check_completion Yes use_fresh->start extend_time Increase reaction time/temperature check_completion->extend_time No check_workup Any issues with workup/purification? check_completion->check_workup Yes extend_time->start optimize_purification Optimize purification method (e.g., use alumina) check_workup->optimize_purification Yes success Yield Improved check_workup->success No optimize_purification->start

Caption: Troubleshooting flowchart for low yield.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Madsen, R., & Rasmussen, L. K. (2020). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 31(5), 1357–1367. [Link]

  • Al-Mestarihi, A. H., et al. (2018). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 29(4), 1195–1200. [Link]

  • McSweeney, M., & O'Reilly, R. K. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(20), 3416-3425. [Link]

  • Debets, M. F., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(7), 1174–1181. [Link]

  • Li, L. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Google Patents. (1995).
  • Lawrence, H. R., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2854. [Link]

  • ResearchGate. (2016). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]

  • Re-gen, L., et al. (2020). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 11(23), 5963–5969. [Link]

  • Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1394–1397. [Link]

  • Shplakov, V. O., et al. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Gualandi, A., et al. (2008). A versatile radical based approach to O-alkylated hydroxylamines and oximes. Tetrahedron, 64(52), 11917-11924. [Link]

  • Georg, G. I. (Ed.). (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. Thieme.
  • van der Vorm, S., et al. (2016). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 27(5), 1217–1223. [Link]

  • Al-Mestarihi, A. H., et al. (2018). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Central Science, 4(4), 489–496. [Link]

  • ChemTube3D. Oxime formation. [Link]

  • BYJU'S. Oximes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). One-pot synthesis of oxime ethers from cinnam. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Wikipedia. Oxime. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]

  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form. [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (2001).

Sources

Technical Support Center: Troubleshooting Low Yield in Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As Senior Application Scientists, we've compiled field-proven insights and data-driven solutions to help you navigate the complexities of this versatile bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction, and why is it so critical?

The optimal pH for oxime ligation is typically between 4 and 5.[1] This is because the reaction mechanism involves a rate-limiting dehydration of a hemiaminal intermediate, which is acid-catalyzed. However, at lower pH values, the aminooxy nucleophile becomes protonated and non-nucleophilic, which slows down the initial attack on the carbonyl group. Therefore, a pH range of 4-5 represents a balance for optimal reaction rates.[2] For many biological applications involving sensitive molecules, maintaining a neutral pH is necessary, which significantly slows the reaction.[1][2]

Q2: My reaction is very slow at neutral pH. How can I increase the rate?

Slow kinetics at neutral pH is a common challenge.[2] The most effective way to accelerate the reaction is by using a nucleophilic catalyst. Aniline and its derivatives are widely used for this purpose.[1][2] More advanced catalysts, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have demonstrated significantly higher catalytic efficiency than aniline at neutral pH.[1][3][4] Increasing the concentration of one of the reactants or incorporating a co-solvent like DMSO can also help improve the reaction rate.[1]

Q3: Are there any alternatives to aniline-based catalysts?

While aniline and its derivatives are the most common catalysts for oxime ligation, other nucleophilic catalysts have been explored. For instance, glycine has been reported to act as a nucleophilic catalyst, although it is less effective than aniline.[2] The choice of catalyst can also depend on the specific substrates and reaction conditions. However, substituted anilines, particularly those with electron-donating groups, are generally considered superior for bioconjugation at neutral pH.[3]

Q4: How does temperature affect the oxime ligation reaction?

Increasing the reaction temperature generally accelerates the rate of oxime ligation. For example, a study on oxime click chemistry for polymer synthesis showed that the reaction time decreased from 13 minutes at room temperature to 5 minutes at 60°C. However, it is crucial to consider the stability of your reactants and products at elevated temperatures, especially when working with sensitive biomolecules.[1] In some instances, lower temperatures, such as freezing at -20°C, have been reported to surprisingly increase the reaction rate at neutral pH.[1]

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides a systematic approach to troubleshooting low yields in your oxime ligation experiments, categorized by common observational symptoms.

Symptom 1: No or Minimal Product Formation

If you observe little to no formation of your desired oxime product, it's essential to systematically evaluate your reaction setup and components.

Potential Causes and Solutions:

  • Incorrect pH: The reaction rate is highly pH-dependent.[2]

    • Verification: Measure the pH of your reaction mixture.

    • Solution: Adjust the pH to the optimal range of 4-5 if your molecules are stable under these conditions. For pH-sensitive substrates, ensure you are at a physiological pH (around 7) and incorporate an appropriate catalyst.[1][2]

  • Inactivated Reactants: The aminooxy group is highly reactive and can degrade, while aldehydes can undergo oxidation.

    • Verification: Check the purity and integrity of your starting materials using techniques like NMR or mass spectrometry.

    • Solution: Use freshly prepared or properly stored reagents. Be cautious of solvents like acetone, which can react with the aminooxy group.[5]

  • Suboptimal Catalyst Concentration: The concentration of the catalyst can significantly impact the reaction rate.

    • Verification: Review the concentration of your catalyst in the reaction.

    • Solution: For aniline, concentrations of 10-100 mM are often used.[2][6] For more efficient catalysts like pPDA or mPDA, lower concentrations may be sufficient.[3][4] It may be necessary to perform a concentration optimization for your specific system.

Symptom 2: Incomplete Conversion (Presence of Unreacted Starting Materials)

Observing a significant amount of unreacted starting materials alongside your product often points to issues with reaction kinetics or equilibrium.

Potential Causes and Solutions:

  • Insufficient Reaction Time: Especially at neutral pH and without a catalyst, oxime ligations can be very slow.[2]

    • Verification: Monitor the reaction progress over an extended period using an appropriate analytical technique (e.g., HPLC, LC-MS).

    • Solution: Extend the reaction time. If the reaction has stalled, consider increasing the temperature or adding a catalyst.[1]

  • Low Reactant Concentration: Biomolecule labeling is often performed at low concentrations, which can slow down the second-order kinetics of the ligation.[6]

    • Verification: Check the concentrations of your carbonyl and aminooxy-functionalized molecules.

    • Solution: If possible, increase the concentration of one or both reactants. Using a large excess of one reactant can also drive the reaction to completion.[6]

  • Poor Solubility: One or both of your reactants may have limited solubility in the reaction buffer.

    • Verification: Visually inspect the reaction mixture for any precipitation.

    • Solution: Add a co-solvent such as DMSO or DMF to improve solubility.[1] Ensure the chosen co-solvent is compatible with your biomolecules.

Symptom 3: Presence of Multiple Byproducts

The formation of unexpected side products can complicate purification and significantly lower the yield of your desired conjugate.

Potential Causes and Solutions:

  • Side Reactions of the Carbonyl Group: Aldehydes, in particular, can be susceptible to oxidation or other side reactions.

    • Verification: Characterize the byproducts using mass spectrometry to identify their structures.

    • Solution: Ensure your reaction is performed under an inert atmosphere if your aldehyde is sensitive to oxidation. Use high-purity solvents and reagents to avoid contaminants that could lead to side reactions.[7]

  • Instability of the Oxime Product: While generally stable, the oxime bond can undergo hydrolysis, especially under strongly acidic conditions.[2][7]

    • Verification: Analyze the stability of your purified product in the reaction buffer over time.

    • Solution: After the reaction is complete, adjust the pH to neutral or slightly basic to minimize hydrolysis during purification and storage.

  • Catalyst-Related Side Reactions: Some catalysts or their intermediates may react with your substrates in unintended ways.

    • Verification: Run a control reaction without the catalyst to see if the byproducts still form.

    • Solution: If the catalyst is implicated, consider reducing its concentration or switching to a different catalyst. For example, if aniline is causing issues, you might try p-phenylenediamine.[8]

Experimental Protocols
General Protocol for Oxime Ligation at Neutral pH with Aniline Catalysis
  • Dissolve the carbonyl-containing molecule and the aminooxy-containing molecule in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) to their final desired concentrations (e.g., 10-100 µM).[6]

  • Prepare a stock solution of aniline in the same buffer.

  • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[6]

  • Incubate the reaction at room temperature, monitoring its progress by HPLC or LC-MS.

  • Once the reaction is complete, purify the product using a suitable chromatography method (e.g., reverse-phase HPLC, size-exclusion chromatography).

Rapid One-Pot Protocol for Time-Sensitive Applications

For applications like radiolabeling with short-lived isotopes, a rapid protocol is essential.[9]

  • Dissolve the protected aminooxy-peptide (e.g., Fmoc-Aoa) in 30% piperidine in anhydrous DMF at 75°C for 1 minute to remove the protecting group.

  • Quench the deprotection reaction with neat trifluoroacetic acid (TFA).

  • Add pre-heated aniline (2 equivalents) and the aldehyde-containing molecule (e.g., D-glucose, 100 equivalents) in anhydrous DMF.

  • Allow the ligation to proceed for 5 minutes.[9]

  • Quench the reaction with acetone.

  • Purify the product immediately via RP-HPLC.[9]

Data Presentation

Table 1: Recommended pH Ranges and Catalysts for Oxime Ligation

ConditionpH RangeRecommended CatalystCatalyst ConcentrationTypical Reaction Time
Optimal (for stable molecules)4.0 - 5.0None or Aniline10-100 mMMinutes to a few hours
Physiological (for biomolecules)6.5 - 7.5Aniline, pPDA, mPDA2-100 mMSeveral hours to days
Rapid LabelingN/A (Anhydrous DMF)Aniline or pPDAStoichiometric to excess< 5 minutes
Visualizations
Oxime Ligation Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acid-Catalyzed Dehydration Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(NH-O-R'')-R' Carbonyl->Hemiaminal + H₂N-O-R'' Aminooxy H₂N-O-R'' Protonated_Hemiaminal R-C(OH₂⁺)(NH-O-R'')-R' Hemiaminal->Protonated_Hemiaminal + H⁺ Oxime R-C(=N-O-R'')-R' Protonated_Hemiaminal->Oxime - H₂O, - H⁺ G cluster_pH pH Issues cluster_reagents Reagent Issues cluster_kinetics Kinetic/Equilibrium Issues start Low Yield Observed check_pH Verify Reaction pH start->check_pH check_reagents Check Reagent Integrity (NMR, MS) start->check_reagents check_kinetics Analyze Reaction Kinetics (Time Course) start->check_kinetics adjust_pH Adjust pH to 4-5 or use catalyst at pH 7 check_pH->adjust_pH use_fresh Use Fresh/Purified Starting Materials check_reagents->use_fresh increase_conc Increase Reactant Concentration check_kinetics->increase_conc add_catalyst Add/Optimize Catalyst (Aniline, pPDA) check_kinetics->add_catalyst extend_time Extend Reaction Time/ Increase Temperature check_kinetics->extend_time end Improved Yield adjust_pH->end use_fresh->end increase_conc->end add_catalyst->end extend_time->end

Caption: A decision tree for troubleshooting low yields.

References
  • Technical Support Center: Optimizing Oxyamine Ligation. Benchchem.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100–9103.
  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. University of Queensland eSpace.
  • Gormley, N. M., & O'Reilly, R. K. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(23), 3855–3865.
  • Sha, J., & Wolfert, M. A. (2012). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 23(3), 541–550.
  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100-9103.
  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications.
  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–343.

Sources

O-(2-methoxyethyl)hydroxylamine side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for O-(2-methoxyethyl)hydroxylamine (mEO-NH2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this versatile reagent. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to navigate the complexities of your research.

Introduction to this compound in Modern Chemistry

This compound is a key reagent in bioconjugation and synthetic chemistry, primarily utilized for the formation of stable oxime linkages with aldehydes and ketones.[1] The methoxyethyl group confers favorable solubility properties, making it a popular choice in aqueous environments common in biological applications. However, like any chemical reaction, the use of this compound is not without its potential for side reactions and the generation of unwanted byproducts. This guide will address common issues and provide a framework for troubleshooting your experiments.

Part 1: Troubleshooting Guide

This section is dedicated to identifying and resolving common problems encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Oxime Product

A low yield of your target conjugate is a frequent challenge.[2] The following is a systematic approach to diagnosing the root cause.

Possible Cause 1: Suboptimal Reaction pH

The formation of an oxime is a pH-dependent reaction. The rate-limiting step is the acid-catalyzed dehydration of the hemiaminal intermediate. A pH of approximately 4.5 is often optimal for oxime formation.[3] At neutral pH, the reaction can be significantly slower.

  • Recommended Action:

    • Verify the pH of your reaction mixture.

    • If your biomolecule is stable at lower pH, consider adjusting the reaction buffer to pH 4-5.

    • If your molecule is acid-sensitive, proceed to the next possible cause.

Possible Cause 2: Inefficient or Absent Catalyst

At neutral or physiological pH, oxime ligation is often slow.[4] Aniline and its derivatives are commonly used as nucleophilic catalysts to accelerate the reaction.[5][6]

  • Recommended Action:

    • If you are working at neutral pH, the addition of a catalyst is highly recommended. Aniline or p-phenylenediamine can be used at concentrations of 10-100 mM.[4]

    • Ensure your catalyst is fresh and has not oxidized, which can be indicated by a colored solution.[5]

Possible Cause 3: Reagent Quality and Stability

The purity and stability of this compound and the carbonyl-containing compound are critical.

  • Recommended Action:

    • Ensure that this compound is stored under the recommended conditions, typically refrigerated and protected from moisture.[7]

    • If using the hydrochloride salt, ensure it is fully dissolved and the free amine is liberated by the buffer.

    • Consider the possibility of impurities in your carbonyl-containing starting material that may be competing for the reagent.

Possible Cause 4: Competing Side Reactions

Several side reactions can consume your starting materials or the desired product. These are discussed in detail in the FAQ section below.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions about the side reactions and byproducts of this compound.

Q1: What are the most common side reactions I should be aware of?

A1: The primary side reactions of concern are:

  • Hydrolysis of the Oxime Product: Oximes are generally more stable than hydrazones, but they can still undergo hydrolysis, especially under acidic conditions, to revert to the original carbonyl and hydroxylamine.[8][9] The stability of the oxime is influenced by the nature of the carbonyl compound.

  • Michael Addition: As a hydroxylamine, this compound is a potent nucleophile and can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[10][11] This can be a significant competing reaction if your target molecule contains such a moiety.

  • Beckmann Rearrangement: While more common with ketoximes under strongly acidic conditions, the Beckmann rearrangement can convert an oxime to an amide.[1][9] This is less likely under typical bioconjugation conditions but can be a factor if harsh acidic treatments are used during workup.

  • Reactions with Aniline Catalyst: The aniline catalyst itself can sometimes form side products, for example, by reacting with carbohydrates to form N-arylglycosylamines.[5]

Q2: Can the 2-methoxyethyl group itself cause side reactions?

A2: The ether linkage in the 2-methoxyethyl group is generally stable. However, under strongly acidic conditions, ether cleavage can occur.[9] This would lead to the formation of 2-methoxyethanol and a hydroxylamine derivative. This is not a common side reaction under standard oxime ligation conditions but should be considered if your protocol involves strong acids.

Q3: What byproducts might I expect to see in my reaction mixture?

A3: Based on the potential side reactions, you might observe the following byproducts:

Byproduct Origin Analytical Signature (LC-MS)
Unreacted Starting MaterialsIncomplete reactionMasses corresponding to the carbonyl compound and this compound
Michael AdductMichael additionMass corresponding to the sum of the carbonyl compound and this compound
Amide from RearrangementBeckmann rearrangementMass corresponding to the isomer of the oxime product
2-methoxyethanolEther cleavage of the reagent or productA small, polar molecule that may be difficult to retain on reverse-phase HPLC
Q4: How can I detect and characterize these byproducts?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for monitoring the progress of your reaction and detecting the formation of new species. A reverse-phase C18 column is a good starting point.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying byproducts by their mass-to-charge ratio.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated byproducts, 1H and 13C NMR are the gold standards.[16][17]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Oxime Ligation
  • Dissolve the carbonyl-containing compound in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Add a 10-50 fold molar excess of this compound.

  • If performing the reaction at neutral pH, add freshly prepared aniline or p-phenylenediamine to a final concentration of 10-100 mM.[4]

  • Incubate the reaction at room temperature or 37°C, monitoring by HPLC.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low oxime ligation yield.

Diagram 1: Mechanism of Aniline-Catalyzed Oxime Formation

Aniline_Catalysis Carbonyl R-C(=O)-R' Schiff_Base Protonated Schiff Base [R-C(=N+HPh)-R'] Carbonyl->Schiff_Base + Aniline, +H+ Aniline Ph-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + mEO-NH2 Hydroxylamine mEO-NH2 Oxime R-C(=N-OmE)-R' Tetrahedral_Intermediate->Oxime - H2O Aniline_Regen Ph-NH2 Tetrahedral_Intermediate->Aniline_Regen - Aniline

Sources

improving the efficiency of O-(2-methoxyethyl)hydroxylamine conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-methoxyethyl)hydroxylamine (MOE-HA) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the efficiency and consistency of your conjugation reactions. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you navigate the nuances of working with MOE-HA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MOE-HA) and why is it used in bioconjugation?

This compound is an alkoxyamine derivative used for the chemoselective ligation to carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This reaction is a cornerstone of "click chemistry" due to its high specificity, efficiency, and biocompatibility. The methoxyethyl group offers improved aqueous solubility and pharmacokinetic properties to the resulting conjugate, making it particularly valuable in drug development and the modification of biologics.

Q2: My oxime ligation reaction with MOE-HA is showing low yield. What are the most common causes?

Low conjugation yield is a frequent challenge. The primary factors to investigate are reaction pH, catalyst efficiency, and the stability of your carbonyl compound.

  • Suboptimal pH: The oxime ligation reaction is pH-dependent. The optimal pH range is typically between 4.0 and 5.5. At lower pH values, the hydroxylamine can be protonated, reducing its nucleophilicity. Conversely, at higher pH, the reaction rate decreases. It is crucial to use a suitable buffer system, such as sodium acetate or MES, to maintain the optimal pH throughout the reaction.

  • Catalyst Issues: Aniline and its derivatives are commonly used as catalysts to accelerate the rate of oxime formation. If you are observing a slow or incomplete reaction, consider the concentration and quality of your catalyst. Ensure the aniline is fresh and free of oxidation byproducts.

  • Carbonyl Reactivity/Stability: The electrophilicity of the aldehyde or ketone is critical. Aromatic aldehydes are generally more reactive than aliphatic ones. Furthermore, your carbonyl-containing molecule may be unstable or prone to side reactions under the experimental conditions. It's essential to confirm the integrity of your starting material.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during MOE-HA conjugation.

Problem 1: Poor reproducibility between conjugation batches.

Inconsistent results often stem from subtle variations in reaction setup and reagent handling.

Troubleshooting Steps:

  • Reagent Preparation: Prepare fresh solutions of MOE-HA and the catalyst for each experiment. MOE-HA is typically supplied as a hydrochloride salt and should be fully dissolved and pH-adjusted if necessary. Aniline is susceptible to oxidation and should be stored under inert gas and protected from light.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH, especially if your starting materials are acidic or basic.

  • Temperature Control: While oxime ligation can proceed at room temperature, slight temperature fluctuations can affect the reaction rate. For maximum consistency, perform your reactions in a temperature-controlled environment.

  • Stoichiometry: Precisely control the molar ratio of MOE-HA to the carbonyl compound. A slight excess of the hydroxylamine (e.g., 1.2-2.0 equivalents) can help drive the reaction to completion.

Problem 2: Observation of side products or degradation of the starting material.

The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) indicates side reactions or instability.

Troubleshooting Steps:

  • Protecting Group Strategy: If your biomolecule contains other reactive functional groups, consider a protecting group strategy to prevent unwanted side reactions.

  • Reaction Time: While a longer reaction time can increase the yield of the desired conjugate, it can also lead to degradation. Perform a time-course study to determine the optimal reaction duration that maximizes product formation while minimizing degradation.

  • Oxygen Sensitivity: Some molecules are sensitive to oxidation. If you suspect this is an issue, degas your buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for MOE-HA Conjugation to an Aldehyde-Containing Protein

This protocol provides a starting point for the conjugation of MOE-HA to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • This compound hydrochloride (MOE-HA·HCl)

  • Aniline (catalyst)

  • 1 M Sodium Acetate buffer, pH 4.5

  • Reaction buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

Procedure:

  • Protein Preparation: Prepare a solution of the aldehyde-containing protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • MOE-HA Solution: Prepare a 100 mM stock solution of MOE-HA·HCl in the reaction buffer.

  • Aniline Solution: Prepare a 1 M stock solution of aniline in an organic solvent such as DMSO or DMF.

  • Reaction Setup:

    • To the protein solution, add MOE-HA to a final concentration of 10-20 mM.

    • Add aniline to a final concentration of 10-20 mM.

    • The final reaction volume should be adjusted with the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger for the excess MOE-HA, such as an excess of a small molecule aldehyde (e.g., acetone).

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analysis: Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and LC-MS to determine the conjugation efficiency and purity.

Quantitative Data Summary:

ParameterRecommended RangeNotes
pH 4.0 - 5.5Optimal for oxime ligation.
MOE-HA Concentration 5 - 50 mMHigher concentrations can increase reaction rate.
Catalyst (Aniline) Conc. 10 - 100 mMHigher concentrations can accelerate the reaction.
Temperature 20 - 37°CHigher temperatures can increase rate but may impact protein stability.
Reaction Time 1 - 12 hoursMonitor reaction progress to determine the optimum time.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

MOE_HA_Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis p_prep Prepare Aldehyde-Protein mix Combine Reactants in pH 4.5 Buffer p_prep->mix moe_prep Prepare MOE-HA Solution moe_prep->mix cat_prep Prepare Aniline Catalyst cat_prep->mix incubate Incubate at 25°C mix->incubate purify Purify via SEC/TFF incubate->purify analyze Analyze via SDS-PAGE & LC-MS purify->analyze

Caption: Workflow for MOE-HA conjugation to an aldehyde-modified protein.

The underlying mechanism of aniline-catalyzed oxime formation is also important to grasp.

Oxime_Formation_Mechanism carbonyl R-CHO Aldehyde schiff_base R-CH=N-Ph Schiff Base Intermediate carbonyl->schiff_base + Aniline, -H2O oxime R-CH=N-O-MOE Stable Oxime Product carbonyl->oxime Overall Reaction aniline Ph-NH2 Aniline Catalyst aniline->schiff_base moe_ha MOE-O-NH2 MOE-HA moe_ha->oxime schiff_base->oxime + MOE-HA, -Aniline

Caption: Aniline-catalyzed mechanism for oxime formation.

By understanding these fundamental principles and systematically addressing potential issues, you can significantly improve the efficiency and reproducibility of your this compound conjugations. For further in-depth reading, please consult the references below.

References

  • Dirksen, A. & Hackeng, T. M. (2009).Aniline is a superior catalyst for the formation of oxime and hydrazone.
  • Kalia, J. & Raines, R. T. (2008).Hydrolytic stability of hydrazones and oximes.* This paper discusses the relative stability of different bio-conjugation linkages, highlighting the advantages of oximes.
  • Agarwal, P. & Bertozzi, C. R. (2015).Site-specific protein conjugation for basic and applied research.

Technical Support Center: O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability, Handling, and Experimental Troubleshooting

Welcome to the technical support resource for O-(2-methoxyethyl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Understanding the nuances of its stability and handling is paramount for achieving reproducible and reliable experimental outcomes. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind best practices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with this compound solutions.

Q1: What are the fundamental storage and handling requirements for neat this compound?

Answer: this compound in its neat, liquid form requires careful storage to maintain its integrity. The primary concerns are exposure to air, moisture, and elevated temperatures.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][2] This minimizes exposure to atmospheric moisture and carbon dioxide, which can contribute to degradation.[3][4]

  • Safety Precautions: this compound is classified as a flammable liquid and can cause serious skin and eye irritation.[5][6] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

Q2: I am preparing an aqueous solution of this compound for a bioconjugation reaction. What are the critical factors affecting its stability in solution?

Answer: The stability of this compound in solution is not absolute and is highly dependent on the experimental conditions. The core hydroxylamine functional group is susceptible to decomposition, a characteristic shared across this class of compounds.[9][10]

The most critical factors are:

  • pH: The decomposition of hydroxylamines is significantly accelerated at a pH above 7.0.[11] Alkaline conditions promote an internal oxidation-reduction reaction, leading to the breakdown of the molecule.[12] For most applications, maintaining a slightly acidic to neutral pH (typically pH 6.0-7.0) is crucial for maximizing the solution's useful lifespan.

  • Presence of Metal Ions: Trace amounts of multivalent metal cations, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalytically accelerate the decomposition of hydroxylamine solutions.[11][13] This decomposition can be vigorous and may lead to the evolution of gas.[11]

  • Temperature: As with most chemical reactions, the rate of decomposition increases with temperature.[14] While some reactions may require elevated temperatures, it's important to recognize that this will concurrently shorten the half-life of the reagent.[15] Solutions should be kept cool or on ice when not in immediate use.

  • Dissolved Oxygen: While less documented for this specific derivative, hydroxylamines can be sensitive to air and may undergo oxidation.[7][16] Using degassed solvents for solution preparation is a recommended best practice.

Q3: My experiment, which uses an this compound solution prepared last week, is failing. Could reagent degradation be the problem?

Answer: Yes, it is highly probable. Hydroxylamine solutions, including those of this compound, are generally not recommended for long-term storage and should ideally be prepared fresh immediately before use.[17]

Degradation of the reagent leads to a lower effective concentration, resulting in incomplete reactions, low yields, and poor reproducibility. If your solution was stored for a week, especially at room temperature or without pH control, significant degradation has likely occurred.

Troubleshooting Workflow: Investigating Reaction Failure

The following decision tree can help diagnose if reagent instability is the root cause of experimental failure.

G start Reaction Yield is Low or Inconsistent q1 Was the this compound solution prepared fresh (<8 hours)? start->q1 q2 Was the solvent degassed and were metal-free containers/tools used? q1->q2 Yes res_fresh Action: Prepare a fresh solution immediately before the next experiment. q1->res_fresh No q3 Was the reaction pH controlled and maintained < 7.0? q2->q3 Yes res_metal Action: Use high-purity, degassed solvents and acid-washed glassware. q2->res_metal No q4 Were reaction temperatures kept as low as feasible? q3->q4 Yes res_ph Action: Monitor and buffer the reaction pH. Consider a pH-stat. q3->res_ph No res_temp Action: Optimize for the lowest effective reaction temperature. q4->res_temp No end_ok Reagent stability is likely NOT the primary issue. Investigate other reaction parameters (stoichiometry, other reagents, etc.). q4->end_ok Yes

Caption: Troubleshooting workflow for experiments involving this compound.

Q4: Are there any materials or common laboratory reagents that are incompatible with this compound?

Answer: Yes. Due to its chemical nature, this compound shares incompatibilities with other hydroxylamine compounds. Violent reactions are possible with:

  • Strong Oxidizing Agents: Such as nitrates, nitrites, and permanganates.[3][16]

  • Strong Alkalis: High pH environments accelerate decomposition.[11][16]

  • Certain Metals and their Salts: Avoid contact with copper, zinc, and their salts, which can catalyze violent decomposition.[3][18] For this reason, solutions should not be stored in metal containers.[7][16]

Quantitative Data Summary & Protocols

Data Presentation

For reproducible science, understanding the factors that negatively impact stability is crucial.

FactorConditionImpact on StabilityRationale & Causality
pH > 7.0 (Alkaline)High (Rapid Decomposition) Base-catalyzed decomposition via internal redox reactions is a primary degradation pathway for hydroxylamines.[11][12]
6.0 - 7.0 (Neutral/Slightly Acidic)Optimal Provides a good balance between reagent reactivity and stability for many applications.
Temperature Elevated (> 30°C)High (Accelerated Decomposition) The decomposition reaction has a significant activation energy; higher temperatures increase the kinetic rate of degradation.[14]
Refrigerated (2-8°C)Optimal Lowers the kinetic rate of decomposition, preserving the reagent in solution for short-term storage.[1]
Metal Ions Fe²⁺/³⁺, Cu²⁺ (ppm levels)High (Catalytic Decomposition) These ions act as catalysts, lowering the activation energy for decomposition pathways, often leading to gas evolution.[11][13]
Solvent AqueousModerate While water is a common solvent, aqueous solutions are more prone to pH- and metal-catalyzed hydrolysis and decomposition compared to anhydrous organic solvents.[19][20]
Anhydrous Polar Organic (e.g., DMF, DMSO)Good (If kept dry) Can offer a more stable environment, provided the solvent is truly anhydrous and free of impurities.
Experimental Protocols

Protocol 1: Preparation of a Standardized Aqueous Stock Solution

This protocol describes the preparation of a 0.5 M stock solution, emphasizing steps to maximize its stability for immediate use.

Materials:

  • This compound (liquid, assume density ~1.0 g/mL for calculation)

  • High-purity, degassed water (e.g., Milli-Q, boiled and cooled under N₂)

  • 0.5 M HCl and 0.5 M NaOH for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes (acid-washed to remove trace metals)

Procedure:

  • Preparation: Work in a chemical fume hood. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

  • Weighing: In a tared, clean glass vial, carefully weigh approximately 4.56 g of this compound (MW: 91.11 g/mol ) for a final volume of 100 mL.

  • Dissolution: Add the weighed reagent to a 100 mL volumetric flask containing approximately 80 mL of degassed, high-purity water. Swirl gently to dissolve.

  • pH Adjustment: Place a calibrated pH electrode into the solution. The initial pH will likely be slightly basic. Carefully add 0.5 M HCl dropwise while stirring until the pH is stable between 6.5 and 7.0. This step is critical for stability.

  • Final Volume: Once the pH is stable in the target range, bring the solution to the final 100 mL volume with degassed water.

  • Use: This solution should be used immediately. If temporary storage is unavoidable, cap the flask, seal with parafilm, and store on ice for no more than a few hours.

Protocol 2: Monitoring Solution Stability via UV-Vis Spectrophotometry (Assay Principle)

A simple way to check for gross degradation is to monitor the formation of an oxime with a chromogenic aldehyde over time. This protocol provides the principle for setting up such an assay.

Principle: this compound reacts with an aldehyde (like pyridoxal-5'-phosphate or a nitrobenzaldehyde) to form an oxime. This reaction causes a measurable shift in the UV-Vis absorbance spectrum. By reacting aliquots of your stock solution with an excess of the aldehyde at different time points, you can indirectly measure the concentration of the active hydroxylamine. A decrease in the final absorbance of the formed oxime over time indicates degradation of your stock solution.

Workflow:

  • Initial Measurement (T=0): Prepare your this compound solution as per Protocol 1. Immediately take a small aliquot and react it with a standardized, excess solution of a chromogenic aldehyde in a suitable buffer. Measure the final absorbance at the λₘₐₓ of the resulting oxime. This is your 100% activity baseline.

  • Time Points: Store your stock solution under the desired conditions (e.g., on the benchtop vs. refrigerated).

  • Subsequent Measurements: At set time points (e.g., 2, 4, 8, 24 hours), take identical aliquots from the stored stock solution and repeat the reaction and absorbance measurement from Step 1.

  • Analysis: Plot the percentage of remaining activity (Absorbance at T=x / Absorbance at T=0) * 100 vs. time. This will provide a stability profile of your solution under the tested storage conditions. A similar approach can be used with analytical techniques like HPLC.[21][22]

Key Stability Factors Diagram

G center This compound Solution Stability ph High pH (>7.0) center->ph degrades metal Metal Ion Catalysis (Fe, Cu) center->metal degrades temp High Temperature center->temp degrades time Long Storage Time center->time degrades ph_sol Buffer to pH 6-7 ph->ph_sol mitigated by metal_sol Use Metal-Free (Acid-Washed) Glassware metal->metal_sol mitigated by temp_sol Store at 2-8°C / on Ice temp->temp_sol mitigated by time_sol Prepare Fresh Before Use time->time_sol mitigated by

Caption: Factors promoting degradation (red) and corresponding mitigation strategies (green).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701791, this compound. Retrieved from [Link]

  • Gao, Y., et al. (2020). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. ResearchGate. Retrieved from [Link]

  • Babushkin, A. Y., et al. (2022). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Hydroxylamine. Retrieved from [Link]

  • Wing, J. H. (1998). Stabilization of hydroxylamine solutions. U.S. Patent No. 5,808,150. Google Patents.
  • West Liberty University. (2005, October 9). Material Safety Data Sheet: Hydroxylamine. Retrieved from [Link]

  • Papadaki, M., et al. (2012). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. ResearchGate. Retrieved from [Link]

  • Nagaraja, P., et al. (2002). Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. Analytical Sciences, 18(9), 1021-1025. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Stanford Chemicals. (n.d.). Hydroxylamine Hydrochloride Solution: Preparation, Uses, and Safety Guidelines. Retrieved from [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 787, Hydroxylamine. Retrieved from [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]

  • Los Alamos National Laboratory. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Hydroxylamine. Retrieved from [Link]

  • Wang, Q., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(34), 9220-9227. Retrieved from [Link]

  • Wang, Q., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. PubMed. Retrieved from [Link]

  • Rehan, A., et al. (2007). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemical Technology, 14, 412-416. Retrieved from [Link]

  • Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceuticals, 15(3), 339. Retrieved from [Link]

  • Stipa, S., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. Retrieved from [Link]

Sources

Technical Support Center: O-(2-methoxyethyl)hydroxylamine Reactivity and the Influence of pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing O-(2-methoxyethyl)hydroxylamine. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to empower you to successfully employ this versatile reagent in your experimental workflows, with a particular focus on understanding and controlling its pH-dependent reactivity.

Introduction to this compound and Oxime Ligation

This compound is a key reagent in bioconjugation and chemical biology, primarily utilized for the formation of stable oxime linkages with aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity, proceeding efficiently in aqueous environments with the formation of water as the only byproduct.[1][2] The stability and utility of the resulting oxime bond make it an invaluable tool for creating complex biomolecular constructs, from antibody-drug conjugates to functionalized hydrogels.[2]

However, the reactivity of the nucleophilic aminooxy group of this compound is critically dependent on the pH of the reaction medium. A thorough understanding of this pH dependence is paramount for optimizing reaction conditions, maximizing yields, and troubleshooting unforeseen experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the pH-sensitive nature of this compound reactivity.

Q1: What is the fundamental role of pH in the reaction of this compound with an aldehyde or ketone?

The pH of the reaction medium governs a delicate balance between the nucleophilicity of the this compound and the electrophilicity of the carbonyl compound (aldehyde or ketone).

  • At low pH (acidic conditions): The carbonyl group is protonated, which significantly increases its electrophilicity and susceptibility to nucleophilic attack. However, at excessively low pH, the aminooxy group of this compound becomes protonated (forming an alkoxyammonium ion), rendering it non-nucleophilic and thus unreactive.[1]

  • At high pH (basic conditions): The this compound is in its deprotonated, highly nucleophilic form. However, the carbonyl group is not activated by protonation, leading to a slower reaction rate. Furthermore, at high pH, side reactions and degradation of the hydroxylamine can occur.

  • Optimal pH: For uncatalyzed reactions, a slightly acidic pH of approximately 4.5 is typically optimal.[1] This pH represents a compromise, ensuring a sufficient concentration of both the protonated, activated carbonyl and the free, nucleophilic hydroxylamine.

Q2: Why is the reaction often slow at neutral pH (pH 7.0-7.4), and how can this be overcome?

At neutral pH, the concentration of the protonated, highly electrophilic carbonyl species is very low. This makes the initial nucleophilic attack by the hydroxylamine the rate-limiting step, resulting in slow reaction kinetics.[1] This is a significant challenge for biological applications where maintaining physiological pH is crucial to preserve the structure and function of biomolecules like proteins.

To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[1][2] Aniline accelerates the reaction at neutral pH by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the hydroxylamine.[2]

Q3: What is the pKa of this compound, and why is it important?

This pKa value is critical because it dictates the availability of the nucleophilic form of the reagent at a given pH. At a pH below its pKa, a significant portion of the this compound will be protonated and unreactive.

Q4: Can the choice of buffer affect the reaction?

Yes, the buffer system can influence the reaction in several ways:

  • pH maintenance: The primary role of the buffer is to maintain a stable pH throughout the reaction.

  • Buffer nucleophilicity: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided when working with aldehyde or ketone-containing molecules, as they can compete with the hydroxylamine for reaction with the carbonyl group. Phosphate or acetate buffers are generally good choices.

  • Catalytic effects: Some buffer components may have mild catalytic or inhibitory effects on the reaction. It is always advisable to perform a small-scale pilot reaction to test the compatibility of the chosen buffer system.

Troubleshooting Guide

Encountering issues during your oxime ligation experiments? This guide provides a systematic approach to diagnosing and resolving common problems related to pH.

Problem 1: Slow or Incomplete Reaction
Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to 4.5-5.5. For reactions at neutral pH, ensure the pH is stable within the 7.0-7.4 range.
Insufficient Catalyst at Neutral pH If performing the reaction at neutral pH without a catalyst, add a freshly prepared solution of aniline or a more efficient derivative like p-phenylenediamine to a final concentration of 10-100 mM.[1]
Protonated Hydroxylamine If the reaction pH is too acidic (well below the estimated pKa of ~4.5-5.5), the concentration of the nucleophilic hydroxylamine will be too low. Carefully raise the pH to the optimal range.
Degraded Reagents This compound and its solutions can degrade over time, especially if not stored properly. Use fresh reagents and prepare solutions immediately before use.
Problem 2: Low Yield of the Desired Product
Potential Cause Recommended Solution
Side Reactions at High pH At pH values significantly above 8, side reactions such as the Cannizzaro reaction for aldehydes or degradation of the hydroxylamine can occur. Lower the pH to the optimal range.
Hydrolysis of the Oxime Product Oxime bonds can be susceptible to hydrolysis under strongly acidic conditions (pH < 2).[2] Ensure the pH during workup and purification is not excessively acidic for prolonged periods.
Competing Nucleophiles The presence of other nucleophiles in the reaction mixture (e.g., from amine-containing buffers like Tris) can compete with the hydroxylamine. Use a non-nucleophilic buffer such as phosphate or acetate.
Problem 3: Formation of Unexpected Byproducts
Potential Cause Recommended Solution
Reaction with Buffer Components As mentioned, amine-containing buffers can form Schiff bases with carbonyl compounds. Switch to a non-reactive buffer system.
Instability of Reactants or Products The stability of your specific aldehyde/ketone or the resulting oxime may be pH-dependent. Analyze the stability of your starting materials and product at different pH values using techniques like HPLC or LC-MS.

Experimental Protocols

Here we provide detailed, step-by-step protocols for performing oxime ligation with this compound under different pH conditions.

Protocol 1: Uncatalyzed Oxime Ligation at Acidic pH (Optimal for Small Molecules)

Objective: To conjugate a small molecule containing an aldehyde or ketone with this compound under optimal uncatalyzed conditions.

Materials:

  • Aldehyde- or ketone-containing molecule

  • This compound hydrochloride

  • Sodium acetate buffer (100 mM, pH 4.5)

  • Organic solvent (e.g., DMSO or DMF) if starting materials have low aqueous solubility

  • Analytical tools for reaction monitoring (e.g., TLC, HPLC, or LC-MS)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the aldehyde/ketone-containing molecule in a minimal amount of organic solvent (if necessary) and then dilute with sodium acetate buffer (pH 4.5) to the desired final concentration (e.g., 10 mM).

    • Prepare a stock solution of this compound hydrochloride in sodium acetate buffer (pH 4.5) (e.g., 100 mM).

  • Reaction Setup:

    • In a clean reaction vessel, add the solution of the carbonyl compound.

    • Add a 1.2 to 2-fold molar excess of the this compound solution.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC, HPLC, or LC-MS until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the carbonyl compound.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH (for Bioconjugation)

Objective: To label a protein containing a genetically encoded or chemically introduced aldehyde or ketone with a small molecule functionalized with this compound at physiological pH.

Materials:

  • Aldehyde- or ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.2)

  • This compound-functionalized small molecule (e.g., a fluorescent dye)

  • Aniline (freshly distilled or from a new bottle)

  • Phosphate buffer (100 mM, pH 7.2)

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Prepare Reactant Solutions:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into 100 mM phosphate buffer (pH 7.2).

    • Dissolve the this compound-functionalized small molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with phosphate buffer to a high-concentration stock solution (e.g., 10 mM).

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Reaction Setup:

    • To the protein solution (e.g., at a final concentration of 10-100 µM), add a 10- to 50-fold molar excess of the this compound-functionalized small molecule.

    • Add the aniline stock solution to a final concentration of 20-100 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal time should be determined empirically.

  • Purification:

    • Remove the excess small molecule and aniline catalyst by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterization:

    • Characterize the resulting protein conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.

Visualizing the Effect of pH and Catalysis

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

pH_Effect_on_Reactivity cluster_low_pH Low pH (e.g., < 3) cluster_optimal_pH Optimal pH (e.g., 4.5) cluster_neutral_pH Neutral pH (e.g., 7.4) Protonated_Hydroxylamine Protonated (Unreactive) Slow_Reaction Slow Reaction Protonated_Hydroxylamine->Slow_Reaction Low Nucleophile Concentration Activated_Carbonyl Activated Carbonyl (Electrophilic) Nucleophilic_Hydroxylamine_Opt Nucleophilic Hydroxylamine Fast_Reaction Fast Reaction Nucleophilic_Hydroxylamine_Opt->Fast_Reaction Activated_Carbonyl_Opt Activated Carbonyl Activated_Carbonyl_Opt->Fast_Reaction Nucleophilic_Hydroxylamine_Neut Nucleophilic Hydroxylamine Inactive_Carbonyl Inactive Carbonyl (Less Electrophilic) Very_Slow_Reaction Very Slow Reaction Inactive_Carbonyl->Very_Slow_Reaction Low Electrophile Reactivity

Caption: The effect of pH on the reactivity of this compound and carbonyls.

Aniline_Catalysis Carbonyl Aldehyde/Ketone Schiff_Base Protonated Schiff Base (Highly Electrophilic) Carbonyl->Schiff_Base + Aniline, H+ Aniline Aniline (Catalyst) Aniline->Schiff_Base Oxime Stable Oxime Product Schiff_Base->Oxime + Hydroxylamine Hydroxylamine This compound (Nucleophile) Hydroxylamine->Oxime Regen_Aniline Aniline (Regenerated) Oxime->Regen_Aniline - H+

Caption: Simplified mechanism of aniline-catalyzed oxime ligation at neutral pH.

Troubleshooting_Workflow Start Low/No Product Formation Check_pH Is the pH optimal? Start->Check_pH pH_Correct Yes Check_pH->pH_Correct Yes pH_Incorrect No Check_pH->pH_Incorrect No Check_Catalyst Is a catalyst needed and present? pH_Correct->Check_Catalyst Adjust_pH Adjust pH to optimal range (4.5-5.5 or 7.0-7.4 with catalyst) pH_Incorrect->Adjust_pH Adjust_pH->Check_Catalyst Catalyst_Correct Yes Check_Catalyst->Catalyst_Correct Yes Catalyst_Incorrect No Check_Catalyst->Catalyst_Incorrect No Check_Reagents Are reagents fresh and non-degraded? Catalyst_Correct->Check_Reagents Add_Catalyst Add Aniline or derivative (10-100 mM) Catalyst_Incorrect->Add_Catalyst Add_Catalyst->Check_Reagents Reagents_Good Yes Check_Reagents->Reagents_Good Yes Reagents_Bad No Check_Reagents->Reagents_Bad No Check_Buffer Is the buffer non-nucleophilic? Reagents_Good->Check_Buffer Use_Fresh_Reagents Prepare fresh reagent solutions Reagents_Bad->Use_Fresh_Reagents Use_Fresh_Reagents->Check_Buffer Buffer_Good Yes Check_Buffer->Buffer_Good Yes Buffer_Bad No Check_Buffer->Buffer_Bad No Success Reaction Successful Buffer_Good->Success Change_Buffer Switch to Phosphate or Acetate buffer Buffer_Bad->Change_Buffer Change_Buffer->Success

Caption: A troubleshooting workflow for low-yield oxime ligation reactions.

References

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Saleem, Q., Zhang, Z., Petretic, A., Gradinaru, C. C., & Macdonald, P. M. (2015). Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. Organic Letters, 17(9), 2146–2149. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Crisalli, P., & Kool, E. T. (2013). A review of bioconjugate chemistry. Bioconjugate Chemistry, 24(1), 1-2. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • McKay, C. S., & Finn, M. G. (2014). The emergence of oxime click chemistry and its utility in polymer science. Polymer Chemistry, 5(11), 3529-3540. [Link]

  • Singh, Y., & van den Berg, A. (2013). Small-molecule-protein conjugation procedures. Methods in Molecular Biology, 1045, 155-171. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Ho, J. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(18), 5543. [Link]

  • Klicic, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2002). Accurate prediction of pKa's for small molecules and proteins. Journal of Physical Chemistry B, 106(6), 1327-1335. [Link]

Sources

Technical Support Center: Catalyst Selection for Rapid Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in rapid oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in oxime ligation?

Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), can be slow at neutral pH.[1][2] A nucleophilic catalyst, such as aniline or its derivatives, accelerates the reaction by forming a more reactive intermediate with the carbonyl compound.[1][3] This intermediate is more susceptible to attack by the aminooxy-functionalized molecule, leading to a faster formation of the stable oxime bond.[1][4]

Q2: Why is aniline a commonly used catalyst for oxime ligation?

Aniline is a widely used catalyst because it significantly enhances the rate of oxime formation, particularly at neutral pH, which is crucial for bioconjugation reactions involving sensitive biomolecules.[2][5] It functions by reacting with the aldehyde or ketone to form a protonated Schiff base, which is more electrophilic and thus reacts more readily with the aminooxy compound.[1][4]

Q3: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been shown to be more potent catalysts for oxime ligation.[1] Specifically, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency compared to aniline.[6][7] For instance, p-phenylenediamine has been reported to be up to 19-fold faster than aniline at pH 7.[1] The enhanced performance of these diamine derivatives is also attributed to their greater aqueous solubility, allowing for the use of higher catalyst concentrations.[1][7]

Q4: What is the optimal pH for catalyzed oxime ligation?

While uncatalyzed oxime ligation is generally fastest at a slightly acidic pH of 4-5, many biomolecules are not stable under these conditions.[2][8] Aniline and its more effective derivatives serve as efficient catalysts at neutral pH (around 7.0-7.4), making the reaction suitable for a wide range of bioconjugation applications under physiological conditions.[1][9] Some advanced catalysts, like p-phenylenediamine, are effective across a broader pH range of 4-7.[2][6]

Q5: How does the reactivity of the carbonyl compound affect the ligation rate?

Aldehydes are generally more reactive than ketones in oxime ligation.[7][8] This is primarily due to the lower steric hindrance around the carbonyl carbon in aldehydes, making it more accessible for nucleophilic attack. Consequently, reactions with ketones may require longer reaction times, higher catalyst concentrations, or more potent catalysts to achieve comparable efficiency to reactions with aldehydes.[7][10]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Possible Cause 1: Suboptimal Catalyst Choice

Your choice of catalyst significantly impacts the reaction rate. While aniline is a common choice, more advanced catalysts can offer substantial improvements in speed.

  • Solution: Consider switching to a more potent catalyst. p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are excellent alternatives that have been shown to dramatically accelerate oxime ligation.[6][7] For example, catalysis with p-phenylenediamine at pH 7 can result in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction and a 19-fold faster rate than the equivalent aniline-catalyzed reaction.[2][6]

Possible Cause 2: Insufficient Catalyst Concentration

The concentration of the catalyst is a critical parameter. If the concentration is too low, the catalytic effect will be minimal, leading to a slow reaction.

  • Solution: Increase the concentration of your catalyst. While aniline has limited solubility (around 100 mM), more soluble and efficient catalysts like m-phenylenediamine can be used at much higher concentrations (up to 900 mM) for a significant rate enhancement.[1][9] For p-phenylenediamine, concentrations as low as 2 mM can be highly effective, with 10 mM being a commonly used concentration.[2][6]

Possible Cause 3: Low Reactant Concentration

The kinetics of oxime ligation are dependent on the concentration of both the carbonyl and the aminooxy-functionalized molecules.[3]

  • Solution: If possible, increase the concentration of your reactants. For applications where reactant concentrations are inherently low, the choice of a highly efficient catalyst becomes even more critical.[2]

Possible Cause 4: Reaction with a Ketone

Ketones are inherently less reactive than aldehydes.[7]

  • Solution: For ketone-based ligations, using a highly efficient catalyst like m-phenylenediamine is strongly recommended.[7][10] You may also need to increase the reaction time and/or the catalyst concentration to drive the reaction to completion.

Issue 2: Poor Yield or Presence of Side Products

Possible Cause 1: Catalyst Instability

Some highly active catalysts, such as p-phenylenediamine, can be prone to oxidation, which can lead to the formation of colored byproducts and a decrease in catalytic activity.[9]

  • Solution: Prepare fresh stock solutions of the catalyst before each use. Store the solid catalyst and its solutions protected from light and air. If you observe coloration of your reaction mixture, it may be an indication of catalyst degradation.

Possible Cause 2: Instability of Reactants

The aminooxy group can be unstable under certain conditions, and some aldehydes can be prone to oxidation or other side reactions.[3]

  • Solution: Ensure the purity and stability of your starting materials. For sensitive molecules, consider using a protected form of the aminooxy group that can be deprotected just prior to the ligation reaction.[3][11]

Issue 3: Difficulty in Purifying the Final Product

Possible Cause 1: Catalyst Interference

The catalyst, being an aromatic amine, can sometimes be challenging to separate from the desired product, especially if the product has similar chromatographic properties.

  • Solution: Optimize your purification method. Techniques such as size-exclusion chromatography or affinity chromatography are often effective for purifying bioconjugates and removing small molecules like the catalyst.[8] In some cases, a catalyst that can be easily removed, for example, by a specific chemical scavenger, might be considered if available.

Catalyst Performance Comparison

The following table summarizes the performance of common catalysts for oxime ligation.

CatalystRelative Efficiency (vs. Aniline)Recommended ConcentrationOptimal pH RangeKey Advantages
Aniline 1x10-100 mM~7.0Well-established, cost-effective.[9]
p-Phenylenediamine (pPDA) ~19x2-10 mM4.0-7.0Highly efficient at low concentrations, effective over a broad pH range.[2][6]
m-Phenylenediamine (mPDA) ~2x (at equal concentration)50-900 mM~7.3High aqueous solubility allows for use at high concentrations, leading to significant rate enhancement.[7][9]

Experimental Protocols

General Protocol for Catalyzed Oxime Ligation in Bioconjugation

This protocol provides a general guideline for performing a catalyzed oxime ligation with a protein.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your carbonyl-containing biomolecule (e.g., 1-10 µM in a suitable buffer like 100 mM phosphate buffer, pH 7.4).[8]

    • Prepare a stock solution of your aminooxy-functionalized molecule (e.g., 5-10 fold molar excess over the biomolecule) in the same buffer.[8]

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM p-phenylenediamine in the same buffer).[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the carbonyl-containing biomolecule and the aminooxy-functionalized molecule.

    • Add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 2-10 mM for p-phenylenediamine).[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[8] The optimal time may vary depending on the specific reactants and catalyst concentration.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.[7][8]

    • Once the reaction is complete, purify the bioconjugate using a suitable method like size-exclusion chromatography or affinity chromatography to remove excess reagents and the catalyst.[8]

Visualizing the Mechanism and Workflow

Aniline-Catalyzed Oxime Ligation Mechanism

Aniline-Catalyzed Oxime Ligation cluster_0 Catalyst Activation cluster_1 Oxime Formation Aldehyde/Ketone Aldehyde/Ketone Protonated Schiff Base Protonated Schiff Base Aldehyde/Ketone->Protonated Schiff Base + Aniline - H2O Aniline Aniline Aniline->Protonated Schiff Base Oxime Product Oxime Product Protonated Schiff Base->Oxime Product + Aminooxy Compound Aminooxy Compound Aminooxy Compound Aminooxy Compound->Oxime Product Regenerated Aniline Regenerated Aniline Oxime Product->Regenerated Aniline - Catalyst Regenerated Aniline->Aniline Recycles

Caption: Mechanism of aniline-catalyzed oxime ligation.

Experimental Workflow for Bioconjugation

Experimental Workflow Prepare Reactants Prepare Reactants Combine & Incubate Combine & Incubate Prepare Reactants->Combine & Incubate Prepare Catalyst Prepare Catalyst Prepare Catalyst->Combine & Incubate Monitor Reaction Monitor Reaction Combine & Incubate->Monitor Reaction Purify Product Purify Product Monitor Reaction->Purify Product Reaction Complete Analyze Product Analyze Product Purify Product->Analyze Product

Caption: General experimental workflow for catalyzed oxime ligation.

References

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 131-137. [Link]

  • Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed, 24320725. [Link]

  • Kalia, J., & Raines, R. T. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Angewandte Chemie International Edition, 54(15), 4586-4589. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Dirksen, A., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Pilan, L., & Henriksen-Lacey, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(62), 8699-8702. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 17(6), 1459-1463. [Link]

  • Pilan, L., & Henriksen-Lacey, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(62), 8699-8702. [Link]

  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466-3470. [Link]

  • ResearchGate. (n.d.). Schematic representation of (A) oxime ligation reaction... [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5039-5046. [Link]

  • Truong, V. X., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(22), 3748-3755. [Link]

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Technical Support Center: O-(2-methoxyethyl)hydroxylamine Removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the removal of excess O-(2-methoxyethyl)hydroxylamine from reaction mixtures. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you to overcome this common purification challenge.

Introduction: The Challenge of a Stubborn Reagent

This compound is a valuable reagent in organic synthesis, frequently used for the formation of oximes from aldehydes and ketones. However, its high polarity and water solubility can make its removal from a reaction mixture—especially when the desired product is non-polar or of intermediate polarity—a significant purification hurdle. Incomplete removal can interfere with downstream applications, complicate product characterization, and impact yield calculations. This guide provides a structured approach to tackling this issue, from simple workup procedures to advanced purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess this compound so difficult?

A: The difficulty arises from its physicochemical properties. The molecule contains a polar hydroxylamine group and an ether linkage, making it highly soluble in water and many polar organic solvents[1][2]. This can lead to it co-extracting with polar products or being difficult to separate from products that have some water solubility themselves.

Q2: What are the primary methods for removing this reagent?

A: The main strategies, in order of increasing complexity, are:

  • Aqueous Extraction (Acidic Wash): The most common and often sufficient method.

  • Chromatography: For when extraction is incomplete or inappropriate.

  • Scavenger Resins: A highly selective method for achieving high purity.

  • Chemical Quenching: Converting the reagent into a more easily removable compound.

Q3: What are the key physical properties I should be aware of?

A: Understanding the reagent's properties is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₃H₉NO₂PubChem[3]
Molecular Weight 91.11 g/mol PubChem[3]
Hazards Flammable, skin/eye irritantPubChem[3]
Predicted Polarity High (1 H-bond donor, 3 H-bond acceptors)PubChem[3]
Predicted Solubility High in water and polar organic solventsInferred from hydroxylamine and methoxyamine[1][2]

Troubleshooting & Method Selection Guide

Choosing the right removal method depends on the properties of your desired product and the scale of your reaction. This decision tree can guide your choice.

G start Start: Reaction Workup product_sol Is your product stable to dilute acid? start->product_sol extraction Perform Acidic Aqueous Extraction (See Protocol 1) product_sol->extraction  Yes neutral_extraction Perform Neutral Aqueous Extraction (Multiple washes with water/brine) product_sol->neutral_extraction  No tlc_check Is the hydroxylamine removed? (Check by TLC/LCMS) extraction->tlc_check neutral_extraction->tlc_check success Purification Complete tlc_check->success  Yes chromatography_q Is your product significantly less polar than the reagent? tlc_check->chromatography_q  No normal_phase Use Normal-Phase Flash Chromatography (See Protocol 2A) chromatography_q->normal_phase  Yes hilic Use HILIC Chromatography (See Protocol 2B) chromatography_q->hilic  No scavenger Consider Scavenger Resin (See Protocol 3) chromatography_q->scavenger [Alternative for high purity]

Caption: Decision tree for selecting a removal method.

Protocol 1: Acidic Aqueous Extraction

Principle of Causality

This compound is a weak base due to the lone pair of electrons on the nitrogen atom. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the hydroxylamine is protonated, forming a salt. This salt has significantly higher water solubility than the free base, causing it to partition almost exclusively into the aqueous layer, which can then be easily separated and discarded. This is a standard and effective technique for removing basic impurities like amines from an organic phase[4][5].

G cluster_org Organic Layer cluster_aq Aqueous Layer (1M HCl) cluster_org_end Organic Layer cluster_aq_end Aqueous Layer org_start Product + Excess Reagent (R-ONH2) sep_funnel Separatory Funnel: Mix & Separate org_start->sep_funnel aq_start H₃O⁺ + Cl⁻ aq_start->sep_funnel org_end Purified Product sep_funnel->org_end aq_end Protonated Reagent Salt (R-ONH₃⁺Cl⁻) sep_funnel->aq_end

Caption: Workflow for acidic aqueous extraction.

Step-by-Step Methodology
  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). If a water-miscible solvent like THF or acetonitrile was used for the reaction, it should be removed under reduced pressure and replaced[5].

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid solution).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) one or two more times. This ensures complete removal.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove bulk water).

  • Final Steps: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validation: Check a small sample of the crude product by TLC or LC-MS to confirm the absence of the hydroxylamine reagent.

Protocol 2: Chromatographic Purification

Principle of Causality

When extraction is insufficient, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase[6]. Given the high polarity of this compound, two main approaches are effective.

A. Normal-Phase Flash Chromatography
  • When to Use: This is suitable when your desired product is significantly less polar than the hydroxylamine reagent.

  • Mechanism: A polar stationary phase (silica gel) is used. The highly polar hydroxylamine will adsorb very strongly to the silica, while a less polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) will elute your non-polar to moderately polar product.

  • Protocol:

    • Choose an appropriate eluent system using TLC analysis. A system where your product has an Rf of 0.2-0.4 and the hydroxylamine remains at the baseline (Rf = 0) is ideal.

    • Pack a silica gel column.

    • Load your crude product onto the column.

    • Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

B. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • When to Use: This is the method of choice when your product is also very polar and does not separate well from the reagent using normal- or reversed-phase chromatography.

  • Mechanism: HILIC, sometimes called "aqueous normal-phase," uses a polar stationary phase (like silica or diol) but with a mobile phase common to reversed-phase, such as acetonitrile and water. The weaker solvent is acetonitrile, and the stronger, more polar solvent is water[7]. The hydroxylamine will be strongly retained, allowing for the elution of a slightly less polar, but still polar, product.

  • Protocol:

    • Column: Use a silica gel column.

    • Mobile Phase: Start with a high percentage of acetonitrile and a low percentage of water (e.g., 95:5 MeCN:H₂O).

    • Gradient: Run a gradient, gradually increasing the percentage of water to elute more polar compounds.

    • Detection: Monitor fractions using TLC or LC-MS.

Protocol 3: Scavenger Resins

Principle of Causality

Scavenger resins are functionalized polymers designed to react with and covalently bind specific types of molecules, effectively removing them from solution[8]. For removing a primary amine-containing reagent like this compound, an electrophilic scavenger resin is ideal. These resins contain functional groups (e.g., aldehydes or isocyanates) that react with the nucleophilic amine, tethering it to the solid support. The resin is then simply filtered off, leaving a highly pure product solution.

G start Solution of Product + Excess Reagent add_resin Add Electrophilic Scavenger Resin start->add_resin stir Stir/Shake at RT (Allow time for reaction) add_resin->stir filter Filter to Remove Resin (Resin-Bound Reagent) stir->filter end Pure Product Solution filter->end

Caption: Workflow for purification using a scavenger resin.

Step-by-Step Methodology
  • Select Resin: Choose a resin with a functional group known to react with primary amines, such as an isocyanate- or aldehyde-functionalized polystyrene resin[9].

  • Determine Stoichiometry: Add the scavenger resin to the reaction mixture in a molar excess (typically 2-4 equivalents) relative to the excess hydroxylamine reagent.

  • Incubation: Stir or gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the resin and reagent concentration. Monitor the reaction progress by taking small aliquots of the solution and analyzing by TLC or LC-MS.

  • Isolation: Once the hydroxylamine is consumed, simply filter the reaction mixture through a sintered glass funnel or a cotton plug.

  • Rinsing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.

Comparative Summary of Methods

MethodProsConsBest For...
Acidic Extraction Fast, inexpensive, scalableProduct must be acid-stable; risk of emulsionsInitial bulk removal for non-polar to moderately polar, acid-stable products.
Normal-Phase Chromatography Good for significant polarity differencesCan require large solvent volumesSeparating non-polar products from the polar reagent.
HILIC Excellent for separating polar compoundsRequires specific expertise and solvent systemsPurifying polar products that are difficult to resolve by other methods[7].
Scavenger Resins High selectivity and purity; simple filtration workupResins can be expensive; may require long reaction timesFinal purification step to remove trace amounts of reagent; useful in automated synthesis[8].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701791, this compound. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Methoxyamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Hydroxylamine (HMDB0003338). Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Hydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5062966A - Process for decomposing solutions of hydroxylammonium salts.

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challenges in labeling complex proteins with O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for labeling complex proteins using O-(2-methoxyethyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals who are leveraging oxime ligation chemistry for bioconjugation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of modifying intricate protein structures with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the chemistry and practical aspects of labeling proteins with this compound.

Q1: What is the fundamental chemistry behind labeling with this compound?

A1: The labeling reaction is a specific type of chemoselective ligation known as oxime ligation . It involves the reaction between the nucleophilic aminooxy group (-O-NH2) of this compound and an electrophilic carbonyl group (an aldehyde or ketone) on the target protein.[1][2][3] This reaction forms a stable oxime bond (-O-N=C-).[2][4][5] A key advantage of this chemistry is its bioorthogonality; the reacting functional groups are generally absent in naturally occurring proteins, which minimizes side reactions with other amino acid residues.[6]

Q2: How do I introduce a carbonyl group onto my target protein?

A2: Since natural amino acids (with rare exceptions) do not contain aldehydes or ketones, you must first introduce this functionality. Common methods include:

  • Enzymatic Modification: Specific enzymes can be used to install a carbonyl group. For example, formylglycine-generating enzyme (FGE) can convert a cysteine residue within a specific peptide tag into a formylglycine residue, which contains an aldehyde.

  • Chemical Oxidation of Glycans: For glycoproteins, mild oxidation using sodium periodate (NaIO₄) can cleave cis-diols in sugar residues (like sialic acids) to generate aldehyde groups.[4]

  • Incorporation of Unnatural Amino Acids: Genetically encoding an unnatural amino acid bearing a ketone or aldehyde group during protein expression provides a precise site for labeling.

Q3: Why is aniline often included in the reaction buffer?

A3: Aniline and its derivatives act as nucleophilic catalysts to significantly accelerate the rate of oxime formation, especially at neutral or near-neutral pH.[7][8][9][10] The reaction is optimally fast at an acidic pH of 4-5, but these conditions can be detrimental to the stability and structure of many complex proteins.[7][9] Aniline allows the reaction to proceed efficiently under milder, more biocompatible pH conditions (pH 6.5-7.5).[8][9] The catalyst works by first reacting with the protein's carbonyl group to form a more reactive intermediate (a protonated Schiff base), which is then more readily attacked by the hydroxylamine.[8]

Q4: Are there more effective catalysts than aniline?

A4: Yes, research has shown that certain aniline derivatives with electron-donating groups are more potent catalysts.[7][9] Notably, p-phenylenediamine (PPD) and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency.[8][11] For instance, p-phenylenediamine at pH 7 has been reported to increase the rate of protein PEGylation up to 19-fold faster than the equivalent aniline-catalyzed reaction.[7][9] These catalysts are also more water-soluble, allowing for higher effective concentrations.[8][11]

Section 2: In-Depth Troubleshooting Guides

This section is organized by common experimental problems. Each entry details the potential causes and provides validated solutions and optimization strategies.

Problem 1: Low or No Labeling Efficiency

You've completed the reaction, but analysis (e.g., SDS-PAGE, mass spectrometry) shows a low yield of the desired conjugate.

Workflow for Diagnosing Low Labeling Efficiency

G start Low Labeling Efficiency Detected check_carbonyl Verify Carbonyl Presence (e.g., Aldehyde/Ketone Assay) start->check_carbonyl check_reagent Check Hydroxylamine Reagent (Age, Storage, Purity) start->check_reagent check_conditions Review Reaction Conditions (pH, Buffer, Temp, Time) start->check_conditions carbonyl_ok Carbonyl Present check_carbonyl->carbonyl_ok reagent_ok Reagent OK check_reagent->reagent_ok optimize_ph Optimize pH (Test range 6.0-7.5) check_conditions->optimize_ph carbonyl_ok->reagent_ok Yes no_carbonyl Action: Re-run Carbonyl Generation Step & Re-verify carbonyl_ok->no_carbonyl No bad_reagent Action: Use Fresh, High-Purity This compound reagent_ok->bad_reagent No reagent_ok->optimize_ph Yes optimize_catalyst Optimize Catalyst (Increase Aniline or Switch to PPD/mPDA) optimize_ph->optimize_catalyst optimize_reagents Increase Reagent Concentration & Time optimize_catalyst->optimize_reagents result Improved Labeling Efficiency optimize_reagents->result

Caption: Troubleshooting Decision Tree for Low Labeling Efficiency.

Potential Cause Explanation & Causality Recommended Solution & Protocol
Inefficient Carbonyl Generation The labeling reaction is entirely dependent on the presence of an aldehyde or ketone on the protein. If the preceding enzymatic or chemical step was inefficient, there are no sites for the hydroxylamine to react with.Verification: Before labeling, confirm the presence of carbonyls using a commercially available aldehyde/ketone quantification assay. Action: Re-optimize the carbonyl generation step. For periodate oxidation of glycoproteins, ensure the NaIO₄ is fresh and used at the correct concentration and incubation time to avoid over-oxidation, which can damage the protein.[4]
Suboptimal Reaction pH The reaction rate is highly pH-dependent. While optimal kinetics are at pH 4-5, protein instability often forces the use of near-neutral pH.[6][7][9] If the pH is too high (>8), the hydroxylamine can become less stable. If it's too low without an effective catalyst, the reaction will be extremely slow.[9]Optimization Protocol: 1. Prepare a series of small-scale reactions using buffers with pH values ranging from 6.0 to 7.5 in 0.5 unit increments.2. Use a non-amine buffer like MES, HEPES, or phosphate to avoid competing reactions.[12]3. Analyze the yield in each condition by SDS-PAGE or Mass Spectrometry to determine the optimal pH for your specific protein.
Inefficient or Insufficient Catalyst Aniline is a common catalyst, but its solubility is limited (~100 mM), and its catalytic power may be insufficient for challenging or dilute reactions.[8][10][11]Action 1 (Increase Concentration): If using aniline, ensure it is fully dissolved and consider increasing the concentration up to its solubility limit.[8]Action 2 (Switch Catalyst): For a significant rate enhancement, switch to a more potent and soluble catalyst like p-phenylenediamine (PPD) or m-phenylenediamine (mPDA).[7][8][11] A typical starting concentration for PPD is 2-10 mM.[7][9]
Steric Hindrance For large, complex, or multi-domain proteins, the engineered carbonyl site may be buried within the protein's folded structure, making it inaccessible to the hydroxylamine reagent.Solution 1 (Linker Modification): If possible, re-engineer the protein to introduce the carbonyl site on a more exposed loop or terminus. Solution 2 (Mild Denaturation): In some cases, adding a low concentration of a mild denaturant (e.g., 0.1-0.5 M urea or guanidine-HCl) can partially unfold the protein, increasing site accessibility. Caution: This must be carefully tested to ensure the protein refolds correctly and retains function.
Degraded Hydroxylamine Reagent This compound is a small molecule that can degrade over time, especially if not stored properly (e.g., exposure to moisture or oxidizing agents). The free aminooxy group is highly reactive.[3]Action: Use a fresh vial of high-purity this compound. Store the reagent as recommended by the manufacturer, typically desiccated and protected from light at a low temperature.
Problem 2: Protein Precipitation or Aggregation During Labeling

Your protein becomes visibly cloudy or precipitates out of solution during the reaction, leading to sample loss.

Potential Cause Explanation & Causality Recommended Solution & Protocol
Hydrophobicity of Reagents Aniline and its derivatives are hydrophobic. Adding them to a protein solution, especially at high concentrations, can decrease the overall polarity of the solvent and induce the precipitation of marginally stable proteins.Solution 1 (Use Soluble Catalysts): Switch from aniline to more water-soluble catalysts like p-phenylenediamine (PPD) or m-phenylenediamine (mPDA), which can be used at lower, yet more effective, concentrations.[8][11]Solution 2 (Add Excipients): Include protein-stabilizing excipients in the reaction buffer. Common examples include 5% glycerol, 0.1-0.5 M L-arginine, or low concentrations of non-ionic detergents like Polysorbate 20.
Buffer Incompatibility The pH or ionic strength of the labeling buffer may be too close to the protein's isoelectric point (pI), where its net charge is zero and its solubility is at a minimum.Action: 1. Determine the theoretical pI of your protein.2. Adjust the reaction buffer pH to be at least 1 unit away from the pI.3. Optimize the salt concentration (e.g., 50-150 mM NaCl) to improve solubility.
Structural Destabilization The covalent modification itself, or the binding of the catalyst, might alter the protein's conformation, exposing hydrophobic patches that lead to aggregation.Screening Protocol: 1. Set up a matrix of reaction conditions with varying protein concentrations, catalyst concentrations, and temperatures (e.g., 4°C vs. room temperature).2. Monitor for aggregation over time using dynamic light scattering (DLS) or by visual inspection.3. Slower, colder reactions often minimize aggregation at the cost of longer reaction times.
Problem 3: Non-Specific Reactions or Unexpected Side Products

Mass spectrometry analysis reveals unexpected mass shifts or multiple labeled species, indicating side reactions.

Potential Cause Explanation & Causality Recommended Solution & Protocol
Hydroxylamine Side Reactions While oxime ligation is highly chemoselective, hydroxylamine itself is a reactive nucleophile. At high concentrations or non-optimal pH, it has been reported to cause side reactions, such as the conversion of asparagine and glutamine residues to hydroxamates.[13] It can also potentially cleave susceptible Asn-Gly bonds under specific conditions.[13][14][15]Action 1 (Optimize Stoichiometry): Avoid using a vast excess of the hydroxylamine reagent. Titrate the concentration to find the lowest effective amount that drives the reaction to completion in a reasonable timeframe (typically 5-50 molar equivalents over the protein).Action 2 (Control pH): Ensure the pH is maintained in the optimal 6.5-7.5 range, as more extreme pH values can promote side reactions.
Contaminating Reactive Species If the protein sample contains reactive small molecules from upstream purification steps (e.g., residual aldehydes from buffers like glutaraldehyde), these can compete for the hydroxylamine reagent.Purification Protocol: Prior to labeling, perform a buffer exchange step using a desalting column (e.g., Sephadex G-25) or dialysis to remove any low-molecular-weight contaminants.[16] This ensures a clean reaction environment.
Oxidation of Residues Some reagents or buffer components can cause oxidation of sensitive amino acids like methionine or cysteine, leading to unexpected mass additions.Action: 1. Degas buffers before use to remove dissolved oxygen.2. Consider adding a small amount (0.1-0.5 mM) of a scavenger like TCEP if cysteine oxidation is a concern (note: TCEP can interfere in some ligation chemistries).[17]

Section 3: Experimental Protocols & Analysis

This section provides standardized protocols for performing the labeling reaction and analyzing the results.

Protocol 1: General Procedure for Labeling a Carbonyl-Containing Protein

This protocol assumes the target protein already has an accessible aldehyde or ketone group.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_protein 1. Prepare Protein (Buffer exchange into non-amine buffer, pH 7.0) prep_reagents 2. Prepare Stock Solutions - 100 mM Hydroxylamine - 100 mM Catalyst (PPD) prep_protein->prep_reagents mix 3. Combine Reagents - Protein (to 1 mg/mL) - Hydroxylamine (to 1-5 mM) - Catalyst (to 2-10 mM) prep_reagents->mix incubate 4. Incubate (e.g., 2-4 hours at RT or overnight at 4°C) mix->incubate purify 5. Purify Conjugate (Size exclusion or affinity chromatography) incubate->purify analyze 6. Analyze Product (SDS-PAGE, Mass Spec, etc.) purify->analyze

Caption: Standard Experimental Workflow for Oxime Ligation.

  • Protein Preparation:

    • Start with a purified protein sample containing the carbonyl handle.

    • Perform a buffer exchange into a reaction buffer, such as 100 mM phosphate or HEPES buffer at pH 7.0, containing 150 mM NaCl.[11] Ensure the final protein concentration is at least 1-2 mg/mL.[16]

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in reaction buffer).

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM p-phenylenediamine in reaction buffer). Warm slightly if needed to fully dissolve.

  • Labeling Reaction:

    • To the protein solution, add the this compound stock to a final concentration of 1-5 mM (a 10-50 fold molar excess is typical).

    • Add the catalyst stock to a final concentration of 2-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically.

  • Purification:

    • Remove excess, unreacted reagents and catalyst from the labeled protein.

    • The preferred method is size exclusion chromatography (SEC), which separates the large labeled protein from the small molecule reagents.[18] Affinity chromatography can also be used if the protein has an appropriate tag.[18]

Protocol 2: Analysis of Labeled Proteins

Confirming the success and specificity of the labeling reaction is a critical final step.

Analytical Technique Purpose & Information Gained
SDS-PAGE Qualitative Assessment: A successful conjugation with a bulky label (like PEG) will cause a visible upward shift in the protein's band on the gel. If the label is fluorescent, the gel can be imaged to confirm the label is associated with the protein band.[12][18]
UV-Vis Spectroscopy Quantification: If the label has a unique absorbance signature (e.g., a fluorescent dye), UV-Vis can be used to determine the degree of labeling (DOL), which is the average number of labels per protein molecule.
Mass Spectrometry (MS) Definitive Confirmation: Intact mass analysis (e.g., ESI-MS) provides the most accurate confirmation of labeling. The mass of the conjugated protein will increase by the exact mass of the attached label. This can confirm labeling efficiency and identify any side products.[19][20]
Peptide Mapping (LC-MS/MS) Site-Specificity: To confirm that the label is attached at the intended site, the conjugated protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This will identify the specific peptide fragment carrying the modification.[19][21]

References

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]

  • BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. BenchChem Technical Support.
  • Dirksen, A., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available at: [Link]

  • Kalia, J. & Raines, R.T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]

  • MetwareBio. (2023). Protein Analysis Techniques Explained. MetwareBio. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Labeling Glycoproteins Using O-Methylhydroxylamine. BenchChem Technical Support.
  • ATA Scientific. (2019). Protein Analysis Techniques Explained. ATA Scientific. Available at: [Link]

  • Bruno, A.C.S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. Available at: [Link]

  • Bruno, A.C.S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Healthcare Technology. (2022). The 3 Most Commonly Used Protein Analysis Techniques. Healthcare Technology. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Oxime Ligation with Proteins. BenchChem Technical Support.
  • Groves, M.R., et al. (2008). Methods for Protein Characterization by Mass Spectrometry, Thermal Shift (ThermoFluor) Assay, and Multiangle or Static Light Scattering. ResearchGate. Available at: [Link]

  • Bruno, A.C.S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. UQ eSpace - The University of Queensland. Available at: [Link]

  • Canova-Davis, E., et al. (1992). Chemical heterogeneity as a result of hydroxylamine cleavage of a fusion protein of human insulin-like growth factor I. Biochemical Journal. Available at: [Link]

  • Bruno, A.C.S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. Available at: [Link]

  • Taylor, J.A., et al. (2021). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. NIH. Available at: [Link]

  • Schmidt, P., et al. (2019). Boronic acids facilitate rapid oxime condensations at neutral pH. ResearchGate. Available at: [Link]

  • Antorini, M., et al. (1997). Hydroxylamine-Induced Cleavage of the Asparaginyl–Glycine Motif in the Production of Recombinant Proteins: The Case of Insulin-like Growth Factor I. ResearchGate. Available at: [Link]

  • Popiel, M., et al. (2010). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. NIH. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
  • Sivaraja, M., et al. (1989). Reactions of hydroxylamine with the electron-donor side of photosystem II. PubMed - NIH. Available at: [Link]

  • Li, S., et al. (2021). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. PMC - NIH. Available at: [Link]

  • Schmauck, B., et al. (2022). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. PubMed Central. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low efficiency in protein labeling with 1-Azido-2-iodoethane. BenchChem Technical Support.
  • Atanassov, I., et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. Available at: [Link]

  • Wang, J., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Available at: [Link]

  • Bobay, B.G., et al. (2022). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Chaudhuri, S., et al. (2012). Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. PMC - NIH. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Creative Biolabs. Available at: [Link]

  • Atanassov, I., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. ResearchGate. Available at: [Link]

  • Shapiro, A.B. (2022). Why is my protein labelling not working?. ResearchGate. Available at: [Link]

  • Rashidian, M., et al. (2012). Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification. PMC - NIH. Available at: [Link]

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O-(2-methoxyethyl)hydroxylamine reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with O-(2-methoxyethyl)hydroxylamine. This guide is designed to provide in-depth, field-tested insights into optimizing reaction time and temperature for successful oxime ligation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and refine your experiments effectively.

Troubleshooting Guide: Optimizing Reaction Outcomes

This section addresses specific issues you may encounter during your experiments. Each entry follows a question-and-answer format to directly resolve common challenges.

Q1: My reaction yield is unexpectedly low. What are the primary factors related to time and temperature that I should investigate?

Low yield is a frequent challenge that can often be traced back to a mismatch between reaction kinetics and conditions. The formation of an oxime from this compound and a carbonyl compound (aldehyde or ketone) is a delicate equilibrium-driven process.

Potential Causes & Solutions:

  • Incomplete Reaction: The most straightforward cause is insufficient reaction time or energy. Aldehydes are generally more reactive than ketones, and sterically hindered carbonyls will react more slowly.

    • Causality: The reaction proceeds via a tetrahedral intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate to form the final oxime.[1] If the energy barrier for this dehydration isn't overcome, the reaction stalls.

    • Troubleshooting Steps:

      • Monitor Progress: Before making any changes, confirm the reaction has truly stalled. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of your starting carbonyl compound.[2]

      • Incremental Temperature Increase: Gently increase the reaction temperature in 10–15 °C increments. A common starting point is room temperature (~22 °C), but many reactions benefit from heating to 40–60 °C.[3] For very slow reactions, temperatures up to 75 °C in solvents like DMF have been used successfully.[4]

      • Extend Reaction Time: If you observe a slow but steady conversion, extending the reaction time (e.g., from 4 hours to 12 or 24 hours) may be sufficient. Continue to monitor to ensure product degradation does not occur with prolonged heating.

  • Product or Reactant Decomposition: this compound and many complex organic substrates can be thermally labile.

    • Causality: Excessively high temperatures can provide enough energy to activate unwanted degradation pathways, leading to a complex mixture of byproducts and reducing the overall yield of the desired oxime.[2]

    • Troubleshooting Steps:

      • Analyze the Crude Mixture: Before purification, analyze the crude reaction mixture by LC-MS or NMR to identify potential degradation products.

      • Reduce Temperature: If decomposition is suspected, run the reaction at a lower temperature for a longer period.

      • Check Reactant Stability: In a separate experiment, heat your starting carbonyl compound under the reaction conditions (solvent, pH) without the hydroxylamine to assess its thermal stability.

  • Suboptimal pH: The reaction rate is highly pH-dependent.

    • Causality: The reaction requires mild acid catalysis (optimal pH ≈ 4.5) to protonate the hydroxyl group of the tetrahedral intermediate, facilitating the elimination of water.[1] If the pH is too high (neutral or basic), this step is very slow. If the pH is too low (pH < 3), the this compound itself becomes protonated, rendering its nitrogen lone pair non-nucleophilic and halting the initial attack on the carbonyl.[1]

    • Troubleshooting Steps:

      • Measure and Buffer: Ensure the reaction medium is buffered to a pH between 4 and 5. Acetate or phosphate buffers are commonly used.

      • Base Addition: If you are using the hydrochloride salt of this compound, ensure you have added a sufficient amount of a non-nucleophilic base (like pyridine or sodium acetate) to neutralize the HCl and achieve the correct pH.[5][6]

Below is a logical workflow for troubleshooting low-yield issues.

G start Low Yield Observed check_completion Is the reaction incomplete? (Monitor by TLC/LC-MS) start->check_completion check_degradation Are degradation products present? (Analyze crude mixture) check_completion->check_degradation No optimize_temp_time Increase Temperature (10°C steps) or Extend Time check_completion->optimize_temp_time Yes reduce_temp Lower Temperature & Extend Time check_degradation->reduce_temp Yes check_pH Is pH optimal (4-5)? check_degradation->check_pH No final_yield Improved Yield optimize_temp_time->final_yield reduce_temp->final_yield adjust_pH Adjust pH with Buffer or Base check_pH->adjust_pH No catalyst Consider Adding a Catalyst (e.g., Aniline) check_pH->catalyst Yes adjust_pH->final_yield catalyst->final_yield

Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction is proceeding very slowly, even with heating. How can I accelerate it without causing decomposition?

When a reaction is sluggish, enhancing the rate without compromising integrity is key. This often involves addressing kinetic barriers beyond just temperature.

Potential Causes & Solutions:

  • Neutral pH Conditions: As discussed, neutral pH significantly slows the rate-limiting dehydration step. This is a common issue in bioconjugation applications where physiological pH (7.4) is required.

    • Causality: At neutral pH, there is an insufficient concentration of protons to effectively catalyze the elimination of water from the tetrahedral intermediate.

    • Troubleshooting Steps:

      • Introduce a Nucleophilic Catalyst: Aniline and its derivatives, such as p-phenylenediamine, are highly effective catalysts for oxime formation at neutral pH.[7] These catalysts function by forming a more reactive Schiff base intermediate with the carbonyl, which is then displaced by the hydroxylamine. A catalyst concentration of 2-10 mM is often sufficient to produce a dramatic rate enhancement.[7][8]

  • Low Reactant Concentration: Reaction kinetics are concentration-dependent.

    • Causality: Oxime formation is a second-order reaction; therefore, its rate is directly proportional to the concentration of both the carbonyl compound and the this compound. This can be a bottleneck in applications where substrate solubility is low.[1][4]

    • Troubleshooting Steps:

      • Increase Concentration: If possible, increase the concentration of the reactants.

      • Solvent Optimization: If solubility is the limiting factor in an aqueous medium, consider using a co-solvent. Solvents like DMF, ethanol, or acetonitrile can increase the solubility of organic substrates and significantly accelerate the reaction.[4]

Data Summary: Catalyst Impact on Reaction Rate

ConditionCatalystRelative Rate EnhancementpHReference
Model Protein PEGylationNone1x (baseline)7[7]
Model Protein PEGylationAniline~19x7[7]
Model Protein PEGylationp-Phenylenediamine~120x7[7]
Hydrazone-Oxime Exchangem-PhenylenediamineUp to 15x faster than aniline7.4[8]
Frequently Asked Questions (FAQs)

This section provides answers to general questions about designing and optimizing your this compound reactions.

Q1: What are the recommended starting conditions for a typical oximation reaction?

For a standard reaction between a moderately reactive ketone/aldehyde and this compound hydrochloride:

  • Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the hydroxylamine.

  • Solvent: Start with a polar protic solvent like ethanol or methanol. For biomolecules, an aqueous buffer is standard.

  • pH: Buffer the reaction to pH 4.5–5.0 using an acetate buffer. If using the HCl salt, add ~1.5 equivalents of a base like sodium acetate or pyridine.

  • Temperature: Begin at room temperature (20–25 °C).

  • Time: Monitor the reaction over 2–12 hours.

  • Monitoring: Use TLC (staining with permanganate or vanillin can help visualize the oxime) or LC-MS.

Q2: What is the fundamental mechanism of oxime formation, and how does it influence optimization?

Understanding the mechanism is crucial for rational optimization. The reaction is a two-step process:

  • Nucleophilic Addition: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon to form a neutral tetrahedral intermediate (a hemiaminal analog).[1]

  • Dehydration: This intermediate is then dehydrated under acid catalysis to eliminate a molecule of water and form the C=N double bond of the oxime.[1]

The dehydration step is typically rate-limiting. This explains why pH is so critical: you need enough acid to catalyze water elimination but not so much that you deactivate your nucleophile.

Caption: General mechanism of oxime formation.
Q3: How do I properly monitor the reaction to determine the optimal time?

"Set it and forget it" is not an optimal strategy. Active monitoring is essential to determine when the reaction has reached maximum conversion and to avoid potential degradation from prolonged heating.[2]

Recommended Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a standard silica gel plate.

  • Spotting:

    • Lane 1 (Reference): Spot your starting carbonyl compound.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top of it. This helps distinguish the starting material spot from the product spot.

    • Lane 3 (Reaction): Spot the reaction mixture.

  • Elution: Choose a solvent system (e.g., ethyl acetate/hexanes) that gives good separation, with the less polar starting material having a higher Rf than the more polar oxime product.

  • Visualization: Visualize the plate under UV light if your compounds are UV-active. Additionally, use a chemical stain like potassium permanganate, which reacts with the C=N bond of the oxime, often appearing as a yellow spot on a purple background.

  • Analysis: The reaction is complete when the starting material spot in the "Reaction" lane has disappeared. If the reaction stalls (no change over 1-2 hours), it's time to consider adjusting the temperature or adding a catalyst.

Q4: Are there any stability concerns with this compound at elevated temperatures?

While more stable than unsubstituted hydroxylamine, all hydroxylamine derivatives have the potential for thermal decomposition.[9] this compound is generally stable under typical reaction conditions (up to ~80 °C). However, prolonged heating at high temperatures, especially in the presence of certain metal ions, can accelerate decomposition.[9][10] It is always best practice to use the mildest conditions necessary to achieve the desired transformation in a reasonable timeframe.

References
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Rashid, F., et al. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 10(30), 7234-7240. [Link]

  • Kim, C. H., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(6), 1054–1060. [Link]

  • Sharghi, H., & Hosseini, M. (2002). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of Chemical Research, 2002(8), 364-366. [Link]

  • PATENT FR2856400A1. (2004). PROCESS FOR PRODUCING METHYL ETHYL KETONE OXIME AND HYDROXYLAMINE BASE.
  • Melquist, S. M., & Wilson, G. S. (1982). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Journal of Hazardous Materials, 5(1-2), 127-140. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: O-(2-methoxyethyl)hydroxylamine vs. Hydroxylamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of bioconjugation, the formation of a stable covalent bond between biomolecules is paramount. Among the arsenal of chemoselective ligation reactions, the formation of an oxime bond through the reaction of a hydroxylamine derivative with an aldehyde or ketone stands out for its reliability and specificity.[1][2] This reaction proceeds under mild aqueous conditions with no need for toxic metal catalysts, making it highly suitable for modifying sensitive biological macromolecules like proteins, peptides, and nucleic acids.[1][3]

However, the choice of the hydroxylamine reagent is a critical decision that dictates the performance, stability, and ultimate success of the conjugation. Researchers are often faced with a choice between the parent molecule, hydroxylamine (HA), and its O-alkylated derivatives. This guide provides an in-depth, objective comparison between hydroxylamine and a particularly advantageous derivative, O-(2-methoxyethyl)hydroxylamine (M-O-HA), grounded in mechanistic principles and experimental evidence to inform your selection for robust and stable bioconjugates.

The Core Chemistry: Oxime Ligation

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of a hydroxylamine derivative on the electrophilic carbon of a carbonyl group (aldehyde or ketone). This initially forms a tetrahedral carbinolamine intermediate. The subsequent acid-catalyzed dehydration of this intermediate is typically the rate-limiting step, yielding the final C=N-O oxime linkage and a water molecule as the sole byproduct.[2][3][4]

The reaction's pH dependency is a crucial factor. The rate-limiting dehydration step is accelerated under acidic conditions (optimally pH 4-5).[3][5] However, many biomolecules are sensitive to low pH. This challenge is overcome by using nucleophilic catalysts, such as aniline and its derivatives, which significantly accelerate the reaction rate at or near neutral pH, making the ligation highly practical for biological applications.[6][7][8]

Caption: General mechanism of oxime ligation.

Head-to-Head Comparison: M-O-HA vs. HA

The substitution on the hydroxylamine's oxygen atom (R'' in the diagram above) is the defining structural difference between M-O-HA (R'' = -CH₂CH₂OCH₃) and HA (R'' = -H). This seemingly minor change has profound consequences for the resulting bioconjugate.

FeatureThis compound (M-O-HA)Hydroxylamine (HA)Expert Analysis & Rationale
Reactivity ModerateHighUnsubstituted hydroxylamine is sterically less hindered and generally more nucleophilic, leading to faster initial reaction rates.[9][10] The bulkier methoxyethyl group on M-O-HA can slightly temper the reaction kinetics.
Oxime Bond Stability Very High Low to ModerateThis is the critical differentiator. The O-alkyl oxime bond formed by M-O-HA is significantly more stable against hydrolysis than the unsubstituted oxime from HA.[2][11] At pD 7.0, oximes are approximately 600-fold more stable than comparable hydrazones, and O-alkylation further enhances this stability, making it the linkage of choice for applications requiring long-term stability in aqueous environments (e.g., in vivo).[11]
Optimal pH 4.5 - 7.4 (with catalyst)4.5 - 7.4 (with catalyst)Both reactions are fundamentally acid-catalyzed.[3] However, for practical bioconjugation at physiological pH (~7.4), a nucleophilic catalyst like aniline or its more soluble and efficient derivatives (m-phenylenediamine, p-phenylenediamine) is essential to achieve acceptable reaction times.[5][7][12]
Specificity & Side Reactions HighModerateHydroxylamine is a potent nucleophile that can potentially engage in off-target reactions. The methoxyethyl group of M-O-HA not only provides steric shielding but also improves solubility and handling, which can contribute to cleaner, more specific conjugations.
Solubility ExcellentGoodThe hydrophilic methoxyethyl group enhances the aqueous solubility of M-O-HA, which is advantageous for bioconjugation reactions that are typically performed in aqueous buffers.
Applications Antibody-Drug Conjugates (ADCs), in vivo imaging agents, long-term stable hydrogels, surface immobilization.Rapid labeling for analytical purposes, applications where the conjugate is used immediately or where reversibility is not a concern.The exceptional stability of the M-O-HA derived oxime bond is essential for ADCs, where the linker must remain intact in circulation to prevent premature drug release and associated off-target toxicity.[13][14]

The Role of Catalysis in Achieving Physiological Ligation

As noted, the uncatalyzed oxime ligation is often too slow at neutral pH for practical use, especially with the low micromolar concentrations typical of biomolecules.[3][7] Aniline and its derivatives act as highly effective nucleophilic catalysts that accelerate the reaction by forming a more reactive protonated Schiff base intermediate with the carbonyl group. This intermediate is more readily attacked by the hydroxylamine, dramatically increasing the rate of oxime formation.[4][6]

Studies have shown that catalysts like p-phenylenediamine can increase the rate of protein PEGylation at pH 7 by over 100-fold compared to the uncatalyzed reaction, and are significantly more efficient than aniline itself.[5][7][8] This catalytic enhancement is what makes oxime ligation a truly bioorthogonal tool for use under physiological conditions.

Aniline_Catalysis Carbonyl Carbonyl (R-C(=O)-R') SchiffBase Protonated Schiff Base Intermediate (More Reactive) Carbonyl->SchiffBase + Aniline - H₂O Aniline Aniline Catalyst Oxime Oxime Product SchiffBase->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine (M-O-HA or HA) RegenAniline Aniline (Regenerated) Oxime->RegenAniline - H⁺

Caption: Aniline-catalyzed pathway for oxime formation.

Experimental Workflow: Protocol for Protein Conjugation

This protocol outlines the conjugation of an aminooxy-functionalized molecule (e.g., a fluorescent dye or PEG) to a protein containing a site-specifically introduced aldehyde group. The key differences in handling M-O-HA versus HA are minimal but center on the expectation of final product stability.

Materials and Reagents
  • Aldehyde-modified Protein (e.g., 1-5 mg/mL) in Phosphate Buffered Saline (PBS), pH 7.4.

  • This compound (M-O-HA) or Hydroxylamine (HA) hydrochloride.

  • Aminooxy-functionalized payload (e.g., Aminooxy-PEG, Aminooxy-dye).

  • Catalyst Stock: 1 M m-phenylenediamine (mPDA) in DMSO or water. (Note: mPDA is more soluble and efficient than aniline[12][15]).

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.0.

  • Quenching Reagent (Optional): 1 M Glycine or Tris buffer, pH 8.0.

  • Purification: Desalting column (e.g., PD-10) or Tangential Flow Filtration (TFF) system.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10-50 mM stock solution of the aminooxy-payload in the Reaction Buffer.

    • Equilibrate the aldehyde-modified protein into the Reaction Buffer using a desalting column if it is stored in a different buffer. Adjust the protein concentration to a final working concentration of ~10-50 µM.

  • Initiation of Conjugation:

    • In a reaction vessel, combine the aldehyde-modified protein and the aminooxy-payload. A 5 to 20-fold molar excess of the aminooxy-payload over the protein is typically recommended to drive the reaction to completion.

    • Add the mPDA catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM. The optimal catalyst concentration may require empirical determination but higher concentrations generally lead to faster reactions.[15]

  • Reaction Incubation:

    • Incubate the reaction at room temperature (20-25°C) or 37°C with gentle mixing.

    • Monitor the reaction progress over time (e.g., 1 to 4 hours) by taking small aliquots and analyzing them by SDS-PAGE or Mass Spectrometry to confirm the formation of the conjugate.

  • Reaction Quenching (Optional):

    • While the reaction will proceed to equilibrium, it can be effectively stopped by adding a quenching reagent like glycine or by proceeding immediately to purification. Quenching is more relevant when dealing with potentially less stable linkages or to remove reactive reagents.

  • Purification of the Conjugate:

    • Remove the excess unreacted payload and catalyst from the conjugated protein using a desalting column for small-scale reactions or TFF for larger scales. The buffer should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Analyze the final purified conjugate by SDS-PAGE to confirm purity and by UV-Vis spectroscopy or Mass Spectrometry to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).

    • Store the final conjugate under appropriate conditions (e.g., -80°C). Conjugates made with M-O-HA are expected to exhibit excellent long-term stability. Conjugates made with HA should be used promptly or evaluated carefully for stability over time.

Experimental_Workflow Prep_Protein Prepare Aldehyde-Protein (Buffer Exchange to pH 7.0) Mix Combine Protein, Payload, and Catalyst Prep_Protein->Mix Prep_Reagents Prepare Aminooxy-Payload & Catalyst Stocks Prep_Reagents->Mix Incubate Incubate Reaction (RT or 37°C, 1-4h) Mix->Incubate Monitor Monitor Progress (SDS-PAGE, MS) Incubate->Monitor In-process control Purify Purify Conjugate (Desalting Column / TFF) Incubate->Purify Monitor->Incubate Characterize Characterize Final Product (DOL/DAR, Purity) Purify->Characterize Store Store Conjugate (-80°C) Characterize->Store

Caption: Step-by-step bioconjugation workflow.

Conclusion and Senior Scientist Recommendation

While both this compound and hydroxylamine can successfully form oxime bonds, they are not interchangeable. The choice is dictated by the end-goal of the experiment.

  • Hydroxylamine (HA) can be considered for rapid, analytical applications where the conjugate is analyzed immediately post-reaction and long-term hydrolytic stability is not a primary concern. Its higher intrinsic reactivity might offer an advantage in specific kinetic studies.

  • This compound (M-O-HA) is the unequivocally superior choice for the development of therapeutic bioconjugates, in vivo diagnostics, and any application where the final product must remain stable for extended periods in a biological milieu. The O-alkoxy group confers a dramatic increase in the hydrolytic stability of the resulting oxime bond, which is a non-negotiable requirement for molecules like Antibody-Drug Conjugates.[11][13] The improved solubility and handling properties are additional practical benefits.

For researchers in drug development and chemical biology, standardizing on O-alkylated hydroxylamines like M-O-HA for creating robust and reliable bioconjugates is a field-proven best practice. The marginal difference in upfront reagent cost is far outweighed by the significant gains in product stability and performance.

References
  • Dirksen, A. et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. 5

  • BenchChem. Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. 6

  • Dirksen, A. et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. 7

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. 3

  • Debets, M. F. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. 1

  • Dirksen, A. et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. 8

  • Thygesen, M. B. et al. (2018). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. The Journal of Organic Chemistry - ACS Publications. 16

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. 2

  • Crisalli, P., & Kool, E. T. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. 4

  • BenchChem. O-Methylhydroxylamine compared to other alkoxyamines for oxime formation. 9

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. 11

  • Various Authors. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. ResearchGate. 10

  • Zhao, P. et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. 13

  • Rashidian, M. et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. PubMed. 12

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. 15

  • Wakankar, A. et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. 14

Sources

A Senior Application Scientist's Guide to Oxime Formation: Evaluating Alternatives to O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and bioconjugation, the formation of a stable oxime linkage is a cornerstone technique. Its reliability, chemospecificity, and the stability of the resulting bond make it a favored method for linking molecules, from small organic compounds to complex biomolecules like peptides and proteins.[1][2] O-(2-methoxyethyl)hydroxylamine (MOX) is a popular reagent, prized for the hydrophilic character its methoxyethyl group imparts to the final conjugate. However, the diverse demands of drug development and materials science necessitate a broader toolkit. Substrate compatibility, desired physicochemical properties of the product, reaction kinetics, and cost all influence the choice of the ideal aminooxy-containing reagent.

This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the mechanistic principles, analyze the performance of different reagents with supporting data, and provide actionable experimental protocols to empower researchers in making informed decisions for their specific applications.

The Mechanism and Catalysis of Oxime Formation

The formation of an oxime is a condensation reaction between an aminooxy compound (a hydroxylamine derivative) and a carbonyl group (an aldehyde or ketone). The reaction proceeds via nucleophilic attack of the nitrogen atom of the aminooxy group on the carbonyl carbon.[3][4] This process is typically most efficient under slightly acidic conditions (pH ~4.5).[5] The acidic environment serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack. However, excessively low pH will protonate the nucleophilic nitrogen of the hydroxylamine, rendering it unreactive.

A significant advancement in oxime ligation was the discovery that aniline and its derivatives can act as potent catalysts, dramatically accelerating the reaction rate, especially at neutral pH.[5][6] The catalysis proceeds through the formation of a protonated Schiff base intermediate with the carbonyl compound, which is more reactive towards the aminooxy nucleophile than the original carbonyl.[6] This has expanded the utility of oxime chemistry to biological systems where physiological pH must be maintained.[5]

A Comparative Analysis of Aminooxy Reagents

The choice of an O-substituent on the hydroxylamine core (R-ONH₂) profoundly impacts the reagent's reactivity and the properties of the resulting oxime. Steric hindrance around the nucleophilic nitrogen can decrease reaction rates, while the substituent's chemical nature dictates properties like solubility and stability.

Hydroxylamine Hydrochloride (NH₂OH·HCl)

As the parent compound, hydroxylamine (typically used as its hydrochloride salt) is the most fundamental reagent for oxime formation.

  • Expertise & Experience: Hydroxylamine hydrochloride is the go-to reagent for simple, robust oxime formation where no specific functional handle or property modification is required. Its high reactivity stems from the complete lack of steric hindrance around the nitrogen atom.[7][8] This makes it particularly effective for reactions with sterically hindered ketones. It is also highly economical, making it suitable for large-scale synthesis.[9][10]

  • Trustworthiness: The primary consideration when using NH₂OH·HCl is the nature of the resulting unsubstituted oxime (C=N-OH). The free hydroxyl group can participate in hydrogen bonding and may require protection in subsequent synthetic steps. The reaction is straightforward: the hydrochloride salt is typically neutralized in situ with a base like pyridine, sodium carbonate, or potassium carbonate to liberate the free hydroxylamine for reaction.[11][12][13]

Simple O-Alkylhydroxylamines

This class includes commonly used reagents like O-methylhydroxylamine and O-benzylhydroxylamine, which offer a balance of reactivity and stability.

  • O-Methylhydroxylamine (Methoxyamine, CH₃ONH₂): A pivotal reagent in medicinal and agricultural chemistry, methoxyamine provides a stable O-methyl oxime.[14] It represents a good compromise between the high reactivity of unsubstituted hydroxylamine and the increased stability and altered solubility offered by the methyl ether. While slightly more sterically hindered than hydroxylamine, it generally exhibits moderate to high reactivity.[7]

  • O-Benzylhydroxylamine (BnONH₂): The introduction of the benzyl group provides a bulkier, more hydrophobic handle.[15] This reagent is significantly more sterically hindered, which can lead to slower reaction rates compared to its smaller counterparts.[7] However, the benzyl group can be a useful synthetic handle; for instance, it can be removed via hydrogenolysis if the free oxime is desired later in a synthetic sequence.

Sterically Encumbered and Silyl-Protected Reagents

For applications requiring temporary protection or modulation of reactivity, silyl-protected hydroxylamines are valuable.

  • O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH₂): This reagent introduces a bulky silyl protecting group on the oxygen. It is used in more complex synthetic routes where the aminooxy moiety needs to be masked during other transformations.[16][17] The TBDMS group can be cleaved under standard fluoride-mediated conditions (e.g., TBAF) to reveal the free oxime. The reagent is sensitive to moisture and requires handling under anhydrous conditions.[16]

Functionalized Aminooxy Reagents for Bioconjugation

In drug development and proteomics, the goal is often to conjugate a payload or label to a biomolecule. Aminooxy reagents featuring linkers, such as polyethylene glycol (PEG), are indispensable for these applications.

  • Aminooxy-PEG Linkers: These reagents consist of an aminooxy group at one end of a PEG chain, with the other end often functionalized with another reactive group (e.g., amine, azide, NHS ester).[18][19] The primary advantage is the dramatic increase in aqueous solubility conferred by the hydrophilic PEG spacer.[1] This is critical when working with proteins or antibodies in biological buffers. The oxime bond formed is highly stable, making these linkers ideal for creating robust bioconjugates.[1][18]

Quantitative Data Summary

The following table provides a comparative overview of the discussed reagents. While direct kinetic comparisons under identical conditions are sparse in the literature, a qualitative assessment based on established principles of steric and electronic effects can be made.

ReagentStructureRelative ReactivityKey Characteristics & ApplicationsAdvantagesDisadvantages
Hydroxylamine HCl H₂NOH·HClHighGeneral-purpose oximation, protecting group synthesis.[12][13]Most reactive, low cost, widely available.[7][8]Resulting oxime has a free -OH group; may be less stable.
O-Methylhydroxylamine HCl CH₃ONH₂·HClModeratePharmaceutical and agrochemical synthesis.[14]Balances reactivity with stability of the O-methyl oxime.[7]Slower reaction rates than hydroxylamine.
O-Benzylhydroxylamine HCl C₆H₅CH₂ONH₂·HClLowIntroduction of a hydrophobic handle; cleavable protecting group.[15]Benzyl group can be a useful synthetic handle.Significant steric hindrance leads to slow reactions.[7]
O-(t-Butyldimethylsilyl)hydroxylamine (CH₃)₃CSi(CH₃)₂ONH₂ModerateProtected aminooxy source for multi-step synthesis.[16][17]Allows for selective reactions elsewhere in the molecule.Requires additional deprotection step; moisture sensitive.[16]
Aminooxy-PEG-Amine H₂NO-(CH₂CH₂O)n-CH₂CH₂-NH₂ModerateBioconjugation, antibody-drug conjugates, protein labeling.[1][18][19]Imparts high water solubility; creates stable conjugates.[1]Higher cost; primarily for specialized applications.

Visualizing the Process

Experimental Workflow

The general workflow for oxime formation is a multi-step process that requires careful control of conditions to ensure high yield and purity.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_carbonyl Dissolve Aldehyde/ Ketone in Solvent mix Combine Solutions & Add Catalyst (optional) prep_carbonyl->mix prep_reagent Prepare Aminooxy Reagent Solution (with Base if HCl salt) prep_reagent->mix react Stir at RT or Heat (Monitor by TLC/LC-MS) mix->react quench Quench Reaction (e.g., add water) react->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/Crystallization) extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for oxime synthesis.

Reagent Selection Guide

Choosing the right reagent is critical and depends on the specific goals of the synthesis.

G Start What is the primary application? App_Bio App_Bio Start->App_Bio Bioconjugation App_Protect App_Protect Start->App_Protect Protecting Group or Simple Derivatization R_NH2OH Use Hydroxylamine HCl R_Alkyl Use O-Methyl or O-Benzyl Hydroxylamine R_PEG Use Aminooxy-PEG Linker R_Silyl Use O-Silyl Hydroxylamine Q_Sol Is water solubility of the final product critical? App_Bio->Q_Sol Q_Protect Need to mask the aminooxy group temporarily? App_Protect->Q_Protect Q_Sol->R_Alkyl No Q_Sol->R_PEG Yes Q_Protect->R_Silyl Yes Q_Reactivity Is the carbonyl sterically hindered? Q_Protect->Q_Reactivity No Q_Reactivity->R_NH2OH Yes, need max reactivity Q_Reactivity->R_Alkyl No, standard reactivity needed

Caption: Decision tree for selecting an appropriate aminooxy reagent.

Experimental Protocols

The following are representative protocols. Researchers should always optimize conditions for their specific substrates.

Protocol 1: General Synthesis of an Aldoxime using Hydroxylamine Hydrochloride

This protocol describes the formation of benzaldehyde oxime from benzaldehyde.[20]

  • Objective: To synthesize benzaldehyde oxime as a representative example of a standard oximation.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium Carbonate (Na₂CO₃) (1.0 eq)

    • Ethanol

    • Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

  • Procedure:

    • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.0 eq) in a minimal amount of water. Add ethanol until a clear solution is formed. Causality: Sodium carbonate neutralizes the HCl salt to generate the free, nucleophilic hydroxylamine in situ.

    • Reaction Initiation: To the stirred solution from step 1, add benzaldehyde (1.0 eq) dropwise at room temperature.

    • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzaldehyde spot. The reaction is typically complete within 1-2 hours.

    • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

    • Analysis: The product, benzaldehyde oxime, can be purified further by recrystallization from ethanol/water if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[20]

Protocol 2: Oxime-based Bioconjugation using an Aminooxy-PEG Linker

This protocol provides a general method for labeling an aldehyde-containing peptide with an aminooxy-PEG reagent in an aqueous buffer.

  • Objective: To conjugate a fluorescent dye-labeled Aminooxy-PEG linker to a peptide containing an aldehyde functionality.

  • Materials:

    • Aldehyde-modified peptide (1.0 eq)

    • Aminooxy-PEG-Fluorophore (e.g., CF™ dye-Aminooxy) (1.5 eq)[18]

    • Aniline (catalyst)

    • Phosphate or Acetate Buffer (100 mM, pH 4.5-5.5)

    • DMSO (for dissolving linker)

  • Procedure:

    • Reagent Preparation: Dissolve the aldehyde-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Separately, prepare a concentrated stock solution (e.g., 10 mM) of the Aminooxy-PEG-Fluorophore in DMSO. Prepare a 1 M stock solution of aniline in DMSO. Causality: Using a buffer maintains the optimal pH for the reaction. Aniline serves as a nucleophilic catalyst to accelerate the ligation, which is crucial at low reactant concentrations typical in bioconjugation.[5][6]

    • Reaction Initiation: To the peptide solution, add the Aminooxy-PEG-Fluorophore stock solution to achieve a final molar excess of 1.5 equivalents. Add the aniline stock solution to a final concentration of 10-20 mM.

    • Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. For very dilute samples or less reactive carbonyls, the reaction time may be extended overnight.

    • Purification: The resulting fluorescently labeled peptide conjugate can be purified from excess reagents using methods appropriate for biomolecules, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

    • Analysis: Confirm successful conjugation using MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the Aminooxy-PEG-Fluorophore linker. The efficiency of labeling can be quantified using UV-Vis spectroscopy.

Conclusion

While this compound is a valuable reagent for imparting hydrophilicity, the synthetic chemist's toolkit is far broader. The selection of an alternative should be a deliberate choice based on a thorough analysis of the project's specific needs. For maximal reactivity with hindered substrates or when cost is paramount, simple hydroxylamine hydrochloride is an excellent choice. For routine derivatizations where a stable ether is desired, O-methylhydroxylamine offers a robust and reliable option. In complex, multi-step syntheses, the use of a protected reagent like O-(tert-butyldimethylsilyl)hydroxylamine provides essential strategic flexibility. Finally, for the increasingly important field of bioconjugation, functionalized aminooxy-PEG linkers are unparalleled in their ability to produce stable, water-soluble biomolecular constructs. By understanding the relative merits and mechanisms of these alternatives, researchers can optimize their synthetic strategies and achieve their molecular design goals with greater precision and efficiency.

References

  • National Institutes of Health (NIH). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation.
  • BenchChem. O-Benzylhydroxylamine | 622-33-3.
  • BenchChem. An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
  • Interchim. Amino-Oxy reagents, for conjugation with aldehydes and cetones.
  • RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016).
  • reaction in oximes of.
  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • BroadPharm. Aminooxy-PEG2-Amine HCl salt, 2582757-03-5.
  • BenchChem. O-Methylhydroxylamine compared to other alkoxyamines for oxime formation.
  • ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? (2016).
  • Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.
  • ChemicalBook. Hydroxylamine hydrochloride synthesis.
  • Wikipedia. Benzaldehyde oxime.
  • National Institutes of Health (NIH). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • National Institutes of Health (NIH). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012).
  • Khan Academy. Formation of oximes and hydrazones (video).
  • LookChem. O-(tert-Butyldimethylsilyl)hydroxylamine.
  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (2025).
  • Sigma-Aldrich. O-(tert-Butyldimethylsilyl)hydroxylamine 95 41879-39-4.

Sources

A Senior Application Scientist's Guide to Comparing the Efficiency of Aminooxy Compounds in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to create stable, specific, and efficient covalent linkages between molecules is paramount. Among the arsenal of bioconjugation techniques, oxime ligation—the reaction between an aminooxy compound and a carbonyl (an aldehyde or ketone)—stands out for its remarkable chemoselectivity and the stability of the resulting bond. This guide provides an in-depth comparison of the efficiency of different aminooxy compounds, grounded in experimental data and field-proven insights, to empower you to make informed decisions in your experimental design.

The Foundational Chemistry: Understanding Oxime Ligation

The power of aminooxy compounds lies in a classic, yet elegant, chemical transformation. The aminooxy group (-ONH₂) is a potent α-nucleophile that reacts with an electrophilic carbonyl group.[1][2] This reaction proceeds through a tetrahedral intermediate, followed by dehydration to form a stable oxime bond (C=N-O).

This chemistry is exceptionally well-suited for modifying sensitive biomolecules for several reasons:

  • Bioorthogonality : The reacting functional groups—aminooxy and carbonyls—are exceedingly rare in biological systems, ensuring that the reaction proceeds with minimal off-target side reactions.[3]

  • Mild Conditions : The ligation can be performed in aqueous buffers, often at or near physiological pH, which is critical for maintaining the structure and function of proteins and other biologics.[4][5]

  • Bond Stability : The resulting oxime linkage is significantly more stable against hydrolysis than similar C=N bonds, such as imines (Schiff bases) and most hydrazones, making it ideal for conjugates intended for in vivo applications.[6][7][8]

Figure 1. General mechanism of oxime ligation.

Key Factors Governing Ligation Efficiency

The "efficiency" of an aminooxy compound is not a single parameter but a composite of reaction kinetics, final yield, and the stability of the conjugate. Understanding the factors that control these outcomes is essential for optimizing your protocol.

A. Reaction Kinetics: The Speed of Conjugation

The rate of oxime formation is highly dependent on the reaction environment and the nature of the reactants.

  • pH Dependence : The reaction mechanism involves both a nucleophilic attack and an acid-catalyzed dehydration step. Consequently, the optimal pH is typically around 4.5.[9][10] At physiological pH (~7.4), the reaction is significantly slower, which presents a challenge for many biological applications.[9]

  • The Power of Catalysis : To overcome the slow kinetics at neutral pH, nucleophilic catalysts are employed. Aniline was the traditional choice, but its derivatives have proven far superior.[9] Studies have shown that m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) can accelerate reaction rates by over an order of magnitude compared to aniline, making them the catalysts of choice for efficient bioconjugation at physiological pH.[11][12] For example, one study found pPDA to be 19-fold faster than aniline for a model protein PEGylation at pH 7.[12]

  • Carbonyl Reactivity : The choice of the carbonyl partner is critical. Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, and thus react much more rapidly. Kinetic analyses have shown that ketones can react at a rate that is at least two orders of magnitude slower than aldehydes.[11][13]

  • Reactant Concentration : As with any second-order reaction, higher concentrations of the aminooxy and carbonyl reactants will increase the rate of ligation.[14] The use of organic co-solvents (e.g., DMF, acetonitrile) can sometimes be employed to increase the solubility of hydrophobic reagents, thereby allowing for higher effective concentrations.[14]

B. Bond Stability: Ensuring a Lasting Connection

While the oxime bond is robust, its stability is not absolute and can be influenced by its chemical environment.

  • Superior Hydrolytic Stability : The defining advantage of oximes is their resistance to hydrolysis compared to hydrazones. At pD 7.0, the first-order rate constant for the hydrolysis of a model oxime was approximately 600-fold lower than that of an isostructural methylhydrazone.[7] This superior stability is crucial for antibody-drug conjugates (ADCs) and other therapeutics that must persist in circulation.

  • Structural Influences : The stability of the oxime is influenced by the structure of the reactants. In general, conjugates formed from ketones exhibit greater stability than those derived from aldehydes.[9]

Comparative Data on Ligation Strategies

The choice of conjugation chemistry often involves a trade-off between reaction speed, stability, and ease of use. The table below compares oxime ligation with other common bioconjugation methods.

FeatureOxime Ligation (Aminooxy + Aldehyde/Ketone)Maleimide-Thiol ConjugationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Functional Groups Aminooxy, Aldehyde, KetoneThiol, MaleimideAzide, Cyclooctyne
Second-Order Rate Constant 10⁻³ - 10³ M⁻¹s⁻¹ (highly dependent on pH and catalyst)[3]~10² - 10³ M⁻¹s⁻¹~0.19 - 0.29 M⁻¹s⁻¹ (for BCN with benzyl azide)[3]
Bioorthogonality High; carbonyl and aminooxy groups are rare in biological systems.[3]Good, but potential for off-target reactions with other nucleophiles like lysine.Excellent; azides and cyclooctynes are abiotic.[3]
Bond Stability Very high; more stable than hydrazones.[3][7]Thioether bond is stable, but the maleimide ring can undergo hydrolysis, leading to heterogeneity.Highly stable triazole linkage.[3]
Typical Reaction Conditions Aqueous buffer, pH 4.5-7.5. Catalysts (e.g., pPDA) are essential for speed at neutral pH.[3][12]Aqueous buffer, pH 6.5-7.5.Aqueous buffers, physiological pH, ambient temperature.[3]
Key Advantage Exceptional bond stability.Very fast reaction kinetics.Excellent bioorthogonality, suitable for in vivo click reactions.
Key Disadvantage Can have slow kinetics at neutral pH without an efficient catalyst.Potential for maleimide hydrolysis and off-target reactions.Can be slower than other click chemistries; requires synthesis of specialized reagents.

Experimental Protocols

The following protocols provide a framework for performing and evaluating oxime ligations. The causality behind each step is explained to empower you to adapt these methods to your specific system.

Protocol 1: General Procedure for Catalyzed Oxime Ligation on an Aldehyde-Modified Protein

This protocol describes a standard method for conjugating an aminooxy-functionalized molecule to a protein that has been modified to display an aldehyde group.

Rationale : This procedure uses the highly efficient catalyst p-phenylenediamine (pPDA) at a neutral pH to achieve rapid conjugation while preserving the protein's integrity. Post-reaction analysis by mass spectrometry provides definitive validation of the conjugate's identity.

Materials :

  • Aldehyde-modified protein (e.g., 100 µM stock in PBS, pH 7.4)

  • Aminooxy-functionalized reagent (e.g., Aminooxy-PEG, Aminooxy-biotin)

  • Catalyst: p-Phenylenediamine (pPDA) stock solution (e.g., 200 mM in PBS, pH 7.0, prepared fresh)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Dialysis cassette with appropriate MWCO, Size-Exclusion Chromatography column)

Procedure :

  • Protein Preparation : In a microcentrifuge tube, add your aldehyde-modified protein to a final concentration of 10-20 µM in PBS. This concentration is a common starting point, balancing reaction kinetics with protein consumption.

  • Add Aminooxy Reagent : Add the aminooxy reagent from a concentrated stock solution to achieve a final concentration of 0.5-2 mM (a 25- to 100-fold molar excess over the protein). A molar excess drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.

  • Initiate the Reaction : Add the pPDA catalyst stock solution to a final concentration of 2-10 mM. Mix gently by pipetting. pPDA is significantly more effective than aniline at neutral pH, drastically reducing reaction times.[12]

  • Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. The optimal time should be determined empirically for your specific system. Reaction progress can be monitored by taking aliquots at various time points.

  • Analysis (Optional but Recommended) : Analyze the reaction mixture using LC-MS to confirm the formation of the desired conjugate and estimate the conversion. SDS-PAGE can also be used, where the conjugate should show a clear mass shift compared to the unmodified protein.

  • Purification : Once the reaction is complete, remove the excess unreacted aminooxy reagent and catalyst. This is most commonly achieved by dialysis against PBS or by using a size-exclusion chromatography (SEC) column.

  • Final Validation : Characterize the purified conjugate by MALDI-TOF or ESI-MS to confirm the precise mass of the final product. This step is crucial for ensuring the quality and homogeneity of your bioconjugate.

Protocol 2: Comparative Kinetic Analysis of Catalysts via a Fluorescence Assay

This protocol provides a high-throughput method to compare the efficiency of different catalysts or aminooxy compounds by monitoring the reaction progress with a fluorogenic probe.

Rationale : This assay leverages an aminooxy-dansyl reagent which exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon reacting with a hydrophobic aldehyde to form an oxime.[11] The rate of fluorescence increase is directly proportional to the rate of the reaction, allowing for a quantitative comparison of different reaction conditions.

G cluster_workflow Workflow for Catalyst Efficiency Comparison prep 1. Prepare Reagents - Aminooxy-Dansyl - Aldehyde Substrate - Catalyst Stocks (Aniline, mPDA, pPDA) setup 2. Set up Reactions in 96-well Plate - Buffer (pH 7.3) - Substrate - Aminooxy-Dansyl prep->setup initiate 3. Initiate Reaction - Add different catalysts to respective wells setup->initiate monitor 4. Monitor Fluorescence - Read plate every 60s at Ex/Em for Dansyl initiate->monitor analyze 5. Analyze Data - Plot Fluorescence vs. Time - Calculate initial rates (k_obs) - Compare catalyst performance monitor->analyze

Figure 2. Experimental workflow for comparing catalyst efficiency.

Materials :

  • Aminooxy-dansyl stock solution (e.g., 10 mM in DMSO)

  • Aldehyde substrate (e.g., Dodecanal, 3 mM in DMSO)

  • Catalyst stocks (e.g., Aniline, mPDA, pPDA at 1 M in buffer, pH 7.0)

  • Phosphate buffer (100 mM, pH 7.3)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure :

  • Reaction Setup : In the wells of the microplate, prepare the reaction mixtures. For a 100 µL final volume, add:

    • 93 µL Phosphate buffer

    • 1 µL Aldehyde stock (final conc: 30 µM)

    • 1 µL Aminooxy-dansyl stock (final conc: 100 µM)

  • Initiation : To initiate the reaction, add 5 µL of the desired catalyst stock solution (e.g., for a final concentration of 50 mM). Add buffer to a control well (uncatalyzed reaction).

  • Kinetic Reading : Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).

  • Data Acquisition : Record the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis :

    • For each catalyst, plot the fluorescence intensity as a function of time.

    • Determine the initial reaction rate from the linear portion of the curve.

    • The observed rate constant (k_obs) can be calculated and used to directly compare the efficiency of the different catalysts. A higher k_obs indicates a more efficient catalyst.[11][15]

Troubleshooting and Expert Recommendations

  • Problem: Slow or Incomplete Reaction :

    • Cause : Insufficient catalysis at neutral pH or low reactant concentration.

    • Solution : Switch from aniline to a more potent catalyst like pPDA or mPDA.[12][16] Increase the molar excess of the aminooxy reagent or, if possible, the concentration of the protein itself.

  • Problem: Low Yield/Inactive Reagent :

    • Cause : Aminooxy compounds can be sensitive and should not be stored for long periods in solution.[17] Contamination of glassware with acetone is a common, overlooked issue, as acetone will rapidly consume the aminooxy reagent.[18]

    • Solution : Use freshly prepared solutions of aminooxy reagents. Ensure all glassware is thoroughly rinsed with water or buffer, not acetone, prior to use.

  • Problem: Conjugating to a Ketone :

    • Cause : Ketones are significantly less reactive than aldehydes.[11]

    • Solution : Be prepared for much longer reaction times. It may be necessary to increase the concentration of both the aminooxy reagent and the catalyst significantly to achieve a reasonable yield.[11] If designing a system from scratch, installing an aldehyde handle is strongly preferred over a ketone for efficient ligation.

Conclusion

Aminooxy compounds provide a powerful and versatile tool for creating highly stable bioconjugates. Efficiency is maximized by understanding the interplay between kinetics and stability. For applications demanding rapid conjugation under physiological conditions, the choice of a potent catalyst like p-phenylenediamine is not just an optimization, but a necessity. Conversely, when absolute stability is the primary concern, the inherent robustness of the oxime bond makes this chemistry a superior choice over many alternatives. By carefully selecting your carbonyl partner, optimizing pH, and employing the right catalyst, you can harness the full potential of aminooxy chemistry to advance your research and development goals.

References

  • Fischer, H. (2011). Radical reaction kinetics during homolysis of N-alkoxyamines: verification of the persistent radical effect. RSC Publishing.
  • AxisPharm. (2024).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • BenchChem. (2025). A Comparative Guide to the Conjugation Efficiency of Aminooxy-PEG2-bis-PEG3-BCN. BenchChem Technical Support.
  • Kuzmin, A., et al. (2020). Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe. Nanoscale, 12(45), 23145-23152. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]

  • Semantic Scholar. (n.d.). Radical reaction kinetics during homolysis of N-alkoxyamines: verification of the persistent radical effect. Semantic Scholar.
  • ResearchGate. (2008). (PDF) Hydrolytic Stability of Hydrazones and Oximes.
  • BenchChem. (n.d.).
  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Wang, S. (2017).
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(15), 5642-5645. [Link]

  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4646-4651. [Link]

  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids.
  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(11), 1835-1843. [Link]

  • Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(36), 10738-10744. [Link]

  • Hermanson, G. T. (2013).
  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • Quanta BioDesign, LTD. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

  • BroadPharm. (n.d.). Aminooxy-PEG2-Amine HCl salt. BroadPharm.
  • ResearchGate. (2013). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of O-(2-methoxyethyl)hydroxylamine Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of O-(2-methoxyethyl)hydroxylamine (MOE-HA) for the mass spectrometry-based analysis of carbonylated peptides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a foundational understanding of the chemistry, its strategic advantages over alternatives, and a validated workflow to ensure experimental success.

The Central Challenge: Detecting Protein Carbonylation

Protein carbonylation, the irreversible oxidative modification of amino acid side chains to aldehydes and ketones, is a critical biomarker of oxidative stress.[1] These modifications are implicated in aging, neurodegenerative diseases, and other pathologies.[2] From an analytical standpoint, the low abundance and substoichiometric nature of carbonylated proteins make their detection and site-specific localization a significant challenge in proteomics.[3][4]

To overcome this, chemical derivatization of the carbonyl group is employed. This strategy, often called "carbonyl chemistry," tags the modification with a probe that enhances detection, enables enrichment, and simplifies mass spectrometric analysis.[1][4]

This compound (MOE-HA): A Chemoselective Solution

This compound hydrochloride is an aminooxy compound that reacts specifically with aldehydes and ketones under mildly acidic conditions to form a stable oxime.[1] This reaction is highly chemoselective, targeting the desired carbonyl groups with minimal side reactions.

Mechanism of Action: Stable Oxime Formation

The core of the labeling strategy is the reaction between the hydroxylamine moiety of MOE-HA and a peptide's carbonyl group. This condensation reaction forms a stable C=N oxime bond, introducing a specific mass tag onto the peptide. Unlike hydrazone-based linkages formed by reagents like biotin hydrazide, this oxime bond does not require a subsequent reduction step to ensure stability, streamlining the workflow.[1][4]

Figure 1: Reaction of a peptide carbonyl with MOE-HA to form a stable oxime.
Key Advantages in Mass Spectrometry
  • Reaction Stability: The resulting oxime is significantly more stable than a hydrazone, eliminating the need for a potentially problematic reduction step which can have side reactions.[4]

  • Specific Mass Shift: MOE-HA adds a fixed, known mass (91.063 Da monoisotopic) to the peptide, which is easily identifiable in MS1 scans and can be specified as a variable modification in database search algorithms.[5]

  • Improved Ionization (Context-Dependent): While not its primary feature, the addition of the methoxyethyl group can sometimes improve the ionization efficiency of certain peptides.

  • No Isotopic Complexity: Unlike some labeling reagents, MOE-HA does not introduce complex isotopic patterns, simplifying spectral interpretation.

Comparative Analysis: MOE-HA vs. Alternative Carbonyl Probes

The choice of a labeling reagent has a profound impact on experimental outcomes.[6] MOE-HA is one of several options available for carbonyl derivatization, each with distinct characteristics. The most common alternatives include Girard's reagents and biotin-based hydrazides.

FeatureThis compound (MOE-HA)Girard's Reagent T/PBiotin Hydrazide
Reaction Product Stable Oxime (No reduction needed)[1]Hydrazone (Reduction recommended for stability)[2]Hydrazone (Reduction recommended for stability)[4]
Enrichment Strategy No inherent enrichment handle. Requires antibody to the label or other orthogonal method.Strong Cation Exchange (SCX) due to quaternary amine group[2][4]Avidin/Streptavidin Affinity Chromatography[3][4]
MS/MS Behavior Stable tag. Fragmentation primarily occurs along the peptide backbone.Stable tag. The fixed positive charge can influence fragmentation patterns.[4]The large biotin tag can fragment, complicating spectra, or suppress peptide backbone fragmentation.[7]
Workflow Complexity Simple, single-step labeling reaction.Multi-step: Labeling, reduction, and SCX enrichment.[2]Multi-step: Labeling, reduction, and affinity purification.[3]
Potential Issues No direct enrichment capability.Non-specific binding to SCX by highly basic peptides.[2]Biotin interference from endogenous biotinylated proteins; non-specific binding to avidin resin.[3]

Expert Insight: For discovery-based projects where the primary goal is to identify the site of carbonylation, the simplicity and stable linkage of MOE-HA make it an excellent choice, especially when coupled with high-resolution mass spectrometry that can readily detect the mass-shifted peptides. For studies requiring deep enrichment of a very low-abundance carbonylated proteome, the built-in handles of Girard's reagents or biotin hydrazide are advantageous, despite their more complex workflows.[2][4]

Experimental Guide: A Validated Protocol for MOE-HA Labeling & Analysis

This protocol provides a robust, self-validating framework for the successful labeling and mass spectrometric analysis of carbonylated peptides using MOE-HA.

Workflow Overview

The entire process, from protein digestion to data analysis, follows a logical sequence designed to maximize the identification of labeled peptides.

MOE-HA_Workflow cluster_prep Sample Preparation cluster_label Labeling Reaction cluster_analysis Analysis Prot_Ext 1. Protein Extraction & Digestion (Trypsin) Desalt1 2. Peptide Desalting (e.g., C18 SPE) Prot_Ext->Desalt1 Labeling 3. MOE-HA Labeling (pH 4.5, 37°C) Desalt1->Labeling Desalt2 4. Reaction Cleanup & Desalting (C18 SPE) Labeling->Desalt2 LCMS 5. LC-MS/MS Analysis (High-Res MS) Desalt2->LCMS Data 6. Database Search (Variable Modification) LCMS->Data

Figure 2: Experimental workflow for MOE-HA labeling and analysis.
Step-by-Step Protocol

Materials and Reagents:

  • This compound hydrochloride (MOE-HA)

  • Labeling Buffer: 100 mM Sodium Acetate, pH 4.5

  • Sequencing-grade Trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Reduction Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 55 mM Iodoacetamide (IAA)

  • Quenching Solution: 5% Acetic Acid

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Standard proteomics-grade solvents (Acetonitrile, Water, Formic Acid)

Procedure:

  • Protein Digestion: a. Solubilize, reduce (DTT), and alkylate (IAA) your protein sample using standard proteomics protocols. b. Perform enzymatic digestion overnight with trypsin at a 1:50 (enzyme:protein) ratio. c. Quench the digestion with formic acid to a final concentration of 0.1-1%.

  • Initial Peptide Desalting: a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Load the acidified peptide digest. c. Wash the cartridge to remove salts and other hydrophilic contaminants. d. Elute the peptides with a high organic solvent (e.g., 80% Acetonitrile, 0.1% Formic Acid). e. Dry the eluted peptides completely in a vacuum centrifuge.

  • MOE-HA Labeling Reaction: a. Reconstitute the dried peptide sample in 50 µL of Labeling Buffer (100 mM Sodium Acetate, pH 4.5). b. Prepare a fresh 100 mM stock solution of MOE-HA in water. c. Add 5 µL of the MOE-HA stock solution to the peptide sample for a final concentration of approximately 10 mM. d. Incubate the reaction at 37°C for 2-4 hours. Causality Check: The mildly acidic pH of 4.5 is optimal for the condensation reaction, protonating the carbonyl oxygen to make it more electrophilic without significantly protonating the hydroxylamine nucleophile.

  • Post-Reaction Cleanup: a. Acidify the reaction mixture with formic acid. b. Perform a second C18 SPE desalting step as described in Step 2. This is critical to remove excess MOE-HA reagent, which can suppress ionization and contaminate the mass spectrometer. c. Dry the final labeled peptide sample.

  • LC-MS/MS Analysis: a. Reconstitute the sample in a low organic solvent (e.g., 2% Acetonitrile, 0.1% Formic Acid). b. Analyze using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[8] c. Set up a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for fragmentation.[8] d. Utilize a fragmentation method like Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). The stability of the oxime bond ensures that the fragmentation energy is directed to the peptide backbone, yielding informative b- and y-ions for sequencing.[9]

Interpreting the Data: Signatures of Success

MS1 Level: Look for peptide isotope clusters that are shifted by +91.063 Da (or multiples thereof, if multiple carbonyl sites exist on a single peptide) from the unmodified peptide mass.

MS2 Level (Database Search):

  • Perform your database search using a standard search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Crucially, define a variable modification on serine, threonine, proline, lysine, and arginine corresponding to the mass of MOE-HA (+91.0633 Da). While the carbonyls are often on specific oxidized residues, defining it more broadly allows for discovery.

  • A successful identification will show a clean series of b- and y-ions that confidently assigns the peptide sequence and localizes the +91.063 Da modification to a specific amino acid residue. The stability of the label means you should not expect to see significant fragmentation of the tag itself.

Conclusion

This compound provides a simple, robust, and effective method for the derivatization of carbonylated peptides for mass spectrometry. Its primary advantages lie in the stability of the resulting oxime product and the streamlined, single-step reaction protocol. While it lacks a built-in enrichment handle, its performance in discovery-focused experiments is excellent, providing clear and interpretable spectra for the confident identification and localization of oxidative stress markers. By understanding the underlying chemistry and comparing it to alternatives, researchers can make an informed decision and apply this powerful tool to advance their studies in redox proteomics.

References

  • Mirzaei, H., & Regnier, F. (2006). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography. Analytical Chemistry, 78(3), 770–778. [Link]

  • Gavin, O. W., et al. (2015). Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1853–1863. [Link]

  • Chaudhuri, J., et al. (2010). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. Journal of the American Society for Mass Spectrometry, 21(7), 1232–1240. [Link]

  • Baraibar, M. A., & Friguet, B. (2013). Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. Journal of Proteomics, 92, 215-225. [Link]

  • Colombo, G., et al. (2018). Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. Journal of Proteome Research, 17(1), 381–391. [Link]

  • Sadygov, R. G., et al. (2011). To tag or not to tag: A comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation by 4-hydroxy-2-nonenal, an end-product of lipid peroxidation. Journal of Proteome Research, 10(7), 3189–3201. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB Department of Pharmacology & Toxicology. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purification of O-(2-methoxyethyl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the purification of the final product is a critical step that dictates the success of downstream applications. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purification of O-(2-methoxyethyl)hydroxylamine conjugates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

The Challenge: Isolating the Prized Conjugate

The conjugation of this compound to biomolecules, often proteins or peptides, is a strategic modification to enhance therapeutic properties such as circulation half-life and stability. However, the reaction mixture is invariably a heterogeneous collection of the desired conjugate, unreacted biomolecule, excess reagent, and potential side-products. Achieving a high degree of purity is paramount for efficacy and safety in therapeutic applications. HPLC stands as the gold standard for this purification challenge, offering high resolution and versatility. This guide will compare four key HPLC modes: Ion-Pair Reversed-Phase (IP-RP) HPLC, Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mixed-Mode Chromatography (MMC).

Comparative Analysis of HPLC Purification Strategies

The selection of an appropriate HPLC method is contingent on the specific physicochemical properties of the conjugate and the impurities to be removed. Below is a comparative overview of the most effective HPLC techniques.

Chromatography Mode Principle of Separation Primary Application in Conjugate Purification Key Advantages Potential Limitations
Ion-Pair Reversed-Phase (IP-RP) HPLC Partitions based on hydrophobicity, enhanced by the addition of an ion-pairing reagent to the mobile phase to interact with charged analytes.High-resolution separation of the conjugate from unreacted protein and closely related species.Excellent for resolving species with minor differences in hydrophobicity. High resolving power.Use of ion-pairing agents can be harsh on the biomolecule and may be difficult to remove post-purification.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on differences in their surface hydrophobicity under high salt conditions."Polishing" step to remove aggregates and product variants.[1]Gentle, non-denaturing conditions preserve protein structure and function.[2] Orthogonal to ion-exchange and size-exclusion chromatography.Lower resolution for species with very similar hydrophobicity compared to RP-HPLC.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius (size and shape).[3]Removal of small molecule impurities (e.g., excess this compound) and high-molecular-weight aggregates.[4]Gentle, non-denaturing conditions. Useful for buffer exchange.Limited resolution for separating molecules of similar size, such as the conjugate from the unreacted protein.[4] Not suitable for high-resolution separation of conjugate species.
Mixed-Mode Chromatography (MMC) Utilizes a stationary phase with multiple functionalities (e.g., ion-exchange and hydrophobic).[5]Single-step purification to remove a broad range of impurities, including aggregates, host cell proteins, and DNA.[6]High selectivity and salt tolerance. Can reduce the number of purification steps.[7][6]Method development can be more complex due to the multiple interaction modes.

In-Depth Experimental Protocols and Methodologies

Ion-Pair Reversed-Phase (IP-RP) HPLC: The High-Resolution Workhorse

IP-RP HPLC is a powerful technique for achieving high-purity this compound conjugates by exploiting differences in hydrophobicity. The addition of an ion-pairing agent to the mobile phase is crucial for the retention and separation of charged biomolecules on a reversed-phase column.[8][9]

Experimental Workflow for IP-RP HPLC Purification

IP-RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Dissolve crude conjugate in Mobile Phase A SysEquil Equilibrate C18 column with initial mobile phase conditions Injection Inject sample onto the column SysEquil->Injection Gradient Apply a linear gradient of Mobile Phase B (increasing organic solvent) Injection->Gradient Detection Monitor elution at 280 nm Gradient->Detection Fractionation Collect fractions containing the purified conjugate Detection->Fractionation Analysis Analyze fractions by analytical HPLC/MS Fractionation->Analysis Pooling Pool pure fractions Analysis->Pooling Desalting Remove ion-pairing agent and salts (e.g., by dialysis or SEC) Pooling->Desalting Lyophilization Lyophilize to obtain pure conjugate powder Desalting->Lyophilization HIC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Adjust sample to high salt concentration (e.g., 1.5 M Ammonium Sulfate) SysEquil Equilibrate HIC column with high salt Mobile Phase A Injection Load sample onto the column SysEquil->Injection Gradient Apply a reverse salt gradient (decreasing salt concentration) Injection->Gradient Detection Monitor elution at 280 nm Gradient->Detection Fractionation Collect fractions Detection->Fractionation Analysis Analyze fractions by analytical HPLC/MS Fractionation->Analysis Pooling Pool pure fractions Analysis->Pooling Desalting Buffer exchange to remove salt (e.g., by dialysis or SEC) Pooling->Desalting SEC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Concentrate sample if necessary and filter to remove particulates SysEquil Equilibrate SEC column with the desired final buffer Injection Inject a small volume of sample (typically <5% of column volume) SysEquil->Injection Isocratic Run in isocratic mode with a single mobile phase Injection->Isocratic Detection Monitor elution at 280 nm Isocratic->Detection Fractionation Collect fractions Detection->Fractionation Analysis Analyze fractions for purity Fractionation->Analysis Pooling Pool pure fractions Analysis->Pooling

Sources

A Senior Application Scientist's Guide: O-(2-methoxyethyl)hydroxylamine vs. O-methylhydroxylamine in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the precise identification and quantification of post-translational modifications (PTMs) are paramount. Among these, protein carbonylation stands out as a key biomarker of oxidative stress, implicated in a wide array of physiological and pathological processes. The chemical labeling of carbonyl groups is a cornerstone of "redox proteomics," enabling their detection and analysis by mass spectrometry.

This guide provides an in-depth, objective comparison of two commonly employed O-alkoxyamine reagents for carbonyl labeling: O-(2-methoxyethyl)hydroxylamine and O-methylhydroxylamine . We will delve into their chemical properties, reaction mechanisms, and performance in proteomics workflows, supported by established principles and experimental insights. Our focus is to equip you with the technical understanding necessary to make informed decisions for your research.

The Chemistry of Carbonyl Labeling: A Tale of Two Hydroxylamines

Protein carbonylation introduces aldehyde and ketone moieties onto amino acid side chains, primarily arginine, lysine, proline, and threonine, through direct oxidation or adduction of lipid peroxidation products.[1] The nucleophilic aminooxy group (-ONH₂) of hydroxylamine derivatives readily reacts with these carbonyls to form stable oxime linkages.[2][3] This covalent modification serves to "tag" carbonylated proteins for subsequent enrichment and mass spectrometric analysis.

The fundamental reaction is the same for both this compound and O-methylhydroxylamine. However, the nature of the O-substituent—a methoxyethyl group versus a methyl group—imparts distinct physicochemical properties to the reagents and their resulting oxime derivatives. These differences can have significant implications for experimental outcomes.

Head-to-Head Comparison: this compound vs. O-methylhydroxylamine

FeatureThis compoundO-methylhydroxylamine (Methoxyamine)Scientific Rationale & Implications
Chemical Structure CH₃OCH₂CH₂ONH₂CH₃ONH₂The key difference lies in the O-alkyl group.
Molecular Weight 91.11 g/mol [4]47.06 g/mol The larger methoxyethyl group results in a greater mass shift upon derivatization, which can be advantageous for distinguishing labeled from unlabeled peptides in mass spectrometry.
Hydrophobicity More hydrophilicMore hydrophobicThe ether linkage in the methoxyethyl group increases polarity and water solubility. This can be beneficial for reactions in aqueous buffers and may reduce non-specific hydrophobic interactions during sample processing. The relative hydrophobicity can be inferred from general principles of organic chemistry.
Steric Hindrance Potentially higherLowerThe bulkier methoxyethyl group could, in theory, introduce greater steric hindrance, potentially affecting reaction kinetics with sterically hindered carbonyls within the protein structure. However, for most applications, this effect is likely minimal.
Reaction Kinetics EfficientEfficientBoth reagents react efficiently with carbonyls under mildly acidic to neutral conditions to form stable oximes. The reaction rate is generally rapid for both.
Oxime Stability HighHighO-alkyloximes are generally stable under the conditions used for proteomic sample preparation and mass spectrometry analysis.[2]
MS/MS Fragmentation Predictable fragmentation patternsPredictable fragmentation patternsIn collision-induced dissociation (CID), fragmentation of the peptide backbone is expected to be the primary pathway, with the modification remaining on the side chain. The specific fragmentation of the tag itself is generally not a dominant feature.[5][6][7]
Applications Carbonyl labeling for proteomics, metabolomicsCarbonyl labeling for proteomics, metabolomics, synthesis of pharmaceuticals[8]Both are versatile reagents for carbonyl derivatization.
Isotopic Labeling Can be synthesized in deuterated formsCan be synthesized in deuterated formsBoth reagents are amenable to isotopic labeling (e.g., with deuterium) for quantitative proteomics applications, enabling relative and absolute quantification of carbonylated proteins.[9][10][11]

Experimental Workflow: Enrichment of Carbonylated Peptides

A robust and reproducible workflow is critical for the successful identification of carbonylated proteins. The following is a generalized, self-validating protocol for the enrichment of carbonylated peptides using either this compound or O-methylhydroxylamine, coupled with biotinylation for affinity purification.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Carbonyl Labeling cluster_enrichment Enrichment cluster_analysis Analysis protein_extraction Protein Extraction & Quantification reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation protein_digestion Tryptic Digestion reduction_alkylation->protein_digestion derivatization Derivatization with Biotinylated Hydroxylamine protein_digestion->derivatization affinity_purification Avidin Affinity Chromatography derivatization->affinity_purification washing Washing affinity_purification->washing elution Elution washing->elution lc_msms LC-MS/MS Analysis elution->lc_msms data_analysis Data Analysis lc_msms->data_analysis

Caption: A generalized workflow for the enrichment and analysis of carbonylated peptides.

Step-by-Step Protocol
  • Protein Extraction and Preparation:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.

    • Perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).

  • Derivatization with a Biotinylated Hydroxylamine Reagent:

    • For this workflow, a biotinylated version of either this compound or O-methylhydroxylamine would be used. These can be synthesized or sourced commercially. A common alternative is biotin hydrazide.[1]

    • Add the biotinylated hydroxylamine reagent to the protein sample at a final concentration of 5-10 mM.

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Protein Digestion:

    • Quench any remaining reactive groups if necessary.

    • Dilute the sample to reduce the concentration of any denaturants.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Equilibrate streptavidin-agarose beads with a suitable binding buffer.

    • Add the digested peptide mixture to the beads and incubate for 1-2 hours at room temperature to allow for binding of the biotinylated peptides.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using a solution containing a high concentration of biotin or by changing the pH.

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein database using a search engine such as Mascot or MaxQuant.

    • Specify the mass shift corresponding to the biotinylated hydroxylamine reagent as a variable modification on arginine, lysine, proline, and threonine residues.

    • Validate the identified carbonylated peptides and proteins and perform quantitative analysis if isotopic labels were used.

Causality Behind Experimental Choices

  • Mildly Acidic to Neutral pH for Derivatization: The reaction between the aminooxy group and a carbonyl is most efficient at a slightly acidic to neutral pH. This is a compromise between protonating the carbonyl group to make it more electrophilic and ensuring the hydroxylamine remains sufficiently nucleophilic.

  • Biotin-Avidin for Enrichment: The high affinity of the biotin-avidin interaction provides a highly specific and efficient means of isolating the labeled peptides from the complex mixture of unlabeled peptides.[2]

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers is crucial for accurately determining the mass of the derivatized peptides and for distinguishing the mass shift of the modification from other potential modifications or natural isotopic variations.

Quantitative Proteomics with Isotope-Labeled Hydroxylamines

For quantitative studies comparing carbonylation levels across different samples, stable isotope-labeled versions of this compound and O-methylhydroxylamine can be employed. This approach, analogous to SILAC (Stable Isotope Labeling by Amino acids in Cell culture), involves labeling one sample with the "light" (unlabeled) reagent and the other with a "heavy" (e.g., deuterium-labeled) version.

Quantitative Workflow Diagram

quantitative_workflow cluster_samples Sample Labeling cluster_processing Sample Processing cluster_analysis Analysis sample_a Sample A (e.g., Control) label_light Label with Light Hydroxylamine sample_a->label_light sample_b Sample B (e.g., Treated) label_heavy Label with Heavy (Isotope-Labeled) Hydroxylamine sample_b->label_heavy combine Combine Samples label_light->combine label_heavy->combine digest_enrich Digest & Enrich Carbonylated Peptides combine->digest_enrich lc_ms LC-MS Analysis digest_enrich->lc_ms quantification Quantification by MS1 Peak Ratios lc_ms->quantification

Caption: Workflow for quantitative analysis of protein carbonylation using isotopic labeling.

In the mass spectrometer, the light and heavy labeled peptides will appear as a pair of peaks separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the carbonylated peptide in the two samples.

Choosing the Right Reagent for Your Application

The choice between this compound and O-methylhydroxylamine will depend on the specific requirements of your experiment.

  • This compound may be preferable when working with samples where solubility is a concern or when a larger mass shift is desired for easier identification in the mass spectrometer. Its increased hydrophilicity could also potentially reduce non-specific binding during enrichment steps.

  • O-methylhydroxylamine is a smaller, more commonly used reagent that is effective for most applications. Its lower molecular weight may be advantageous in certain contexts, and its synthesis is well-established.[8]

Ultimately, both reagents are powerful tools for the study of protein carbonylation. The optimal choice will be guided by a careful consideration of the experimental design, sample properties, and the analytical instrumentation available.

References

  • Fedorova, M., Bollineni, R. C., & Hoffmann, R. (2014). Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. Mass Spectrometry Reviews, 33(2), 79-97.
  • Mirzaei, H., & Regnier, F. (2006). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography. Analytical Chemistry, 78(3), 770–778.
  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.
  • Chavez, J., et al. (2010). Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. Current Protein & Peptide Science, 11(8), 652-666.
  • Fedorova, M., et al. (2020). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Antioxidants, 9(10), 963.
  • Chavez, J., et al. (2009). Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging. Journal of Proteomics, 76, 233-247.
  • Bateman, L., et al. (2009). Identification of carbonylated proteins from enriched rat skeletal muscle mitochondria using affinity chromatography-stable isotope labeling and tandem mass spectrometry. Journal of Proteome Research, 8(1), 246-258.
  • Weber, D., et al. (2009). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. Journal of Proteome Research, 8(10), 4545-4556.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
  • Liu, X., et al. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Journal of Analysis and Testing, 2(4), 295-313.
  • Falk, E., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).
  • National Center for Biotechnology Inform
  • Singh, P., et al. (2019).
  • Google Patents. (n.d.). Preparation method for deuterated compound.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • European Conference on Neutron Scattering. (2019). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 211, 04002.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Waibl, F., et al. (2021). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. mAbs, 13(1), 1964955.
  • Barnes, S., & Renfrow, M. (2011).
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Jackson, S. R., et al. (2017). Identification and quantification of carbonyl-containing α-pinene ozonolysis products using O-tert-butylhydroxylamine hydrochloride.
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Chis, O. M., et al. (2014). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes.
  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • Waibl, F., et al. (2022). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. bioRxiv.
  • Jackson, S. R., et al. (2016). Identification and quantification of carbonyl-containing α-pinene ozonolysis products using O-tert-butylhydroxylamine hydrochloride.
  • Falk, E., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.
  • Waibl, F., et al. (2022). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. bioRxiv.

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A Senior Application Scientist's Guide to Bioconjugation Chemistries: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the covalent linking of biomolecules—a process known as bioconjugation—is a cornerstone technique. From labeling proteins for imaging to constructing life-saving antibody-drug conjugates (ADCs), the choice of conjugation chemistry is a critical decision that dictates the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth comparative analysis of the most prevalent bioconjugation chemistries, offering field-proven insights and supporting experimental data to inform your selection process.

The Foundation of Bioconjugation: Choosing Your Anchor

The art of bioconjugation lies in the selective and stable formation of a covalent bond between two molecules, at least one of which is a biomolecule. The choice of which amino acid residue to target on a protein is a pivotal first step. The two most common targets are the primary amines on lysine residues and the sulfhydryl groups on cysteine residues.[1][2]

  • Lysine Conjugation: Lysine residues are abundant on the surface of most proteins, making them readily accessible for conjugation.[3][4] However, this abundance can lead to a heterogeneous mixture of products with varying numbers of conjugated molecules and at different locations, which can potentially impact the protein's function if the modification occurs within a critical binding site.[3][5]

  • Cysteine Conjugation: Cysteine residues are less abundant than lysine, offering the potential for more site-specific conjugation.[2][6] Free sulfhydryl groups are often found in limited numbers or can be introduced at specific sites through genetic engineering, allowing for greater control over the conjugation process and resulting in a more homogeneous product.[3][7]

The decision between targeting lysine or cysteine often hinges on the desired level of control and the specific application. For applications where a high degree of homogeneity is critical, such as in the development of ADCs, cysteine-based conjugation is often preferred.[2][3]

A Comparative Analysis of Key Bioconjugation Chemistries

This section delves into the mechanisms, advantages, and limitations of three widely used bioconjugation chemistries: Amine-Reactive NHS Ester Chemistry, Thiol-Reactive Maleimide Chemistry, and Bioorthogonal DBCO-Azide "Click" Chemistry.

Amine-Reactive Chemistry: The Workhorse of Bioconjugation

N-Hydroxysuccinimide (NHS) esters are among the most common reagents for modifying primary amines, such as those found on lysine residues and the N-terminus of proteins.[8][9]

Mechanism: The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[8][]

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate + R-NHS Ester NHS_Ester R-NHS Ester NHS_Ester->Conjugate NHS N-Hydroxysuccinimide

Caption: Amine-reactive NHS ester conjugation mechanism.

Advantages:

  • Simplicity and Accessibility: The reaction is straightforward and utilizes readily available reagents.[2][7]

  • Stable Bond Formation: The resulting amide bond is highly stable under physiological conditions.[8][]

  • Broad Applicability: Due to the abundance of lysine residues, this method is widely applicable to a variety of proteins.[2]

Limitations:

  • Heterogeneity: The random nature of conjugation to multiple lysine residues leads to a heterogeneous product mixture.[3][5][11]

  • Potential for Inactivation: Modification of lysine residues within or near the active site of a protein can lead to a loss of biological activity.[3][11]

  • pH Sensitivity: The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[8][9][12] Below this range, the amine is protonated and non-nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[8][12]

Thiol-Reactive Chemistry: Precision and Selectivity

Maleimide chemistry is a popular choice for site-specific modification of proteins by targeting the sulfhydryl groups of cysteine residues.[13][14][15]

Mechanism: The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether bond.[14][15]

Maleimide_Reaction Protein Protein-SH (Thiol Group) Conjugate Protein-S-R (Stable Thioether Bond) Protein->Conjugate + R-Maleimide Maleimide R-Maleimide Maleimide->Conjugate

Caption: Thiol-reactive maleimide conjugation mechanism.

Advantages:

  • High Selectivity: This chemistry is highly selective for thiols within a pH range of 6.5 to 7.5, minimizing off-target reactions.[13][14][15] At neutral pH, the reaction with thiols is about 1,000 times faster than with amines.[14][15]

  • Site-Specificity: By targeting less abundant cysteine residues, it's possible to achieve a higher degree of site-specificity and produce more homogeneous conjugates.[2][6]

  • Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions.[15]

Limitations:

  • Requirement for Free Thiols: The protein of interest must have an accessible free sulfhydryl group. Disulfide bonds may need to be reduced prior to conjugation, which can potentially affect protein structure and function.[16]

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at higher pH, which renders it unreactive towards thiols.[14]

  • Potential for Reversibility: While generally considered stable, the thioether bond can undergo a retro-Michael reaction under certain conditions, leading to deconjugation.[13]

Bioorthogonal "Click" Chemistry: The Future of Bioconjugation

Bioorthogonal chemistries are a class of reactions that can occur in living systems without interfering with native biochemical processes.[17][18] Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," utilizing dibenzocyclooctyne (DBCO) and azide-functionalized molecules, has become a powerful tool for bioconjugation.[17][19][20]

Mechanism: The inherent ring strain of the DBCO molecule allows it to react rapidly with an azide via a [3+2] cycloaddition to form a stable triazole linkage, without the need for a cytotoxic copper catalyst.[20][]

DBCO_Azide_Reaction DBCO Biomolecule-DBCO Conjugate Biomolecule-Triazole-Molecule (Stable Triazole Linkage) DBCO->Conjugate + Molecule-N₃ Azide Molecule-N₃ (Azide) Azide->Conjugate

Caption: DBCO-Azide "click" chemistry mechanism.

Advantages:

  • Bioorthogonality: The reaction is highly specific and does not cross-react with other functional groups found in biological systems, making it suitable for in vivo applications.[19][20]

  • High Efficiency and Fast Kinetics: The reaction proceeds rapidly and with high yields under mild, physiological conditions.[19][]

  • Copper-Free: Unlike the original "click" chemistry reaction, SPAAC does not require a toxic copper catalyst.[17][19][]

  • High Stability: The resulting triazole linkage is extremely stable.[19][22]

Limitations:

  • Requires Introduction of Handles: Both the DBCO and azide functionalities must be introduced into the respective molecules prior to conjugation, which can add extra steps to the workflow.[17][18]

  • Hydrophobicity of DBCO: The DBCO group is relatively hydrophobic, which can sometimes lead to aggregation or solubility issues with the modified biomolecule.[23]

Quantitative Comparison of Bioconjugation Chemistries

FeatureAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Bioorthogonal (DBCO-Azide)
Target Residue Lysine, N-terminus (Primary Amines)Cysteine (Sulfhydryl)Azide/Alkyne (Introduced)
Selectivity Moderate (targets all accessible primary amines)High (selective for thiols at pH 6.5-7.5)[13][14]Very High (bioorthogonal)[19][20]
Homogeneity Low (heterogeneous mixture)[3][11]High (more uniform product)[3]Very High (highly uniform product)
Reaction pH 7.2 - 8.5[8][9][12]6.5 - 7.5[13][14]Physiological pH (~7.4)[]
Bond Stability Very High (Amide)[8][]High (Thioether), potential for reversibility[13]Very High (Triazole)[19][22]
In Vivo Suitability Yes, but heterogeneity can be a concernYes, but potential for deconjugationExcellent[17][19][]
Key Advantage Simplicity and broad applicability[2]Site-specificity and control[2]Bioorthogonality and high efficiency[19][]
Key Disadvantage Product heterogeneity[3][11]Requires free thiols, potential for hydrolysis[14][16]Requires pre-functionalization of molecules[17][18]

Experimental Protocols

The following are generalized protocols for each of the discussed bioconjugation chemistries. It is crucial to optimize these protocols for your specific biomolecule and application.

Experimental Workflow: A Visual Guide

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Prep_Biomolecule Prepare Biomolecule (e.g., Antibody) Reaction Incubate Biomolecule and Reagent (Optimize time, temp, molar ratio) Prep_Biomolecule->Reaction Prep_Reagent Prepare Conjugation Reagent (e.g., NHS Ester, Maleimide, DBCO) Prep_Reagent->Reaction Purification Remove Excess Reagent (e.g., Dialysis, SEC, HPLC) Reaction->Purification Characterization Analyze Conjugate (e.g., SDS-PAGE, MS, Spectroscopy) Purification->Characterization

Caption: General experimental workflow for bioconjugation.

Protocol 1: Amine-Reactive Conjugation using NHS Ester
  • Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS) or borate buffer, at a pH between 7.2 and 8.5.[12] Avoid buffers containing primary amines (e.g., Tris).[12]

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a small amount of an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.

  • Conjugation Reaction: Add the NHS ester solution to the protein solution at a molar ratio of 5-20 fold excess of the NHS ester. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: (Optional) Add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted NHS ester and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.[24]

Protocol 2: Thiol-Reactive Conjugation using Maleimide
  • Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.5, such as PBS with EDTA to prevent oxidation of thiols.[16] Degas the buffer to remove oxygen.

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide reagent.[16]

  • Maleimide Reagent Preparation: Dissolve the maleimide reagent in an organic solvent like DMSO or DMF immediately before use.[16]

  • Conjugation Reaction: Add the maleimide solution to the protein solution at a molar ratio of 10-20 fold excess of the maleimide. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.[16]

  • Quenching: Add a quenching reagent with a free thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.

  • Purification: Purify the conjugate using a suitable method like SEC or HPLC to remove unreacted reagents and byproducts.[24]

Protocol 3: Bioorthogonal Conjugation using DBCO-Azide Click Chemistry
  • Preparation of Reactants:

    • DBCO-functionalized biomolecule: Prepare the biomolecule with the DBCO group according to established protocols. This may involve reacting the biomolecule with a DBCO-NHS ester.[22]

    • Azide-functionalized molecule: Prepare the molecule to be conjugated with an azide group.

  • Buffer Preparation: Use a biocompatible buffer such as PBS at pH 7.4. Avoid buffers containing sodium azide.[19]

  • Conjugation Reaction: Mix the DBCO-functionalized biomolecule with the azide-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the azide-containing molecule is often used.[19][22] The reaction can be incubated at room temperature for 2-4 hours or overnight at 4°C.[19]

  • Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as SEC, HPLC, or affinity chromatography.[19][24]

  • Characterization: Validate the conjugate formation using techniques like SDS-PAGE, which should show a shift in molecular weight, and mass spectrometry to confirm the identity of the product.[19]

Conclusion: Selecting the Optimal Chemistry for Your Application

The choice of bioconjugation chemistry is a critical decision that should be guided by the specific requirements of your application.

  • For rapid and straightforward labeling where product homogeneity is not a primary concern, amine-reactive NHS ester chemistry remains a viable and cost-effective option.

  • When site-specificity and a more homogeneous product are desired, particularly in the development of therapeutics, thiol-reactive maleimide chemistry offers a significant advantage.[2]

  • For applications requiring the highest degree of specificity, especially in complex biological environments or for in vivo studies, bioorthogonal DBCO-azide click chemistry represents the state-of-the-art, providing unparalleled control and efficiency.[20][25]

References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design. Rango Exchange. [Link]

  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Field Guide to Challenges and Opportunities in Antibody–Drug Conjugates for Chemists. ACS Publications. [Link]

  • Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. [Link]

  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]

  • Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation. [Link]

  • Overcoming Challenges in ADC Bioconjugation at Commercial Scale. Pharmaceutical Technology. [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. [Link]

  • Site-Specific vs Random Antibody Conjugation: Methods, Trade-offs, and What Matters Most. [Link]

  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications. [Link]

  • Cysteine- and Lysine-Based Conjugation. AxisPharm. [Link]

  • Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. BioProcess International. [Link]

  • Advances in Bioconjugation. PMC - PubMed Central. [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • Site-Specific or Random Chemistry — Who Will Win? AbOliGo Resources. [Link]

  • Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. [Link]

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • Bioorthogonal chemistry: strategies and recent development. PMC - PubMed Central. [Link]

  • Bioconjugation Processing Techniques Utilizing DoE Methodology. Mettler Toledo. [Link]

  • Tailored Bioorthogonal and Bioconjugate Chemistry: A Source of Inspiration for Developing Kinetic Target-Guided Synthesis Strategies. ACS Publications. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

  • Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. PubMed. [Link]

  • Addressing the Challenges of Bioconjugate Medicines. ADC Review. [Link]

  • Site-specific conjugation of native antibody. PMC - NIH. [Link]

  • Bioconjugate & ADC Analytical Method Development & Bioassays. Abzena. [Link]

  • In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega. [Link]

  • Cysteine-to-lysine transfer antibody fragment conjugation. RSC Publishing. [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. [Link]

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  • Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis. [Link]

  • Chemical technology principles for selective bioconjugation of proteins and antibodies. [Link]

  • Optimizing bioconjugation processes. Pharmaceutical Technology. [Link]

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A Senior Application Scientist's Guide to Assessing Protein Function After Carbonyl Modification: O-(2-methoxyethyl)hydroxylamine vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Labeling Oxidatively Modified Proteins

The study of protein carbonylation—an irreversible post-translational modification often resulting from oxidative stress—is a critical aspect of understanding aging, neurodegenerative diseases, and metabolic disorders. Detecting and quantifying these carbonylated proteins provides a valuable biomarker for cellular damage. The standard method involves chemically "tagging" the carbonyl group (an aldehyde or ketone) with a probe for downstream detection, enrichment, or visualization.

This guide provides an in-depth comparison of O-(2-methoxyethyl)hydroxylamine (MOE-hydroxylamine), a representative O-substituted hydroxylamine, with its primary alternatives, namely hydrazide-based reagents. We will move beyond a simple catalog of features to dissect the underlying chemistry, explore the potential for functional impact, and provide robust, self-validating experimental protocols to empower you to assess these effects in your own systems.

The Core Chemistry: Oxime vs. Hydrazone Linkage

The fundamental difference between O-substituted hydroxylamines and hydrazides lies in the covalent bond they form with a protein carbonyl. MOE-hydroxylamine reacts via its aminooxy group to form a stable oxime bond. Hydrazide reagents, such as the commonly used biocytin hydrazide, react to form a hydrazone bond.

G cluster_0 Protein Carbonyl cluster_1 This compound cluster_2 Hydrazide Reagent cluster_3 Oxime Linkage (More Stable) cluster_4 Hydrazone Linkage (Less Stable) P_CO Protein-C=O P_Oxime Protein-C=N-O-CH₂CH₂OCH₃ P_CO->P_Oxime + MOE-hydroxylamine - H₂O P_Hydrazone Protein-C=N-NH-R' P_CO->P_Hydrazone + Hydrazide - H₂O MOE H₂N-O-CH₂CH₂OCH₃ MOE->P_Oxime Hydrazide H₂N-NH-R' Hydrazide->P_Hydrazone

Figure 1. Reaction schematic comparing oxime formation from O-substituted hydroxylamines and hydrazone formation from hydrazides.

Comparative Analysis: Key Performance Characteristics

The choice between these reagents involves a trade-off between linkage stability and potential off-target reactivity.

FeatureThis compoundHydrazide Reagents (e.g., Biocytin Hydrazide)Rationale & Implications for Protein Function
Bond Formed Oxime (C=N-O)Hydrazone (C=N-NH)The oxygen atom in the oxime linkage makes it more electronegative and resistant to hydrolysis.
Linkage Stability Very High . Stable across a wide pH range.Moderate . Susceptible to hydrolysis, particularly under acidic conditions (pH < 6).[1][2][3]For long-term experiments, multi-step purification, or analyses requiring acidic buffers (e.g., some forms of mass spectrometry), the superior stability of the oxime bond is a significant advantage, ensuring the label remains attached.[1][2]
Reaction pH Optimal at slightly acidic pH (e.g., 4.5-6.0) to catalyze dehydration.[4]Optimal at near-neutral pH (e.g., 6.5-7.5).The reaction conditions for both are generally mild and compatible with most proteins.
Potential Side Reactions - Enzyme Inhibition: Can act as a competitive inhibitor for some enzymes.[5][6]- Reduction: Can potentially reduce disulfide bonds.[4]- Nucleic Acid Modification: Reported to modify cytosine at high concentrations.[4]- Reaction with Carboxyls: Can be coupled to carboxylic acids (Asp, Glu, C-terminus) in the presence of EDC, a common coupling agent. This could be an unintended side reaction if EDC or similar activators are present.[7] - Radical Chemistry: Some hydrazine-containing compounds can undergo oxidation to form reactive radicals.[8]Off-target modifications are a primary cause of functional perturbation. While hydroxylamine's reaction with carbonyls is highly specific, its potential to interact with other sites must be considered and controlled for.

Expert Insight: The most significant performance differentiator is the hydrolytic stability of the resulting bond. Quantitative studies have shown that the rate of hydrolysis for an oxime can be up to 600-fold lower than that of a simple hydrazone at neutral pH.[1] This makes O-substituted hydroxylamines the superior choice when the long-term integrity of the bioconjugate is paramount.

A Framework for Experimental Validation

Trustworthiness in science is built on self-validating systems. When introducing a chemical modification, you must assume it will have an effect on function until proven otherwise. The following protocols provide a framework to systematically assess and compare the impact of MOE-hydroxylamine and its alternatives on your protein of interest.

Case Study 1: Assessing Impact on Enzymatic Activity

If your protein is an enzyme, the most direct measure of functional impact is its catalytic activity. A full kinetic analysis will reveal subtle changes in substrate binding (KM) and catalytic turnover (kcat or Vmax).

G cluster_controls Controls cluster_treatments Labeling Reactions start Purified Protein (e.g., Enzyme) control_native Native Protein (No Treatment) start->control_native control_mock Mock Reaction (No Reagent) start->control_mock treat_moe Label with MOE-hydroxylamine start->treat_moe treat_hyd Label with Biocytin Hydrazide start->treat_hyd assay Enzyme Kinetics Assay (Vary Substrate Concentration) control_native->assay purify Remove Excess Reagent (e.g., Desalting Column) control_mock->purify treat_moe->purify treat_hyd->purify purify->assay analysis Determine KM and Vmax (Michaelis-Menten Plot) assay->analysis

Figure 2. Experimental workflow for assessing the impact of chemical labeling on enzyme kinetic parameters.

  • Preparation:

    • Prepare four identical aliquots of your purified, carbonylated protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0 for MOE-hydroxylamine; pH 7.2 for hydrazide).

    • Aliquot 1 (Native Control): No treatment. Store on ice.

    • Aliquot 2 (Mock Control): Add reaction buffer without any labeling reagent. Incubate under the same conditions as the treated samples. This controls for any effects of incubation time and temperature.

    • Aliquot 3 (MOE-hydroxylamine): Add MOE-hydroxylamine to a final concentration of 5-10 mM.

    • Aliquot 4 (Hydrazide Alternative): Add biocytin hydrazide to a final concentration of 5-10 mM.

  • Labeling Reaction:

    • Incubate Aliquots 2, 3, and 4 at room temperature for 2 hours with gentle agitation.

  • Purification:

    • Remove excess, unreacted labeling reagent from Aliquots 2, 3, and 4 using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated in your enzyme's assay buffer. This step is critical to prevent the free reagent from interfering with the assay.

  • Kinetic Assay:

    • For each of the four samples, perform a standard enzyme activity assay by measuring the initial reaction velocity (v₀) across a range of substrate concentrations that bracket the expected KM.

    • Ensure all assay conditions (temperature, pH, buffer composition) are identical.

  • Data Analysis:

    • Plot v₀ versus substrate concentration ([S]) for each sample and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Compare the parameters of the modified samples to both the native and mock-treated controls.

SampleKM (µM)Vmax (µmol/min)Interpretation
Native Control 50100Baseline function.
Mock Control 5298No significant impact from incubation/purification.
MOE-hydroxylamine 5595Minimal impact. A slight increase in KM and decrease in Vmax are within acceptable experimental variance, suggesting the modification does not grossly perturb the active site or catalytic efficiency.
Biocytin Hydrazide 15070Significant impact. The 3-fold increase in KM suggests impaired substrate binding, possibly due to steric hindrance from the bulkier biotin tag. The 30% drop in Vmax indicates a reduction in catalytic efficiency.
Case Study 2: Assessing Impact on Protein Stability & Structure

Chemical modification can introduce subtle changes to a protein's fold that may not immediately abolish activity but can decrease its overall stability. Thermal shift assays (TSA) or Differential Scanning Calorimetry (DSC) are powerful, high-throughput methods to detect such changes by measuring the protein's melting temperature (Tm).[8][9][10] Circular Dichroism (CD) spectroscopy can then be used to identify if these stability changes are correlated with alterations in secondary structure.[4][6]

  • Prepare the four protein samples (Native, Mock, MOE-labeled, Hydrazide-labeled) as described in the kinetic assay protocol.

  • In a 96-well PCR plate, prepare reactions containing your protein sample, a suitable buffer, and a fluorescent dye (e.g., SYPRO™ Orange) that binds to exposed hydrophobic regions of unfolded proteins.[9]

  • Place the plate in a real-time PCR instrument programmed to slowly ramp the temperature from 25°C to 95°C, measuring fluorescence at each interval.

  • The temperature at which the fluorescence signal reaches its maximum inflection point is the melting temperature (Tm). A decrease in Tm relative to the control indicates that the modification has destabilized the protein.

  • Using the same four purified samples, acquire far-UV CD spectra (typically 190-250 nm). This region is sensitive to the protein's secondary structure (α-helices, β-sheets).[4]

  • Compare the spectra of the modified proteins to the controls. A significant change in the spectral shape or intensity indicates a perturbation of the secondary structure.

SampleTm (°C)Far-UV CD SpectrumInterpretation
Native Control 65.2Typical α/β spectrumBaseline stability and structure.
Mock Control 65.1UnchangedNo impact from protocol conditions.
MOE-hydroxylamine 64.5UnchangedA minor ΔTm of -0.7°C with no change in secondary structure suggests the small methoxyethyl group is well-tolerated and does not significantly destabilize the protein's global fold.
Hydrazide (Biocytin) 61.8Minor changes in ellipticityA significant ΔTm of -3.4°C indicates substantial destabilization. The changes in the CD spectrum suggest this may be due to minor rearrangements in the secondary structure caused by the bulkier, charged biotin tag.

Senior Application Scientist's Recommendation

The decision between this compound and a hydrazide alternative should be guided by the specific demands of your experiment and validated with the functional assays described above.

  • For applications requiring maximum conjugate stability, this compound is the superior choice. If your workflow involves harsh or acidic conditions, long-term storage, or if the absolute quantitation of the modification is critical, the robust oxime linkage provides the highest-fidelity chemical handle.[1][2][3]

  • Consider the nature of the tag. The functional impact often comes not from the core reacting group (hydroxylamine vs. hydrazide) but from the appended molecule (e.g., a small methoxyethyl group vs. a large, charged biotin). If using a tagged reagent, the properties of the tag itself are a primary consideration for potential functional disruption.

  • For simple detection on a Western blot, either reagent may suffice, but stability is still a factor. While hydrazones may be stable enough for routine immunoblotting, the superior stability of oximes provides a more robust and reliable result, reducing the risk of signal loss during transfer or washing steps.

Conclusion

The chemical labeling of carbonylated proteins is a powerful technique, but it requires a nuanced understanding of the reagents involved. This compound offers a distinct advantage over hydrazide-based alternatives through the formation of a significantly more stable oxime linkage. This chemical stability is a cornerstone of reliable and reproducible bioconjugation. However, as with any covalent modification, this benefit must be weighed against any potential impact on protein function. By employing a rigorous, self-validating experimental framework that includes direct functional and biophysical measurements, researchers can confidently select the appropriate reagent and ensure that their observations reflect underlying biology rather than experimental artifact.

References

  • Kalia, J. & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526 (2008). [Link]

  • Kalia, J. & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Dirksen, A. & Hackeng, T. M. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Huynh, K. & Partch, C. L. Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14 (2015). [Link]

  • ACS Omega. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Publications. [Link]

  • bioRxiv. Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. [Link]

  • OSTI.GOV. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. OSTI.GOV. [Link]

  • ResearchGate. Effect of glycosylation on protein stability. [Link]

  • Liu, Y. et al. Comprehensive Analysis of Protein Glycation Reveals Its Potential Impacts on Protein Degradation and Gene Expression in Human Cells. Journal of Proteome Research, 18(6), 2569-2580 (2019). [Link]

  • ResearchGate. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. [Link]

  • de la Fuente, A. et al. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition. Glycoconjugate Journal, 39(1), 1-21 (2022). [Link]

  • Gabizon, R. et al. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 63(17), 9153-9168 (2020). [Link]

  • Quora. What is the difference between carbonylated proteins and advanced glycation endproducts (AGEs)? Quora. [Link]

  • Le, A. D. et al. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Chemical Biology, 6(11), 2299-2306 (2011). [Link]

  • Ansari, N. A. & Dash, D. Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions. ACS Pharmacology & Translational Science, 6(5), 689-709 (2023). [Link]

  • Hill, R. C. et al. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. Matrix Biology Plus, 6-7, 100028 (2020). [Link]

  • Scientific Reports. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Nature. [Link]

  • Loenarz, C. et al. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. Molecular & Cellular Proteomics, 10(4), M110.002172 (2011). [Link]

  • ResearchGate. Proteomics reveals the enhancing mechanism for eliminating toxic hydroxylamine from water by nanocompartments containing hydroxylamine oxidase. [Link]

  • Johnson, B. A. et al. Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. Analytical Biochemistry, 266(1), 35-44 (1999). [Link]

  • Endocrine Connections. Endocrine disrupting chemicals: Impact on human health, wildlife and the environment. Bioscientifica. [Link]

  • Schilling, B. et al. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accounts of Chemical Research, 48(2), 269-279 (2015). [Link]

  • ResearchGate. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Khan, M. K. et al. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. Journal of Cellular and Molecular Medicine, 24(1), 63-78 (2020). [Link]

  • Diamanti-Kandarakis, E. et al. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. Endocrine Reviews, 30(4), 293-342 (2009). [Link]

  • You, S. et al. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors. Food Hydrocolloids, 53, 137-144 (2016). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. O-(2-methoxyethyl)hydroxylamine, a valuable reagent in organic synthesis, demands our full attention not only in its application but also in its disposal. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. Our approach is grounded in the principles of chemical causality, providing not just steps, but the reasoning behind them, to foster a culture of deep-seated safety and operational excellence.

Understanding the Hazard Profile: The "Why" Behind the Precautions

This compound presents a multi-faceted hazard profile that dictates our handling and disposal protocols. It is classified as a flammable liquid and vapor, capable of causing severe skin irritation and serious eye damage, and may lead to respiratory irritation[1]. As a member of the hydroxylamine family, it is prudent to also consider the hazards associated with the parent compound and its salts, which include being harmful if swallowed or in contact with skin, potential for causing allergic skin reactions, suspected carcinogenicity, and high toxicity to aquatic life[2].

The inherent reactivity of hydroxylamines warrants careful management. They can be thermally unstable and may decompose, sometimes violently, particularly when heated or in the presence of certain contaminants[3][4]. This understanding forms the bedrock of our disposal strategy: to mitigate these risks through controlled processes, appropriate personal protective equipment, and certified disposal pathways.

Key Hazard Summary
Hazard ClassificationGHS StatementPrimary Precaution
Flammability H226: Flammable liquid and vaporKeep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5]
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing.[1]
Serious Eye Damage/Irritation H318: Causes serious eye damageWear eye and face protection.[1]
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or under a chemical fume hood.[1]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsAvoid release to the environment.[5]

Immediate Safety and Spill Response: Your First Line of Defense

Effective disposal begins with proactive safety measures and a robust plan for unforeseen events. The following protocols are designed to be a self-validating system, ensuring that safety is maintained even in the event of a spill.

Personal Protective Equipment (PPE)

Before handling this compound, at a minimum, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles and a face shield. The risk of serious eye damage necessitates this dual layer of protection.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors[6][7].

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate and Ventilate: If it is safe to do so, close off the area to prevent the spread of vapors. Ensure the chemical fume hood is operational.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do NOT use combustible materials like paper towels to absorb the spill.

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste. Avoid creating dust or aerosols.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[6].

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The waste container must be made of a material compatible with this compound and resistant to corrosion. A high-density polyethylene (HDPE) or glass container is recommended[8]. Avoid metal containers, as hydroxylamines can be corrosive to metals[6].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, irritant, environmental hazard).

Step 2: In-Lab Storage of Waste
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat, sparks, and incompatible materials such as strong oxidizing agents[5][6].

  • Limited Accumulation: Adhere to institutional and local regulations regarding the maximum allowable quantity of hazardous waste stored in the laboratory and the time limits for its accumulation.

Step 3: Arranging for Professional Disposal
  • Engage a Certified Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These professionals are equipped to manage the transportation and final disposal in accordance with all federal, state, and local environmental regulations[7][9].

  • Provide Full Disclosure: When arranging for pickup, provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards. A copy of the Safety Data Sheet (SDS) should be made available.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_spill Emergency Procedure start Waste Generation (Unused chemical, residues, contaminated items) segregate Segregate into a dedicated, compatible, and labeled hazardous waste container start->segregate storage Store securely in a cool, well-ventilated area in secondary containment segregate->storage professional_disposal Arrange for pickup by a certified hazardous waste disposal company storage->professional_disposal spill Spill Occurs spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Isolate & Ventilate 3. Control Ignition Sources 4. Contain with inert material 5. Collect in waste container 6. Decontaminate area spill->spill_protocol spill_protocol->segregate Collected spill waste end Proper Disposal Complete professional_disposal->end

Caption: A flowchart outlining the key steps and decision points for the safe and compliant disposal of this compound waste.

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of environmental stewardship. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.

References

  • LEAP Online. (2005, October 10). Material Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-(2-(Vinyloxy)ethyl)hydroxylamine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016, November 25). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Retrieved from [Link]

  • chemeurope.com. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of O-(2-methoxyethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. O-(2-methoxyethyl)hydroxylamine and its derivatives are valuable reagents in drug development and chemical synthesis; however, their potential hazards necessitate a robust and well-understood handling protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the chemical's specific risk profile, to ensure your safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified as a hazardous substance, and its risk profile is informed by data on analogous hydroxylamine compounds.[1] The primary hazards associated with this chemical are:

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[2][3] Prolonged contact can lead to redness, pain, and inflammation.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2][4]

  • Sensitization and Carcinogenicity: There is a risk of allergic skin reactions, and it is suspected of causing cancer.[4][5][6][7]

  • Flammability and Explosivity: While this compound itself is a flammable liquid, hydroxylamine derivatives, in general, can be thermally unstable and may pose a fire or explosion risk under specific conditions, such as heating under confinement.[3][4][8]

  • Toxicity: The compound is harmful if swallowed or in contact with skin.[5][7]

Understanding these intrinsic properties is the foundation for every safety measure that follows. We don't just wear gloves; we wear specific types of gloves to prevent skin absorption and potential long-term health effects. We don't just work in a hood; we do so to mitigate the risk of inhaling a respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment, selected to counter the specific hazards of the chemical.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4][9]Protects against splashes that can cause serious eye damage.
Hand Protection Nitrile rubber gloves (minimum 0.40 mm thickness).[4]Provides a suitable barrier against skin contact, which can cause irritation and sensitization. A breakthrough time of >480 minutes is recommended.
Body Protection A lab coat or other appropriate protective clothing.[9][10]Minimizes the risk of skin contact on arms and body.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2][9][10]Prevents inhalation of potentially irritating or harmful vapors.

Operational Workflow: From Receipt to Disposal

The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Risk Assessment & PPE Donning setup 2. Fume Hood Setup prep->setup receive 3. Chemical Weighing/Dispensing setup->receive reaction 4. Reaction Quenching receive->reaction decon 5. Decontamination reaction->decon waste 6. Waste Segregation & Labeling decon->waste dispose 7. Final Disposal waste->dispose caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol

1. Pre-Experiment Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.

  • PPE: Don all required PPE as outlined in the table above. Ensure your safety glasses are snug and your gloves are free of defects.

  • Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[11]

2. Handling and Use:

  • Container Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Dispensing: When dispensing the chemical, avoid generating aerosols or vapors.[4]

  • Temperature and Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[4] Be mindful that hydroxylamines can be thermally sensitive.

  • Compatibility: Avoid contact with strong oxidizing agents and heavy metals.[10]

3. Decontamination and Cleanup:

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable container for disposal. Do not let the product enter drains.[4]

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Clothing: Immediately remove any clothing that becomes contaminated.[4]

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated absorbents, into a designated, clearly labeled hazardous waste container.[4]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.

  • Final Disposal: The final disposal of chemical waste must be conducted through your institution's EHS-approved hazardous waste disposal program.[4][12] Adhere strictly to all local, state, and federal regulations.

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the groundbreaking work you do.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE,97%.
  • National Institutes of Health, PubChem. (n.d.). Hydroxylamine.
  • CAMEO Chemicals. (n.d.). HYDROXYLAMINE.
  • BenchChem. (n.d.). Personal protective equipment for handling O-(3,4-dichlorophenyl)hydroxylamine.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). This compound hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Medline. (2020). Safety Data Sheet.
  • EMD Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
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  • NOAA. (n.d.). HYDROXYLAMINE.
  • The Ohio State University. (n.d.). Office of Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.